N1-Aminopseudouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H13N3O6 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
1-amino-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-12-1-3(8(16)11-9(12)17)7-6(15)5(14)4(2-13)18-7/h1,4-7,13-15H,2,10H2,(H,11,16,17)/t4-,5?,6+,7+/m1/s1 |
Clé InChI |
RFFDBWCAQDLUAT-FYHJMYJVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N1-Methylpseudouridine (m1Ψ) in mRNA Therapeutics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a detailed overview of N1-Methylpseudouridine (m1Ψ), a critical component in modern mRNA therapeutics. The initial request specified "N1-Aminopseudouridine"; however, a comprehensive search of the scientific literature indicates that this is likely a typographical error, as the vast majority of research and therapeutic applications focus on N1-Methylpseudouridine. Therefore, this document will address the properties, synthesis, and applications of m1Ψ.
Executive Summary
N1-methylpseudouridine (m1Ψ) is a modified nucleoside, a derivative of pseudouridine (B1679824), that has become a cornerstone of mRNA-based vaccines and therapeutics.[1][2] Its incorporation into in vitro transcribed (IVT) mRNA confers significant advantages, primarily by enhancing protein expression and reducing the innate immunogenicity of the mRNA molecule.[3][4] These properties have been instrumental in the rapid development and success of mRNA vaccines, most notably the COVID-19 vaccines from Pfizer-BioNTech and Moderna.[5] This guide provides a technical overview of m1Ψ, including its mechanism of action, quantitative performance data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and workflows.
Core Concepts: The Role of N1-Methylpseudouridine in mRNA
Synthetic mRNA, when introduced into cells, can be recognized by the innate immune system as foreign, leading to inflammatory responses and degradation of the mRNA, which in turn limits protein production.[6][7] The incorporation of modified nucleosides, such as m1Ψ, is a key strategy to circumvent these issues.
1.1. Reduction of Innate Immunogenicity:
Unmodified single-stranded RNA (ssRNA) can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I.[8] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons, which can suppress translation and lead to mRNA degradation. The presence of the methyl group at the N1 position of pseudouridine sterically hinders the binding of these receptors to the mRNA, thereby dampening the innate immune response.[9][10]
1.2. Enhancement of Protein Expression:
The enhanced protein expression from m1Ψ-modified mRNA is a multifactorial phenomenon. By reducing the activation of the innate immune response, m1Ψ prevents the shutdown of translation machinery.[11] Furthermore, studies have suggested that m1Ψ modification can increase the rate of translation initiation and ribosome loading onto the mRNA, leading to more efficient protein synthesis.[11]
1.3. Translational Fidelity:
A critical consideration for any modification to the coding region of mRNA is its effect on the accuracy of translation. Extensive studies have shown that m1Ψ does not significantly impact the fidelity of the ribosome, meaning it is read as a standard uridine (B1682114) during translation without a significant increase in miscoded proteins.[1][12]
Quantitative Data
The following tables summarize the quantitative effects of N1-methylpseudouridine on mRNA performance as reported in the scientific literature.
Table 1: Effect of m1Ψ on Protein Expression
| Cell Line/System | Reporter Gene | Fold Increase in Protein Expression (m1Ψ vs. Unmodified Uridine) | Citation(s) |
| HEK293 | Firefly Luciferase | ~10-fold | [4] |
| A549 | Firefly Luciferase | ~9-fold (peak at 24h) | [13] |
| Primary Human Fibroblast-like Synoviocytes | EGFP | Significantly higher | [14][15] |
| HEK 293 (TLR3 overexpressing) | Firefly Luciferase | >100-fold | [4] |
| In vitro translation (Krebs extract) | GFP | ~2.3-fold increase in total protein synthesis | [11] |
Table 2: Effect of m1Ψ on Innate Immune Response
| Cell Type / Model | Cytokine/Marker | Reduction in Immune Response (m1Ψ vs. Unmodified Uridine) | Citation(s) |
| Primary Human Fibroblast-like Synoviocytes | IL-6, TNF-α, CXCL10 | Significant suppression of cytokine expression and concentration | [14][15] |
| Mouse Model | Inflammatory Gene Expression | Less inflammatory even in the absence of double-stranded RNA sensing | [9] |
| Human Dendritic Cells | TLR3, TLR7, TLR8 activation | Decreased activation | [16] |
Table 3: Effect of m1Ψ on Translational Fidelity
| Experimental System | Finding | Citation(s) |
| Reconstituted in vitro translation system | Does not significantly alter decoding accuracy. | [1][12] |
| HEK293 cells | No detectable increase in miscoded peptides compared to unmodified mRNA. | [3] |
| In vitro and HEK293 cells | Can subtly modulate the fidelity of amino acid incorporation in a codon-position and tRNA dependent manner, but the overall impact is low. | [17][18][19] |
Experimental Protocols
The following are detailed methodologies for the synthesis and application of m1Ψ-modified mRNA.
3.1. Synthesis of m1Ψ-modified mRNA via In Vitro Transcription (IVT)
This protocol describes the generation of m1Ψ-containing mRNA from a linear DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter and upstream of a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Ribonuclease Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
NTP solution mix: 10 mM ATP, 10 mM CTP, 10 mM GTP, 10 mM N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
Cap analog (e.g., CleanCap™ reagent or ARCA)
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit (e.g., silica-based columns or magnetic beads)
Procedure:
-
Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
Cap Analog (as per manufacturer's recommendation)
-
NTP solution mix: 5 µL of each (or a pre-mixed solution)
-
Linearized DNA template: 1 µg
-
Ribonuclease Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using an appropriate mRNA purification kit according to the manufacturer's protocol. This step is crucial to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Quality Control: Assess the integrity and concentration of the purified mRNA.
-
Concentration: Measure the absorbance at 260 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Analyze the mRNA on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp band at the expected size indicates high-integrity mRNA.[20]
-
3.2. Transfection of m1Ψ-modified mRNA into Mammalian Cells
This protocol provides a general guideline for the delivery of m1Ψ-mRNA into cultured cells using a lipid-based transfection reagent.
Materials:
-
m1Ψ-modified mRNA
-
Mammalian cells (e.g., HEK293, A549) cultured in appropriate medium
-
Lipid-based transfection reagent (e.g., Lipofectamine, TransIT-mRNA)
-
Serum-free medium (e.g., Opti-MEM)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[21]
-
Preparation of mRNA-lipid complexes:
-
In a sterile microcentrifuge tube, dilute the desired amount of m1Ψ-mRNA (e.g., 1-2 µg for a 6-well plate) in serum-free medium. Mix gently.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for the recommended time (typically 5-10 minutes) at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of mRNA-lipid complexes.[22]
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the mRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Protein expression can typically be detected within 6-24 hours post-transfection. The timing of analysis (e.g., by western blot, flow cytometry, or functional assay) will depend on the specific protein and experimental goals.
Visualizations
4.1. Signaling Pathways
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
4.2. Experimental Workflow
Caption: Workflow for m1Ψ-modified mRNA synthesis and analysis.
4.3. Logical Relationship
Caption: How m1Ψ enables therapeutic protein expression.
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. areterna.com [areterna.com]
- 7. Design, Assembly, Production, and Transfection of Synthetic Modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 11. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement in the potency of a N1-methylpseudouridine-modified self-amplifying RNA through mutations in the RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 20. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription [mdpi.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. systembio.com [systembio.com]
N1-Methylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N1-Methylpseudouridine (m1Ψ) is a modified nucleoside that has become a cornerstone in the development of mRNA-based therapeutics and vaccines. Its incorporation into messenger RNA (mRNA) transcripts significantly enhances protein expression while simultaneously mitigating the innate immune response that is often triggered by exogenous RNA. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of N1-methylpseudouridine. Detailed experimental protocols for the synthesis, purification, and characterization of m1Ψ-modified mRNA are provided, along with a visualization of its key role in evading innate immune detection. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or exploring the potential of modified mRNA technologies.
Chemical Structure and Physicochemical Properties
N1-Methylpseudouridine is a structural isomer of uridine, where the uracil (B121893) base is attached to the ribose sugar via a C-C glycosidic bond instead of the typical N-C bond. Furthermore, a methyl group is attached at the N1 position of the uracil base.[1] This unique structure confers enhanced biological stability and alters its interaction with cellular machinery.
Table 1: Chemical Identifiers of N1-Methylpseudouridine
| Identifier | Value |
| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
| SMILES | Cn1cc([C@@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)c(=O)[nH]c1=O |
| InChI Key | UVBYMVOUBXYSFV-XUTVFYLZSA-N |
Table 2: Physicochemical Properties of N1-Methylpseudouridine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [2] |
| Molar Mass | 258.23 g/mol | [2] |
| Appearance | White to off-white crystals or powder | [2] |
| Melting Point | 189 °C | [2] |
| Boiling Point | Data not available (likely decomposes) | |
| Water Solubility | 26 g/L | [2] |
| pKa | Data not available | |
| Solubility in other solvents | DMSO: 100 mg/mL (Sonication recommended), H₂O: 40 mg/mL (Sonication recommended) | [3] |
Biological Properties and Mechanism of Action
The primary biological significance of incorporating N1-methylpseudouridine into mRNA is twofold: enhanced translation efficiency and reduced immunogenicity.[4][5]
Enhanced Protein Expression: The presence of m1Ψ in an mRNA transcript leads to more robust and sustained protein production. This is attributed to a reduction in the activation of the dsRNA-dependent protein kinase R (PKR), which, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of translation. By evading PKR activation, m1Ψ-modified mRNA ensures that the cellular translation machinery remains active.
Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, and TLR8.[5] This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, which can inhibit translation and lead to mRNA degradation. The N1-methylpseudouridine modification sterically hinders the binding of mRNA to these TLRs, thereby dampening the innate immune response.[4]
Signaling Pathway: Evasion of Innate Immune Recognition
The following diagram illustrates how N1-methylpseudouridine-modified mRNA bypasses the key innate immune sensing pathways.
Caption: Evasion of TLR signaling by m1Ψ-modified mRNA.
Experimental Protocols
The following sections provide representative protocols for the synthesis and analysis of N1-methylpseudouridine-modified mRNA. These are intended as a guide and may require optimization for specific applications.
Synthesis of N1-Methylpseudouridine-Modified mRNA by In Vitro Transcription
This protocol describes the enzymatic synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.[6]
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.
-
T7 RNA Polymerase
-
Ribonuclease Inhibitor
-
Transcription Buffer (10x)
-
ATP, GTP, CTP solutions (100 mM)
-
N1-Methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a cooled block.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP, GTP, CTP (100 mM each): 5 µL of each
-
N1-Methylpseudouridine-5'-triphosphate (100 mM): 5 µL (for complete U substitution)
-
Linearized DNA template: 1 µg
-
Ribonuclease Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit.
Caption: In Vitro Transcription workflow for m1Ψ-mRNA.
Purification of m1Ψ-Modified mRNA by HPLC
High-performance liquid chromatography (HPLC) is a robust method for purifying in vitro transcribed mRNA to remove contaminants such as dsRNA, aborted transcripts, and residual nucleotides.[7][8]
Materials:
-
Crude m1Ψ-modified mRNA
-
HPLC system with a UV detector
-
Ion-pair reverse-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, 25% Acetonitrile
-
Nuclease-free water
Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Dissolve the crude mRNA in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the mRNA using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 30% to 60% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA.
-
Collect the fractions corresponding to the main peak.
-
Desalt the pooled fractions and recover the purified mRNA by ethanol (B145695) precipitation.
Characterization of m1Ψ-Modified mRNA
Mass spectrometry (MS) can be used to confirm the incorporation of N1-methylpseudouridine into the mRNA transcript.[9][10] This is typically done by digesting the mRNA into its constituent nucleosides followed by liquid chromatography-mass spectrometry (LC-MS).
Procedure Outline:
-
Enzymatically digest the purified mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., calf intestinal phosphatase).
-
Separate the resulting nucleosides using reverse-phase HPLC.
-
Analyze the eluting nucleosides by mass spectrometry.
-
Confirm the presence of a peak with the mass-to-charge ratio corresponding to N1-methylpseudouridine.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to structurally confirm the identity of N1-methylpseudouridine after its isolation.[11] A key diagnostic feature is the Nuclear Overhauser Effect (NOE) between the N1-methyl group and the H6 proton of the uracil base, which is absent in other methylated pseudouridine (B1679824) isomers.[11]
Procedure Outline:
-
Digest a large quantity of m1Ψ-modified RNA and purify the N1-methylpseudouridine nucleoside by preparative HPLC.
-
Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., D₂O).
-
Acquire 1D ¹H and 2D NOESY spectra.
-
Analyze the NOESY spectrum for a cross-peak between the N1-methyl proton signal (around 3.4 ppm) and the H6 aromatic proton signal (around 7.8 ppm).
Conclusion
N1-Methylpseudouridine is a critical component in the design of modern mRNA therapeutics. Its ability to enhance protein expression while evading innate immune detection has been instrumental in the success of mRNA vaccines and holds immense promise for future applications in protein replacement therapies, gene editing, and personalized medicine. The protocols and data presented in this guide offer a comprehensive resource for researchers and developers working to harness the full potential of this powerful molecule.
References
- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. N1-Methylpseudouridine | TargetMol [targetmol.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
A Technical Guide to N1-Methylpseudouridine (m1Ψ): Discovery, Synthesis, and Application in mRNA Therapeutics
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. A cornerstone of this revolution is the strategic use of modified nucleosides to enhance the stability and translational efficacy of synthetic mRNA while mitigating innate immunogenicity. While the query specified N1-Aminopseudouridine, the pivotal and extensively documented modification in this field is, in fact, N1-methylpseudouridine (m1Ψ) . This technical guide provides a comprehensive overview of the discovery, synthesis, and immunological and biochemical significance of m1Ψ, the key ingredient in the first approved mRNA vaccines against COVID-19.[1][2][3]
Discovery and Rationale for N1-Methylpseudouridine
The journey to utilizing m1Ψ in therapeutic mRNA was a multi-year endeavor, pioneered by scientists Katalin Karikó and Drew Weissman. Their foundational work, which was awarded the Nobel Prize in Physiology or Medicine in 2023, addressed a critical obstacle in mRNA therapy: the inherent immunogenicity of in vitro transcribed (IVT) mRNA.[4][5][6]
Early experiments demonstrated that synthetic mRNA triggered a potent inflammatory response upon introduction into cells.[7] This is because the innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens, through pattern recognition receptors (PRRs) including Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[8][9][10] This recognition leads to the production of type I interferons and other pro-inflammatory cytokines, which can suppress protein translation from the synthetic mRNA and cause adverse effects.[9][11]
Karikó and Weissman discovered that the incorporation of naturally occurring modified nucleosides, such as pseudouridine (B1679824) (Ψ), into IVT mRNA could significantly dampen this immune response.[4][7] Building upon this breakthrough, further research revealed that N1-methylpseudouridine (m1Ψ), a methylated derivative of pseudouridine, was even more effective at evading immune detection and simultaneously enhancing protein production.[2][12] This dual-action—reducing immunogenicity and boosting translation—established m1Ψ as the gold standard for therapeutic mRNA applications.[2][7]
Synthesis of N1-Methylpseudouridine 5'-Triphosphate (m1ΨTP)
The biologically active form of m1Ψ for incorporation into mRNA is its 5'-triphosphate derivative (m1ΨTP). Its synthesis can be achieved through chemoenzymatic routes, which offer high yields and sustainability.
Chemoenzymatic Synthesis Protocol
A prominent method involves a combination of biocatalytic and chemical steps starting from uridine (B1682114).
Step 1: Biocatalytic Conversion of Uridine to Pseudouridine (Ψ) or its Monophosphate (ΨMP)
-
A biocatalytic cascade reaction is employed to rearrange uridine into pseudouridine (Ψ) or pseudouridine monophosphate (ΨMP) in high yields.[13][14]
Step 2: Chemical N1-methylation of ΨMP
-
Protection: The ribose hydroxyls of ΨMP are protected, for instance, using an acetonide group.[13][14]
-
Methylation: The protected ΨMP is selectively methylated at the N1 position of the pseudouridine base using a methylating agent like dimethyl sulfate.[13][14]
-
Deprotection: The protecting groups are removed to yield N1-methylpseudouridine monophosphate (m1ΨMP).
Step 3: Enzymatic Phosphorylation to m1ΨTP
-
A kinase cascade is utilized to convert m1ΨMP to the triphosphate form.[13][14]
-
Saccharomyces cerevisiae uridine 5'-monophosphate kinase catalyzes the ATP-dependent phosphorylation of m1ΨMP to N1-methylpseudouridine diphosphate (B83284) (m1ΨDP).[13][14]
-
Escherichia coli acetate (B1210297) kinase then catalyzes the final phosphorylation to m1ΨTP, often with an ATP regeneration system in place.[13][14]
-
This integrated approach provides a scalable and efficient means of producing high-purity m1ΨTP for clinical-grade mRNA manufacturing.[13]
Diagram of the Chemoenzymatic Synthesis of m1ΨTP
Caption: Chemoenzymatic synthesis workflow for N1-methylpseudouridine triphosphate (m1ΨTP).
In Vitro Transcription of m1Ψ-Modified mRNA
The synthesis of m1Ψ-containing mRNA is performed via in vitro transcription (IVT), a process that enzymatically generates RNA from a DNA template.
Experimental Protocol for IVT
-
DNA Template Preparation: A linear DNA template is required, which contains a T7 RNA polymerase promoter sequence followed by the 5' untranslated region (UTR), the coding sequence of the target protein, the 3' UTR, and a poly(T) sequence for the poly(A) tail. This template can be generated by PCR amplification from a plasmid.[15][16]
-
IVT Reaction Mix: The following components are combined in a nuclease-free environment:
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.[]
-
Template Removal and Purification: The DNA template is degraded using DNase. The resulting mRNA is then purified, typically using chromatography methods, to remove dsRNA byproducts and other impurities.[15]
Diagram of the In Vitro Transcription (IVT) Process
Caption: Workflow for the synthesis of m1Ψ-modified mRNA via in vitro transcription.
Quantitative Comparison of Nucleoside Modifications
The superiority of m1Ψ over uridine (U) and pseudouridine (Ψ) has been demonstrated quantitatively across several key metrics.
| Parameter | Unmodified mRNA (U) | Pseudouridine (Ψ) mRNA | N1-Methylpseudouridine (m1Ψ) mRNA | Reference(s) |
| Protein Expression | Baseline | 10- to 100-fold > U | >10-fold > Ψ | [12] |
| Immunogenicity (TNF-α release) | High | Reduced | Significantly Reduced | [2] |
| Type I Interferon Response | High | Reduced | Significantly Reduced | [11][19] |
| Incorporation Fidelity (vs. U) | N/A | Lower Fidelity | Higher Fidelity than Ψ | [20] |
| Stability (in serum) | Low | Increased | Increased | [21] |
Note: The exact fold changes can vary depending on the cell type, delivery method, and specific mRNA sequence.
Mechanism of Action: Enhanced Translation and Immune Evasion
The incorporation of m1Ψ impacts the interaction of mRNA with the cellular machinery at two crucial levels: innate immune sensing and ribosomal translation.
Evasion of Innate Immune Recognition
Unmodified single-stranded RNA (ssRNA) is a potent activator of endosomal TLR7 and TLR8, while double-stranded RNA (dsRNA), often a byproduct of IVT, activates TLR3 and cytosolic sensors like RIG-I and MDA5.[9][11][19]
-
TLR7/8: The N1-methyl group on the pseudouridine base creates a steric hindrance that disrupts the binding of the mRNA to TLR7/8, thereby preventing the initiation of the downstream MyD88 signaling pathway that leads to inflammatory cytokine production.[15]
-
dsRNA Sensors: The presence of m1Ψ can alter the secondary structure of RNA. This may reduce the formation of dsRNA contaminants during IVT and can also impede the recognition of any remaining dsRNA structures by sensors like TLR3, RIG-I, and PKR.[11][15]
Diagram of Innate Immune Sensing of mRNA
References
- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. acs.org [acs.org]
- 4. Katalin Karikó and Drew Weissman were jointly awarded the Nobel Prize in Physiology or Medicine 2023 [who.int]
- 5. nam.edu [nam.edu]
- 6. From rejection to the Nobel Prize: Karikó and Weissman’s pioneering work on mRNA vaccines, and the need for diversity and inclusion in translational immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA vaccines: the most recent clinical applications of synthetic mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIG-I-like receptors: their regulation and roles in RNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 19. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
N1-Aminopseudouridine CAS number and molecular weight
An In-depth Technical Guide to N1-Methylpseudouridine: Properties, Applications, and Experimental Protocols
A Note on N1-Aminopseudouridine: Initial searches for "this compound" did not yield information on a compound with this specific name in widely available scientific literature. It is possible that this is a typographical error or a novel compound not yet extensively documented. This guide will therefore focus on the closely related and highly significant molecule, N1-Methylpseudouridine (m1Ψ) , which is a cornerstone of modern mRNA therapeutics. For clarity, another related compound found is N3-Aminopseudouridine, a purine (B94841) nucleoside analog with antitumor activity.[1][2]
This technical guide provides a comprehensive overview of N1-Methylpseudouridine, designed for researchers, scientists, and professionals in drug development.
Core Properties of N1-Methylpseudouridine
N1-Methylpseudouridine is a modified nucleoside, specifically a methylated derivative of pseudouridine.[3] It is a key component in the development of mRNA-based vaccines and therapeutics, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[4][5] Its primary function is to enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity.[4][6]
Quantitative Data Summary
The following table summarizes the key chemical identifiers and properties of N1-Methylpseudouridine.
| Property | Value |
| CAS Number | 13860-38-3 |
| Molecular Formula | C₁₀H₁₄N₂O₆ |
| Molecular Weight | 258.23 g/mol |
Mechanism of Action: Enhancing mRNA Efficacy
The incorporation of N1-Methylpseudouridine into synthetic mRNA confers several critical advantages for therapeutic applications.
-
Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), particularly TLR7 and TLR8, as well as RIG-I.[6][7] This recognition triggers an inflammatory cascade that can lead to the degradation of the mRNA and a shutdown of protein translation. N1-Methylpseudouridine modification sterically hinders the binding of mRNA to these receptors, thereby blunting the innate immune response.[6] Specifically, mRNA containing N1-methylpseudouridine shows reduced activation of TLR3.[8]
-
Enhanced Translational Efficiency: By evading the innate immune response, N1-methylpseudouridine-modified mRNA has a longer half-life within the cell. This increased stability, coupled with potentially more efficient ribosome loading, leads to significantly higher protein expression from the modified mRNA template compared to its unmodified counterpart.[3][4] Some studies suggest that N1-methyl-Ψ increases ribosome pausing, which may alter the dynamics of translation by increasing ribosome density.[3]
Experimental Protocols: In Vitro Transcription of m1Ψ-Modified mRNA
The synthesis of mRNA incorporating N1-Methylpseudouridine is typically achieved through an in vitro transcription (IVT) reaction. The following is a generalized protocol.
Materials and Reagents
-
Linearized DNA template with a T7 promoter sequence upstream of the gene of interest.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs): ATP, GTP, CTP
-
N1-Methylpseudouridine-5'-triphosphate (m1ΨTP)
-
Transcription buffer (containing magnesium chloride)
-
RNase inhibitor
-
DNase I
-
Purification system (e.g., lithium chloride precipitation or chromatography)
Methodology
-
Reaction Assembly: The in vitro transcription reaction is assembled at room temperature to prevent DNA precipitation. The components are added in the following order: transcription buffer, rNTPs (with UTP completely replaced by m1ΨTP), RNase inhibitor, linearized DNA template, and finally T7 RNA Polymerase.
-
Incubation: The reaction mixture is incubated at 37°C for a period ranging from 30 minutes to several hours, depending on the desired yield and length of the mRNA transcript.[9]
-
DNA Template Removal: Following incubation, DNase I is added to the reaction mixture and incubated for an additional 15-30 minutes at 37°C to digest the DNA template.[10]
-
mRNA Purification: The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and DNA fragments. A common method is precipitation with lithium chloride.[10]
-
Quality Control: The integrity and purity of the resulting m1Ψ-modified mRNA are assessed using methods such as agarose (B213101) gel electrophoresis or bioanalyzer analysis. The concentration is determined by UV spectrophotometry.
Signaling Pathways and Visualizations
The following diagrams illustrate key processes related to N1-Methylpseudouridine-modified mRNA.
Caption: Workflow for synthesizing N1-Methylpseudouridine-modified mRNA.
Caption: How m1Ψ-mRNA evades innate immune recognition.
Conclusion
N1-Methylpseudouridine is a pivotal modification in the field of mRNA therapeutics. Its ability to mitigate innate immune responses while enhancing protein expression has been instrumental in the successful development of mRNA vaccines and holds immense promise for future therapeutic applications.[11] A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and developers in this rapidly advancing field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N3-Aminopseudouridine - Immunomart [immunomart.com]
- 3. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 4. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N1-Methylpseudouridine in Therapeutic mRNA Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by strategic chemical modifications to the mRNA molecule that enhance its stability and translational efficiency while mitigating innate immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, integral to the success of the first approved mRNA-based COVID-19 vaccines. This technical guide provides an in-depth overview of N1-methylpseudouridine, contrasting its properties with the parent molecule, pseudouridine (B1679824) (Ψ), and unmodified uridine (B1682114) (U). Due to a lack of available scientific literature on N1-Aminopseudouridine, a direct comparison is not feasible. This guide will therefore focus on the well-documented characteristics of N1-methylpseudouridine and propose a hypothetical experimental framework for the evaluation of novel modifications like this compound.
Introduction to Nucleoside Modifications in mRNA
In vitro transcribed (IVT) mRNA, when unmodified, can be recognized by the host's innate immune system as foreign, leading to inflammatory responses and reduced protein expression. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the protein kinase R (PKR) pathway.[1] The incorporation of modified nucleosides, which are naturally present in endogenous RNAs like tRNA, is a key strategy to evade this immune surveillance.[2] Pseudouridine (Ψ), an isomer of uridine, was an early candidate that demonstrated reduced immunogenicity and enhanced translational capacity.[2] Subsequent research revealed that the addition of a methyl group to the N1 position of pseudouridine, creating N1-methylpseudouridine (m1Ψ), further augmented these beneficial properties, establishing it as the current gold standard for therapeutic mRNA.[3]
N1-Methylpseudouridine (m1Ψ): A Superior Modification for mRNA Therapeutics
N1-methylpseudouridine is a naturally occurring modified pyrimidine (B1678525) nucleoside found in archaeal tRNA.[4] Its incorporation in place of uridine in synthetic mRNA has been shown to confer significant advantages for therapeutic applications.
Reduced Immunogenicity
The primary benefit of m1Ψ modification is its ability to dampen the innate immune response to exogenous mRNA. Unmodified single-stranded RNA can be potent activators of endosomal TLR7 and TLR8, while double-stranded RNA byproducts of in vitro transcription can trigger TLR3 and cytosolic sensors like PKR.[1][5] The presence of m1Ψ sterically hinders the binding of mRNA to these receptors, thereby reducing the downstream signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α and Type I interferons.[1]
Enhanced Translation Efficiency
m1Ψ-modified mRNA consistently demonstrates superior protein expression compared to both unmodified and Ψ-modified mRNA.[3] This is attributed to two primary mechanisms:
-
Evasion of PKR-mediated translational repression: The PKR pathway, when activated by double-stranded RNA, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally inhibits translation initiation. By reducing PKR activation, m1Ψ-modified mRNA bypasses this critical checkpoint.[6]
-
Increased ribosome loading: Studies have shown that m1Ψ modification can lead to increased ribosome density on the mRNA transcript, suggesting more efficient initiation or ribosome recycling. This can result in a higher overall rate of protein synthesis, even if the elongation rate is slightly altered.[6]
Translational Fidelity
A crucial consideration for any modification is its impact on the accuracy of translation. While pseudouridine has been shown in some contexts to increase translational read-through of stop codons, studies on m1Ψ have demonstrated that it maintains high translational fidelity, producing the intended protein with minimal errors.[7] The methyl group at the N1 position of m1Ψ limits its base-pairing possibilities compared to Ψ, contributing to its high accuracy.[7]
Quantitative Comparison of Nucleoside Modifications
The following tables summarize quantitative data from various studies comparing unmodified, Ψ-modified, and m1Ψ-modified mRNA.
Table 1: Relative Translation Efficiency
| Modification | Reporter Gene | Cell Line | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | Luciferase | HEK293T | ~2-10 | [2] |
| N1-methylpseudouridine (m1Ψ) | Luciferase | HEK293T | ~10-44 | [3] |
| N1-methylpseudouridine (m1Ψ) | EGFP | Primary Human FLS | Significantly Higher | [8] |
| Pseudouridine (Ψ) | WT1 | HEK293T | Enhanced | [7] |
| N1-methylpseudouridine (m1Ψ) | WT1 | HEK293T | Enhanced (more than Ψ) | [7] |
Table 2: Immunogenicity Assessment
| Modification | Cell Line / System | Cytokine Measured | Outcome (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | Human PBMCs | TNF-α, IFN-α | Significantly Reduced | [7] |
| N1-methylpseudouridine (m1Ψ) | Human PBMCs | TNF-α, IFN-α | Significantly Reduced (more than Ψ) | [7] |
| N1-methylpseudouridine (m1Ψ) | Primary Human FLS | IL-6, TNF-α, CXCL10 | Suppressed | [8] |
| Unmodified Uridine | Rhesus Macaques | IFN-α, IL-7 | Higher Induction | [9] |
| N1-methylpseudouridine (m1Ψ) | Rhesus Macaques | IL-6 | Higher Induction | [9] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
The immunogenicity of in vitro transcribed mRNA is largely mediated by the Toll-like receptor (TLR) and Protein Kinase R (PKR) pathways.
Experimental Workflows
The evaluation of modified mRNA typically follows a standardized workflow from synthesis to functional assessment.
Detailed Experimental Protocols
Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
This protocol is a summarized representation of a chemoenzymatic approach.[10][11]
-
Biocatalytic Rearrangement: Start with uridine and perform a biocatalytic cascade rearrangement to produce pseudouridine-5'-monophosphate (ΨMP).
-
Protection: Protect the 2' and 3' hydroxyl groups of the ribose in ΨMP with an acetonide group.
-
N1-Methylation: Selectively methylate the N1 position of the acetonide-protected ΨMP using dimethyl sulfate.
-
Deprotection: Remove the acetonide protecting group.
-
Enzymatic Phosphorylation Cascade:
-
Use uridine 5'-monophosphate kinase for ATP-dependent phosphorylation of m1ΨMP to N1-methylpseudouridine-5'-diphosphate (m1ΨDP).
-
Use acetate (B1210297) kinase to catalyze the formation of N1-methylpseudouridine-5'-triphosphate (m1ΨTP) from m1ΨDP, while also regenerating ATP.
-
-
Purification: Purify the final m1ΨTP product using chromatographic techniques.
In Vitro Transcription (IVT) of m1Ψ-modified mRNA
This protocol outlines the general steps for producing m1Ψ-modified mRNA.[12][]
-
Template Preparation: A linearized plasmid DNA containing the gene of interest downstream of a T7 promoter is used as the template.
-
IVT Reaction Setup: In an RNase-free environment, combine the following components in a reaction buffer:
-
Linearized DNA template
-
T7 RNA Polymerase
-
Ribonucleotide solution containing ATP, GTP, CTP, and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in place of UTP.
-
A cap analog (e.g., CleanCap™)
-
RNase inhibitor
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a method such as lithium chloride precipitation or silica-column chromatography to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.
Luciferase Reporter Assay for Translation Efficiency
This protocol is used to quantify the amount of protein produced from a reporter mRNA.[14][15][16]
-
Cell Culture: Plate mammalian cells (e.g., HEK293T) in a 96-well plate and grow to an appropriate confluency.
-
Transfection: Transfect the cells with a fixed amount of luciferase-encoding mRNA (unmodified, Ψ-modified, or m1Ψ-modified) using a suitable transfection reagent.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for mRNA translation.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to the lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
-
Normalization: If co-transfecting with a control reporter (e.g., Renilla luciferase), normalize the firefly luciferase signal to the Renilla signal to account for transfection efficiency variations.
Cytokine Immunoassay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines to assess the immunogenicity of the mRNA.[17][18]
-
Cell Stimulation: Plate immune-competent cells (e.g., human peripheral blood mononuclear cells - PBMCs, or THP-1 cells) and transfect them with the different mRNA constructs.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-HRP conjugate.
-
Add a colorimetric substrate (e.g., TMB). The color development is proportional to the amount of cytokine.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Cell Viability (MTT) Assay
This assay determines if the mRNA constructs are cytotoxic to the cells.[3][19][20]
-
Cell Treatment: Plate cells in a 96-well plate and transfect with the various mRNA constructs.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
This compound: An Unexplored Frontier
A comprehensive search of the scientific literature reveals a notable absence of studies on this compound in the context of mRNA therapeutics. Its synthesis, incorporation into mRNA, and its effects on translation and immunogenicity have not been publicly documented.
Hypothetical Experimental Plan for the Evaluation of this compound
To characterize this compound (N1-amΨ) and assess its potential as a therapeutic nucleoside modification, a systematic investigation analogous to the one performed for m1Ψ would be required. The following outlines a proposed experimental framework:
-
Chemical and Enzymatic Synthesis:
-
Develop a robust and scalable synthesis protocol for this compound-5'-triphosphate (N1-amΨTP). This would likely involve novel chemical synthesis steps to introduce the amino group at the N1 position, followed by enzymatic phosphorylation.
-
-
Incorporation into mRNA:
-
Perform in vitro transcription reactions to synthesize a reporter mRNA (e.g., encoding firefly luciferase) where uridine is fully replaced by N1-amΨ.
-
Assess the efficiency of incorporation by T7 RNA polymerase and the integrity of the resulting mRNA.
-
-
In Vitro Translation Efficiency:
-
Transfect various cell lines (e.g., HEK293T, HeLa) with the N1-amΨ-modified luciferase mRNA.
-
Quantify luciferase expression at different time points and compare it to unmodified, Ψ-modified, and m1Ψ-modified mRNA using the luciferase reporter assay protocol described above.
-
-
Immunogenicity Profile:
-
Transfect human PBMCs or a monocytic cell line (e.g., THP-1) with the different mRNA constructs.
-
Measure the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IFN-α) and chemokines (e.g., CXCL10) using ELISA.
-
Assess the activation of TLR pathways (TLR3, TLR7, TLR8) using reporter cell lines.
-
-
Translational Fidelity Assessment:
-
Synthesize an mRNA encoding a protein with a known sequence.
-
Express the protein in a cell-free translation system or in cultured cells.
-
Analyze the resulting protein by mass spectrometry to identify any amino acid misincorporations.
-
-
Stability Assays:
-
Determine the half-life of N1-amΨ-modified mRNA in cell culture compared to other modifications to assess its stability against cellular nucleases.
-
By following this experimental plan, researchers can generate the necessary data to determine if this compound offers any advantages over the current state-of-the-art N1-methylpseudouridine for therapeutic mRNA applications.
Conclusion
N1-methylpseudouridine has proven to be a transformative modification in the field of mRNA therapeutics, offering a superior balance of high translational efficiency and reduced immunogenicity. The detailed protocols and comparative data presented in this guide provide a comprehensive resource for researchers and developers in this space. While this compound remains an uncharacterized entity, the established methodologies for evaluating nucleoside modifications provide a clear roadmap for its future investigation. The continued exploration of novel chemical modifications will be paramount in unlocking the full therapeutic potential of mRNA.
References
- 1. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 16. assaygenie.com [assaygenie.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Human TNF alpha ELISA Development Kit (TMB) (900-T25K) - Invitrogen [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay overview | Abcam [abcam.com]
N1-Methylpseudouridine: A Technical Guide to its Biochemical and Biophysical Properties for Researchers and Drug Development Professionals
Introduction: The landscape of RNA therapeutics and vaccine development has been revolutionized by the strategic use of modified nucleosides. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone modification, particularly demonstrated by its critical role in the success of mRNA-based COVID-19 vaccines.[1][2] This technical guide provides an in-depth exploration of the biochemical and biophysical properties of N1-methylpseudouridine, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage its unique characteristics. We will delve into its impact on RNA structure and stability, translation efficiency, and interaction with the innate immune system, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.
Biochemical and Biophysical Properties of N1-Methylpseudouridine
N1-methylpseudouridine is a modified nucleoside, an isomer of uridine (B1682114), that features a methyl group at the N1 position of the pseudouridine (B1679824) base.[3] This seemingly subtle alteration confers significant advantages when incorporated into messenger RNA (mRNA), primarily by enhancing its biological stability and translational capacity while reducing its inherent immunogenicity.[4]
Impact on RNA Structure and Stability
The incorporation of m1Ψ into an RNA duplex influences its thermodynamic stability. The C-C glycosidic bond in pseudouridine, as opposed to the C-N bond in uridine, provides greater rotational freedom, which can enhance base stacking.[2][5] The addition of a methyl group at the N1 position further modulates these interactions.
Several studies have investigated the melting temperatures (Tm) of RNA duplexes containing m1Ψ. While the impact is context-dependent, m1Ψ has been shown to generally increase the thermal stability of RNA duplexes compared to uridine.[6] However, in some sequence contexts, it may lead to a slight decrease in Tm compared to pseudouridine (Ψ).[1]
Table 1: Comparative Melting Temperatures (Tm) of RNA Duplexes
| Duplex Sequence Context | Modification | Melting Temperature (Tm) in °C | Reference |
| Model mRNA with reverse complement | Uridine (U-A pair) | 84.9 | [1] |
| Pseudouridine (Ψ-A pair) | 84.8 | [1] | |
| N1-Methylpseudouridine (m1Ψ-A pair) | >83.8 | [1] | |
| Mismatched duplex (U-U) | Uridine | ~79.5 | [1] |
| Pseudouridine (Ψ-U) | >81 | [1] | |
| N1-Methylpseudouridine (m1Ψ-U) | Decreased by up to 3°C compared to U-U | [1] |
Note: The exact Tm values are highly dependent on the specific sequence and buffer conditions.
The thermodynamic stability of RNA duplexes is a critical factor in their biological function. The enhanced stability conferred by m1Ψ can contribute to a longer half-life of the mRNA molecule in the cellular environment.
Table 2: Thermodynamic Parameters for RNA Duplex Formation
| Parameter | Uridine | Pseudouridine | N1-Methylpseudouridine | Reference |
| ΔG° (kcal/mol) at 37°C | Varies by sequence | Generally more negative (more stable) than U | Generally more negative than U | [2][7] |
| Enhanced Stability (vs. U) | - | ~0.5 kcal/mol | Context-dependent, can be more stable than Ψ | [2] |
Note: These values represent generalized findings, and specific thermodynamic parameters are highly sequence-dependent.
Impact on Translation Efficiency
One of the most significant advantages of incorporating m1Ψ into mRNA is the substantial increase in protein expression.[4][8] This is attributed to a combination of factors, including reduced activation of innate immune sensors that would otherwise inhibit translation, and potentially altered interactions with the ribosomal machinery.[8]
Studies have consistently shown that mRNAs fully substituted with m1Ψ yield significantly more protein than their unmodified or even pseudouridine-modified counterparts in various cell lines and in vivo.[3][4]
Table 3: Relative Protein Expression from Modified mRNA
| mRNA Modification | Cell Line | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| N1-Methylpseudouridine (m1Ψ) | HEK293T | ~7.4-fold | [8] |
| Pseudouridine (Ψ) | HEK293T | ~3-fold | [8] |
| 5-methylcytidine (m5C) / Pseudouridine (Ψ) | HEK293T | ~3-fold | [8] |
| N1-Methylpseudouridine (m1Ψ) | Various cell lines | Up to ~13-fold (single modification) | [4] |
| 5-methylcytidine (m5C) / N1-Methylpseudouridine (m1Ψ) | Various cell lines | Up to ~44-fold (double modification) | [4] |
While m1Ψ dramatically enhances protein yield, its effect on the fidelity of translation has also been a subject of investigation. Research indicates that m1Ψ does not significantly alter the accuracy of the ribosome, and in some cases, may even reduce misincorporation rates compared to pseudouridine.[1][9]
Evasion of Innate Immune Recognition
The innate immune system has evolved to recognize foreign RNA, a hallmark of viral infection. This recognition is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR).[10] Activation of these sensors triggers an antiviral response that includes the shutdown of translation and the production of inflammatory cytokines.
The incorporation of m1Ψ into synthetic mRNA is a powerful strategy to evade this immune surveillance.[4] The modification sterically hinders the binding of mRNA to the active sites of these immune sensors, thereby preventing their activation.[10]
Table 4: Impact of m1Ψ on Innate Immune Activation
| Innate Immune Sensor | Effect of m1Ψ Modification | Consequence | Reference |
| TLR3, TLR7, TLR8 | Reduced binding and activation | Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) | [4][10] |
| PKR | Reduced activation | Prevention of eIF2α phosphorylation and subsequent translational shutdown | [8][11] |
| RIG-I | Reduced recognition | Attenuation of type I interferon response | [10] |
Experimental Protocols
In Vitro Transcription for Synthesis of m1Ψ-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter
-
N1-Methylpseudouridine-5'-triphosphate (m1ΨTP)
-
ATP, GTP, CTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
RNase Inhibitor
-
DNase I, RNase-free
-
RNA purification kit (e.g., silica-based columns or LiCl precipitation)
-
Nuclease-free water
Procedure:
-
Template Preparation: Prepare a high-quality, linearized DNA template containing the gene of interest downstream of a T7 promoter. The final concentration should be between 50-100 ng/µL.
-
Transcription Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube:
-
Transcription Buffer (10X): 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
m1ΨTP (100 mM): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the mRNA by measuring the absorbance at 260 nm. Assess the integrity of the transcript by gel electrophoresis.
In Vitro Translation Assay
This protocol provides a general framework for assessing the translational efficiency of m1Ψ-modified mRNA in a cell-free system, such as rabbit reticulocyte lysate.
Materials:
-
m1Ψ-modified mRNA and unmodified control mRNA
-
Rabbit Reticulocyte Lysate (RRL) system
-
Amino acid mixture (minus methionine or leucine, depending on the label)
-
Radioactive amino acid (e.g., [35S]-methionine)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the translation reactions in nuclease-free tubes. For a typical 25 µL reaction:
-
RRL: 12.5 µL
-
Amino Acid Mixture (minus methionine): 1 µL
-
[35S]-Methionine: 1 µL
-
mRNA (0.5-1 µg): 1-2 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Analysis:
-
To quantify protein synthesis, precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
To visualize the protein product, add SDS-PAGE loading buffer to the reaction, heat at 95°C for 5 minutes, and analyze by SDS-PAGE and autoradiography.
-
PKR Activation Assay
This in vitro assay measures the autophosphorylation of PKR in response to different RNA molecules.
Materials:
-
Recombinant human PKR (dephosphorylated)
-
m1Ψ-modified mRNA and control RNAs (e.g., unmodified mRNA, poly(I:C))
-
PKR Activation Buffer (contains Tris-HCl, MgCl2, KCl, DTT)
-
[γ-32P]ATP
-
SDS-PAGE loading buffer
-
PVDF membrane
-
Antibodies: anti-PKR and anti-phospho-PKR (Thr446)
Procedure:
-
Dephosphorylation of PKR: If the recombinant PKR is phosphorylated, it must be dephosphorylated using a phosphatase (e.g., λ-phosphatase) prior to the assay.
-
Activation Reaction:
-
In a microcentrifuge tube, combine dephosphorylated PKR with the test RNA in PKR activation buffer.
-
Incubate at 30°C for 15-30 minutes.
-
Add [γ-32P]ATP and continue incubation at 30°C for 10-20 minutes.
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-PKR antibody to detect activated PKR.
-
Probe with an anti-PKR antibody to determine the total amount of PKR loaded.
-
Visualize the bands using autoradiography or a chemiluminescence detection system.
-
Visualizing Key Pathways and Workflows
Innate Immune Sensing of RNA and Evasion by m1Ψ
The following diagram illustrates the major pathways of innate immune recognition of RNA and highlights how the incorporation of N1-methylpseudouridine helps mRNA evade this detection, leading to enhanced translation.
Caption: Innate immune pathways activated by unmodified mRNA and evasion by m1Ψ-mRNA.
Experimental Workflow for m1Ψ-mRNA Synthesis and Evaluation
This diagram outlines the typical experimental workflow from DNA template preparation to the functional evaluation of N1-methylpseudouridine-modified mRNA.
Caption: General experimental workflow for m1Ψ-mRNA synthesis and evaluation.
Conclusion
N1-methylpseudouridine has proven to be a pivotal modification in the advancement of mRNA-based technologies. Its ability to enhance RNA stability, dramatically increase protein translation, and effectively dampen the innate immune response makes it an invaluable tool for the development of vaccines and therapeutics. This guide has provided a detailed overview of its biochemical and biophysical properties, supported by quantitative data and practical experimental protocols. The accompanying diagrams offer a clear visualization of the underlying molecular mechanisms and experimental processes. For researchers and developers in the field, a thorough understanding of N1-methylpseudouridine is essential for the rational design and optimization of next-generation RNA-based medicines.
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
N1-Aminopseudouridine in RNA: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1-Aminopseudouridine (N1-Ψ), more commonly referred to in scientific literature as N1-methylpseudouridine (m1Ψ), has emerged as a critical component in the development of RNA-based therapeutics and vaccines. Its incorporation into messenger RNA (mRNA) profoundly influences the molecule's biological activity, primarily by enhancing protein translation, mitigating innate immune responses, and increasing RNA stability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding the multifaceted role of m1Ψ is paramount for the rational design and optimization of next-generation RNA medicines.
Enhanced Translational Efficiency
The substitution of uridine (B1682114) with m1Ψ in synthetic mRNA leads to a significant increase in protein expression. This enhancement is attributed to several interconnected mechanisms that collectively augment the efficiency of the ribosomal machinery.
1.1. Increased Ribosome Density and Pausing:
Studies have demonstrated that mRNAs containing m1Ψ exhibit increased ribosome loading.[1][2][3] This suggests that m1Ψ-modified mRNA is more permissive for translation initiation, potentially through more efficient ribosome recycling or de novo recruitment.[1][2] Furthermore, the presence of m1Ψ can induce ribosome pausing at specific sequence contexts, a phenomenon that, contrary to being detrimental, may contribute to higher protein output by allowing for proper protein folding and increasing the overall time ribosomes spend on the transcript.[1][2]
1.2. Evasion of Translational Repression:
Unmodified single-stranded RNA can activate the Protein Kinase R (PKR) pathway, a key component of the innate immune response. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[1][4][5] The incorporation of m1Ψ into mRNA significantly reduces the activation of PKR and subsequent phosphorylation of eIF2α, thereby preventing this translational repression and ensuring sustained protein production.[1][4][5]
Quantitative Data on Translational Enhancement
| Parameter | Unmodified mRNA | Ψ-modified mRNA | m1Ψ-modified mRNA | Reference |
| Relative Protein Expression (in vitro) | 1-fold | ~4-5-fold | Up to ~13-fold (single mod) to ~44-fold (double mod with m5C) | [6] |
| Translation Velocity (in vitro, amino acids/sec) | ~0.7 (HeLa extract), ~1.5 (RRL) | Slower than unmodified | Slower than unmodified | [1] |
| eIF2α Phosphorylation (relative to unmodified) | 1.0 | Reduced | Significantly Reduced | [1][4] |
Reduced Immunogenicity
A cornerstone of m1Ψ's utility in therapeutic applications is its ability to render mRNA "stealth" to the innate immune system. This immune evasion is critical for preventing adverse inflammatory reactions and ensuring the stability and efficacy of the mRNA therapeutic.
2.1. Evasion of Pattern Recognition Receptors (PRRs):
The innate immune system employs a suite of PRRs to detect foreign RNA. Key among these are the endosomal Toll-like receptors (TLRs) 3, 7, and 8, and the cytoplasmic retinoic acid-inducible gene I (RIG-I)-like receptors.[7][8] These receptors recognize specific molecular patterns on viral or synthetic RNA, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and interferons.
The incorporation of m1Ψ alters the structural and chemical properties of the mRNA molecule, thereby preventing its recognition by these PRRs.[9] This is thought to occur through a combination of factors, including altered hydrogen bonding patterns and increased base stacking, which may mask the motifs recognized by the receptors.[10] Furthermore, m1Ψ-modified RNA is a poor substrate for lysosomal enzymes that process RNA for TLR recognition.[9]
Signaling Pathway for Innate Immune Recognition of Unmodified RNA
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine Directly Modulates Translation Dynamics | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density | Semantic Scholar [semanticscholar.org]
- 6. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. biorxiv.org [biorxiv.org]
- 9. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
N1-Aminopseudouridine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1-Aminopseudouridine (N1-methylpseudouridine, m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably demonstrated by its use in the highly effective COVID-19 mRNA vaccines. This modified nucleoside, when incorporated into messenger RNA (mRNA), significantly enhances protein expression while simultaneously mitigating the innate immune responses that typically hinder the efficacy of exogenous unmodified mRNA. This technical guide provides an in-depth overview of the therapeutic applications of this compound, detailing its mechanism of action, experimental protocols for its use, and quantitative data supporting its advantages over unmodified and pseudouridine-modified mRNA.
Introduction: The Challenge of Synthetic mRNA and the this compound Solution
The therapeutic potential of messenger RNA (mRNA) has long been recognized for its ability to transiently express any protein of interest without the risks associated with genomic integration. However, the clinical translation of synthetic mRNA has been hampered by two major obstacles: its inherent immunogenicity and its relatively low and transient protein expression. The introduction of unmodified single-stranded RNA into cells can trigger a potent innate immune response through activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR). This immune activation leads to the production of type I interferons and inflammatory cytokines, which can suppress translation and lead to the degradation of the mRNA therapeutic.
The incorporation of naturally occurring modified nucleosides into in vitro transcribed mRNA has been a groundbreaking strategy to overcome these limitations. Among various modifications, this compound has proven to be particularly effective. It is a structural isomer of uridine (B1682114) with a methyl group at the N1 position of the uracil (B121893) base. This modification allows the mRNA to evade recognition by key innate immune sensors, thereby reducing the inflammatory response and enhancing the stability and translational efficiency of the mRNA.
Mechanism of Action: Enhanced Translation and Immune Evasion
The therapeutic benefits of this compound are rooted in its ability to modulate the interaction of mRNA with the cellular machinery involved in immunity and protein synthesis.
2.1. Evasion of Innate Immune Recognition
Unmodified single-stranded RNA is recognized as a pathogen-associated molecular pattern (PAMP) by endosomal TLRs (TLR3, TLR7, and TLR8) and cytosolic sensors like RIG-I. The incorporation of this compound into the mRNA sequence alters its conformation, preventing efficient binding to these receptors. This leads to a significant reduction in the downstream signaling cascades that would otherwise result in the production of inflammatory cytokines such as IFN-β, TNF-α, and IL-6. Furthermore, this compound-modified mRNA is a poor substrate for protein kinase R (PKR), a sensor of double-stranded RNA contaminants in mRNA preparations, thus avoiding the shutdown of protein synthesis mediated by PKR activation.
2.2. Enhanced Protein Translation
The replacement of uridine with this compound has been shown to increase the translational capacity of mRNA. This is attributed to several factors, including increased ribosome density on the mRNA transcript. Studies have demonstrated that this compound modification can lead to ribosome pausing, which may facilitate more efficient protein folding and increase the overall yield of functional protein. The reduced innate immune activation also contributes to enhanced translation, as the cellular machinery is not suppressed by inflammatory signals.
Quantitative Data: A Comparative Analysis
The superiority of this compound (m1Ψ)-modified mRNA over unmodified (U) and pseudouridine (B1679824) (Ψ)-modified mRNA has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Protein Expression
| mRNA Modification | Cell Line | Reporter Gene | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | HEK293T | Luciferase | ~10-fold | [1] |
| This compound (m1Ψ) | HEK293T | Luciferase | ~13-fold | [2] |
| Pseudouridine (Ψ) | A549 | Luciferase | ~5-fold | [1] |
| This compound (m1Ψ) | A549 | Luciferase | ~10-fold | [2] |
| 5-methylcytidine (m5C) / Pseudouridine (Ψ) | BJ fibroblasts | Luciferase | ~20-fold | [1] |
| 5-methylcytidine (m5C) / this compound (m1Ψ) | BJ fibroblasts | Luciferase | ~44-fold | [2] |
Table 2: In Vivo Protein Expression
| mRNA Modification | Animal Model | Reporter Gene | Administration Route | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | Mouse | Luciferase | Intramuscular | ~15-fold | [1] |
| This compound (m1Ψ) | Mouse | Luciferase | Intramuscular | ~25-fold | [2] |
| Pseudouridine (Ψ) | Mouse | Erythropoietin | Intradermal | ~100-fold | [3] |
| This compound (m1Ψ) | Mouse | Erythropoietin | Intradermal | >1000-fold | [2] |
Table 3: Innate Immune Response (Cytokine Induction)
| mRNA Modification | Cell Type | Cytokine | Fold Reduction in Cytokine Level (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | Human PBMCs | IFN-β | ~10-fold | [1] |
| This compound (m1Ψ) | Human PBMCs | IFN-β | >100-fold | [2] |
| Pseudouridine (Ψ) | Human PBMCs | TNF-α | ~5-fold | [1] |
| This compound (m1Ψ) | Human PBMCs | TNF-α | ~50-fold | [2] |
| Unmodified | Rhesus Macaques | IFN-α | - | [4][5] |
| This compound (m1Ψ) | Rhesus Macaques | IFN-α | Significantly Lower | [4][5] |
| Unmodified | Rhesus Macaques | IL-6 | - | [4][5] |
| This compound (m1Ψ) | Rhesus Macaques | IL-6 | Higher | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, delivery, and evaluation of this compound-modified mRNA.
4.1. In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of m1Ψ-modified mRNA using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
-
ATP, GTP, CTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
mRNA purification kit (e.g., silica-based columns)
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer (2 µL)
-
ATP, GTP, CTP (2 µL of 100 mM stock each)
-
m1ΨTP (2 µL of 100 mM stock)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Gently mix by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess the integrity of the mRNA transcript by agarose (B213101) gel electrophoresis.
4.2. Lipid Nanoparticle (LNP) Formulation of mRNA
This protocol outlines a microfluidic-based method for encapsulating mRNA into lipid nanoparticles.[6]
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
This compound-modified mRNA in an aqueous buffer (e.g., sodium acetate, pH 5.2)
-
Microfluidic mixing device
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the mRNA solution in the aqueous buffer at the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the mRNA-aqueous solution.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS at 4°C for at least 18 hours to remove the ethanol and exchange the buffer.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
4.3. In Vitro Transfection and Protein Expression Analysis
This protocol describes the transfection of mammalian cells with m1Ψ-modified mRNA and the subsequent quantification of protein expression using a luciferase reporter assay.[7][8]
Materials:
-
Mammalian cell line (e.g., HEK293T, A549)
-
Complete cell culture medium
-
m1Ψ-modified luciferase mRNA formulated in LNPs
-
Lipofection reagent (for naked mRNA transfection, if applicable)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
On the day of transfection, replace the culture medium with fresh, pre-warmed medium.
-
Prepare the mRNA-LNP complexes by diluting the required amount of LNPs in serum-free medium.
-
Add the diluted mRNA-LNP complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
To measure luciferase expression, remove the culture medium and wash the cells with PBS.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
Signaling Pathways and Experimental Workflows
5.1. Innate Immune Sensing of Exogenous mRNA
The following diagram illustrates the major innate immune pathways involved in the recognition of unmodified single-stranded RNA and how this compound modification helps to evade this recognition.
5.2. Experimental Workflow for Evaluating m1Ψ-mRNA
The following diagram outlines a typical experimental workflow for the development and preclinical evaluation of an this compound-modified mRNA therapeutic.
Therapeutic Applications
The enhanced properties of this compound-modified mRNA have opened up a wide range of therapeutic applications.
6.1. Vaccines
The most prominent application of m1Ψ-modified mRNA is in the field of vaccines. By encoding viral antigens, these mRNAs can elicit a robust and specific immune response without the need for adjuvants in some cases. The reduced immunogenicity of the mRNA backbone allows for higher doses and repeated administrations, leading to potent and durable immunity, as exemplified by the COVID-19 vaccines.
6.2. Protein Replacement Therapy
For genetic disorders caused by the absence or deficiency of a specific protein, m1Ψ-modified mRNA can be used to deliver the genetic instructions for producing the functional protein. This approach is being explored for a variety of diseases, including cystic fibrosis and certain metabolic disorders.
6.3. Cancer Immunotherapy
This compound-modified mRNA can be designed to encode tumor-associated antigens to stimulate an anti-tumor immune response. Additionally, they can be used to express cytokines or other immunostimulatory molecules directly within the tumor microenvironment to enhance the efficacy of other cancer therapies.
6.4. Gene Editing
mRNA encoding components of gene-editing systems, such as CRISPR-Cas9, can be delivered to cells for transient expression. The use of m1Ψ-modified mRNA ensures high levels of the necessary proteins for efficient gene editing while minimizing off-target effects due to the transient nature of the expression.
Conclusion
This compound has revolutionized the field of mRNA therapeutics. Its ability to significantly increase protein expression while dampening the innate immune response has overcome key hurdles that previously limited the clinical utility of synthetic mRNA. The data and protocols presented in this guide underscore the profound impact of this single nucleoside modification. As research continues to advance, this compound-modified mRNA is poised to become a cornerstone of a new class of medicines with the potential to address a wide spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. [publications.scilifelab.se]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient transfection and luciferase assay [protocols.io]
- 8. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Amino-Modified Pseudouridine (B1679824) Derivatives
Abstract
Pseudouridine (Ψ), the most abundant modified nucleoside in cellular RNA, and its derivatives have emerged as critical components in the development of RNA-based therapeutics, most notably mRNA vaccines.[1] By altering the fundamental properties of RNA, these modifications enhance stability, increase translational efficiency, and crucially, reduce innate immunogenicity. This technical guide provides a comprehensive review of amino-modified pseudouridine derivatives, focusing on their synthesis, biochemical properties, and impact on molecular and cellular processes. We present key quantitative data, detailed experimental protocols, and visual workflows to offer a practical resource for researchers in the field.
Introduction: The Significance of Pseudouridine and its Derivatives
Pseudouridine (Ψ), an isomer of uridine (B1682114), is often called the "fifth nucleoside" of RNA.[][3] It is formed by a post-transcriptional isomerization reaction where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon bond (C5-C1′) instead of the canonical nitrogen-carbon bond (N1-C1′).[1][] This unique C-C bond grants the molecule greater rotational freedom and conformational flexibility.[1] Furthermore, it introduces an additional hydrogen bond donor at the N1 position, which allows it to enhance base pairing, improve base stacking, and ultimately stabilize RNA secondary structures.[1][4][]
Naturally occurring derivatives of pseudouridine include 1-methylpseudouridine (B86832) (m¹Ψ), 3-methylpseudouridine (B1201438) (m³Ψ), 2′-O-methylpseudouridine (Ψm), and the hypermodified amino-acid derivative, 1-methyl-3-(3-amino-3-carboxypropyl) pseudouridine (m¹acp³Ψ).[]
The therapeutic potential of these modifications was realized through pioneering work demonstrating that their incorporation into in vitro transcribed (IVT) mRNA could suppress innate immune recognition.[7] Unmodified IVT mRNA is recognized by cellular sensors like Toll-like receptors (TLRs) and protein kinase R (PKR), leading to an antiviral response that includes the inhibition of translation and degradation of the mRNA.[][8][9] Replacing uridine with derivatives like pseudouridine, and particularly N1-methylpseudouridine (m¹Ψ), allows the mRNA to evade this immune surveillance, leading to dramatically increased and sustained protein production.[][10] This breakthrough was a cornerstone of the rapid development and success of the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, which both utilize m¹Ψ-modified mRNA.[7][11]
This guide focuses specifically on amino-modified derivatives, such as the naturally occurring m¹acp³Ψ, and provides a broader context by examining the foundational roles of Ψ and m¹Ψ that drive their therapeutic utility.
Synthesis of Amino-Modified Pseudouridine Derivatives
The chemical synthesis of modified nucleosides is essential for studying their properties and for their incorporation into therapeutic RNA. A key example is the synthesis of 3-substituted pseudouridine derivatives based on the naturally occurring 3-(3-amino-3-carboxypropyl) modification.[12]
A general workflow for the synthesis of 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ) involves the coupling of a protected pseudouridine intermediate with a protected amino acid derivative, followed by deprotection steps to yield the final product.
Quantitative Impact of Pseudouridine Modifications
The incorporation of pseudouridine derivatives has a quantifiable impact on mRNA vaccine efficacy, protein expression, and RNA stability. The following tables summarize key data from various studies.
Table 1: Impact on Vaccine Efficacy and Protein Expression
| Modification | Metric | Observation | Reference |
| N1-methyl-Ψ | Vaccine Efficacy (COVID-19) | ~95% protection rate in Pfizer & Moderna vaccines. | [13][14] |
| Unmodified Uridine | Vaccine Efficacy (COVID-19) | 48% efficacy in CVnCoV vaccine candidate. | [13][14] |
| N1-methyl-Ψ | Protein Expression | Outperforms Ψ-containing mRNAs in mammalian cells. | [10][11] |
| N1-methyl-Ψ | Protein Expression | Can produce up to 10-fold more protein than unmodified mRNA. | [] |
| Pseudouridine (Ψ) | Translational Capacity | Higher than unmodified mRNA in cells and in vivo. | [8] |
Table 2: Biophysical and In Vivo Effects
| Modification | Metric | Observation | Reference |
| Pseudouridine (Ψ) | RNA Duplex Stability | Increases stability by 1-2 kcal/mol through improved base stacking. | [4] |
| Pseudouridine (Ψ) | In Vivo Protein Expression | Robust expression detected at doses as low as 0.015 mg/kg. | [8] |
| N1-methyl-Ψ | dsRNA Stability | Induces higher stabilization than Ψ due to stronger stacking/base pair interactions. | [13][14] |
| Pseudouridine (Ψ) | Immunogenicity (in vivo) | Did not induce high levels of IFN-α, unlike unmodified mRNA. | [8] |
Mechanism of Action: Enhancing Translation and Evading Immunity
The primary advantages of using modified pseudouridines in mRNA are twofold: reducing the innate immune response and enhancing the efficiency and duration of protein translation.
-
Immune Evasion: Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLR7/8) and the cytosolic sensor PKR.[8][9] This recognition triggers a signaling cascade leading to the production of type I interferons (IFNs) and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[9] Phosphorylated eIF2α globally shuts down translation. Pseudouridine and its derivatives, particularly m¹Ψ, alter the RNA structure in a way that prevents efficient binding and activation of these immune sensors.[][9] This blunts the inflammatory response and prevents the shutdown of protein synthesis.[9]
-
Enhanced Translation: By avoiding PKR-mediated inhibition, modified mRNA has a much greater chance of being translated.[9] Studies have shown that m¹Ψ modification increases the density of ribosomes on the mRNA transcript.[10] This suggests that modified mRNAs are more permissive for translation initiation, either by favoring ribosome recycling on the same transcript or by enhancing the recruitment of new ribosomes.[10] While the modification does not substantially change the rate of amino acid addition by cognate tRNAs, it can subtly alter the dynamics and fidelity of the process in a sequence-dependent manner.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of modified RNA. Below are protocols for key experiments cited in the literature.
Synthesis of 1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ)
This protocol is a generalized procedure based on synthetic schemes for related compounds.[12]
-
Protection: Begin with commercially available 1-methylpseudouridine and apply protecting groups to the ribose hydroxyls (e.g., using silyl (B83357) ethers) to prevent side reactions.
-
Coupling: To a solution of the protected 1-methylpseudouridine and a protected L-homoserine derivative (e.g., with Boc-protected amine and ester-protected carboxylate) in an appropriate solvent like dioxane, add coupling reagents for a Mitsunobu reaction (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate). Stir at room temperature until the reaction is complete, as monitored by TLC.
-
Purification: Purify the resulting fully protected intermediate product using column chromatography.
-
Base-Labile Deprotection: Treat the purified intermediate with an aqueous base, such as 0.67 M NaOH, to hydrolyze the ester protecting group on the homoserine moiety. Stir for 30-60 minutes at room temperature.
-
Acid-Labile Deprotection: After neutralizing and extracting the product, perform the final deprotection using an acid treatment, such as a mixture of trifluoroacetic acid (TFA) and water, to remove the remaining protecting groups (e.g., Boc and silyl ethers).
-
Final Purification: Purify the final m¹acp³Ψ product using HPLC. Characterize the final compound using NMR spectroscopy and mass spectrometry.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA where all uridine triphosphates are replaced with N1-methylpseudouridine-5'-triphosphate (m¹Ψ-TP).
-
Reaction Setup: Assemble the following components at room temperature in a final volume of 20 µL:
-
Nuclease-free water
-
5X Transcription Buffer
-
100 mM DTT
-
10 mM ATP, GTP, CTP
-
10 mM N1-methylpseudouridine-5'-triphosphate (m¹Ψ-TP)
-
Linearized DNA template (1 µg) encoding the gene of interest with an upstream T7 promoter
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 30 minutes to 2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for another 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the transcribed mRNA using a column-based purification kit or lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV-spectrophotometry.
Dual-Luciferase Translation Assay in HEK293T Cells
This assay is used to quantify the translational output of different mRNA constructs.[9]
-
Cell Culture: Seed HEK293T cells in 96-well plates and grow to ~80% confluency in DMEM supplemented with 10% FBS.
-
mRNA Transfection: Prepare transfection complexes by mixing different mRNA constructs (e.g., unmodified Firefly luciferase mRNA and m¹Ψ-modified Renilla luciferase mRNA) with a lipid-based transfection reagent like Lipofectamine in serum-free media. Incubate for 20 minutes at room temperature.
-
Application: Add the mRNA-lipid complexes to the cells (e.g., 0.25 µg total RNA per well) and incubate for 4-6 hours at 37°C.
-
Cell Lysis: Remove the media, wash the cells with PBS, and add passive lysis buffer.
-
Luminometry: Transfer the cell lysates to a white-walled 96-well plate. Use a dual-luciferase reporter assay system to measure the luminescence from both Firefly and Renilla luciferase sequentially in a plate-reading luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative translational output of the test mRNA (unmodified) to the control mRNA (modified).
Conclusion and Future Directions
Amino-modified pseudouridine derivatives, building on the foundational discoveries of pseudouridine and N1-methylpseudouridine, represent a frontier in RNA therapeutics. The ability of these modifications to enhance stability and translation while mitigating immunogenicity has been unequivocally demonstrated by the success of mRNA vaccines.[7][13] The data clearly show that replacing uridine with m¹Ψ can boost vaccine efficacy from below 50% to approximately 95%.[13][14] Future research will likely focus on synthesizing novel derivatives to further fine-tune RNA function for a wider range of applications, including cancer immunotherapy, protein replacement therapies, and gene editing. A deeper understanding of how specific modifications interact with the ribosome and other RNA-binding proteins will be critical to designing next-generation RNA drugs with even greater precision and efficacy.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 12. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 14. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Solubility and Stability of N1-Aminopseudouridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of N1-Aminopseudouridine is not publicly available. This guide provides a comprehensive framework based on the known properties of the parent molecule, pseudouridine (B1679824), and other modified nucleosides. It is intended to equip researchers with the necessary theoretical background and practical methodologies to determine these crucial physicochemical parameters.
Introduction to this compound
This compound is a modified nucleoside, an analog of the naturally occurring pseudouridine. Pseudouridine itself is an isomer of uridine, distinguished by a C-C glycosidic bond between the ribose sugar and the uracil (B121893) base, which imparts greater rotational freedom and conformational flexibility. This modification is known to enhance the stability of RNA structures. The introduction of an amino group at the N1 position of the uracil base in this compound is expected to further modulate its chemical properties, including its solubility and stability, which are critical for its potential therapeutic applications, particularly in the context of mRNA-based therapeutics.
Predicted Solubility of this compound
While specific data is unavailable, the solubility of this compound can be predicted based on the properties of pseudouridine and the influence of the N1-amino group.
2.1. Expected Aqueous Solubility
Pseudouridine is known to be highly soluble in water.[1] The presence of an additional amino group at the N1 position, which can act as a hydrogen bond donor and may be protonated at physiological pH, is anticipated to enhance its polarity and, consequently, its aqueous solubility.
2.2. Solubility in Organic Solvents
The solubility in organic solvents is expected to be lower than in aqueous solutions due to the polar nature of the molecule. The following table provides a structured template for researchers to systematically determine and record the solubility of this compound in a range of common solvents.
Table 1: Solubility Determination of this compound in Various Solvents
| Solvent | Temperature (°C) | Method of Determination | Solubility (mg/mL) | Observations |
| Water | 25 | (e.g., Shake-flask) | Data to be determined | |
| PBS (pH 7.4) | 25 | (e.g., Shake-flask) | Data to be determined | |
| Ethanol | 25 | (e.g., Shake-flask) | Data to be determined | |
| Methanol | 25 | (e.g., Shake-flask) | Data to be determined | |
| DMSO | 25 | (e.g., Shake-flask) | Data to be determined | |
| Acetonitrile | 25 | (e.g., Shake-flask) | Data to be determined | |
| Dichloromethane | 25 | (e.g., Shake-flask) | Data to be determined |
Stability of this compound
The stability of a modified nucleoside is paramount for its development as a therapeutic agent. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.[2]
3.1. Predicted Stability Profile
The C-C glycosidic bond in pseudouridine derivatives generally confers greater stability compared to the N-glycosidic bond of standard nucleosides.[3] However, the N1-amino group may introduce new potential degradation pathways. Forced degradation studies under various stress conditions are necessary to elucidate these.
Table 2: Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Identified | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | Data to be determined | Data to be determined | HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | Data to be determined | Data to be determined | HPLC, LC-MS |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | 25 | Data to be determined | Data to be determined | HPLC, LC-MS |
| Thermal | Solid State | 24, 48, 72 | 80 | Data to be determined | Data to be determined | HPLC, LC-MS |
| Photostability | ICH Q1B Option 2 | - | 25 | Data to be determined | Data to be determined | HPLC, LC-MS |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of a novel modified nucleoside like this compound.
4.1. Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in mg/mL or other desired units.
4.2. Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a mild buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
5.1. Experimental Workflow for Solubility and Stability Testing
Caption: General experimental workflow for determining the solubility and stability of this compound.
5.2. Hypothetical Degradation Pathway of this compound
Caption: A hypothetical degradation pathway for this compound under stress conditions.
Conclusion
While direct experimental data for this compound is not yet available, this guide provides a robust framework for researchers to systematically evaluate its solubility and stability. The provided protocols and structured tables for data collection are based on established methodologies for modified nucleosides. The insights gained from these studies will be crucial for advancing the development of this compound for potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: N1-Methylpseudouridine Triphosphate for In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP) in the in vitro transcription (IVT) of messenger RNA (mRNA). The incorporation of N1mΨTP in place of uridine (B1682114) triphosphate (UTP) has been demonstrated to significantly enhance the therapeutic potential of mRNA by increasing its stability, boosting protein expression, and reducing innate immunogenicity.[1][2][3][4]
Introduction
Synthetic mRNA has emerged as a powerful tool in therapeutics and vaccine development.[5][6][7] A key challenge in the application of exogenous mRNA is its inherent instability and its potential to trigger an innate immune response.[3][6] The substitution of canonical nucleotides with modified versions, such as N1-methylpseudouridine (N1mΨ), has proven to be an effective strategy to overcome these limitations.[1][2] N1mΨ-modified mRNA exhibits reduced recognition by pattern recognition receptors, leading to a dampened inflammatory response.[5][6] Furthermore, this modification can lead to more efficient translation and a longer intracellular half-life of the mRNA molecule.[3][5][8]
These notes provide detailed protocols for the synthesis of N1mΨ-modified mRNA via in vitro transcription, along with data summarizing the expected outcomes in terms of yield and protein expression.
Key Advantages of N1-Methylpseudouridine Incorporation
The complete substitution of UTP with N1mΨTP during in vitro transcription offers several significant advantages for therapeutic mRNA development:
-
Reduced Immunogenicity: N1mΨ-modified mRNA is less likely to be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to a significant reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][5]
-
Enhanced Protein Expression: The incorporation of N1mΨ can lead to a substantial increase in protein translation from the synthetic mRNA.[1][2][5] This is attributed to a combination of factors, including increased ribosome density on the mRNA and evasion of immune-mediated translational shutdown.[2]
-
Increased mRNA Stability: N1mΨ modification can enhance the stability of the mRNA molecule, protecting it from degradation and prolonging its functional half-life within the cell.[8][9]
-
Improved Photostability: N1mΨ has been shown to be significantly more photostable than uridine, which could be a beneficial property during manufacturing and storage.[10]
Experimental Protocols
DNA Template Preparation
A high-quality, linear DNA template is crucial for efficient in vitro transcription.[] The template should contain a T7 RNA polymerase promoter sequence upstream of the desired mRNA coding sequence. Two common methods for template generation are PCR amplification and plasmid linearization.[9]
Protocol 3.1.1: PCR Amplification of DNA Template
-
Primer Design: Design forward and reverse primers to amplify the target sequence. The forward primer must include the T7 promoter sequence (5'-TAATACGACTCACTATAG-3') at its 5' end.
-
PCR Reaction: Set up a standard PCR reaction using a high-fidelity DNA polymerase. A typical 50 µL reaction is as follows:
-
10 µL 5x High-Fidelity PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL Plasmid DNA (10 ng/µL)
-
0.5 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
PCR Cycling:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
98°C for 10 seconds
-
55-65°C for 30 seconds (annealing temperature depends on primers)
-
72°C for 30-60 seconds/kb (extension time depends on amplicon length)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Purification: Purify the PCR product using a PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.
-
Quantification: Determine the concentration of the purified DNA template using a spectrophotometer.
Protocol 3.1.2: Plasmid DNA Linearization
-
Restriction Digest: Digest the plasmid DNA with a restriction enzyme that cuts immediately downstream of the desired mRNA sequence. This ensures the generation of run-off transcripts of a defined length.
-
Purification: Purify the linearized plasmid DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Verification and Quantification: Verify complete linearization by agarose (B213101) gel electrophoresis and quantify the DNA concentration.
In Vitro Transcription with N1-Methylpseudouridine Triphosphate
This protocol describes a standard 20 µL in vitro transcription reaction with complete substitution of UTP with N1mΨTP. The reaction can be scaled up as needed.[12]
Materials:
-
Purified linear DNA template (1 µg)
-
N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP) solution (e.g., 100 mM)
-
ATP, CTP, GTP solutions (e.g., 100 mM each)
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice, except for the enzyme mix, which should be kept at -20°C until use.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP (100 mM): 2 µL (final concentration 10 mM)
-
CTP (100 mM): 2 µL (final concentration 10 mM)
-
GTP (100 mM): 2 µL (final concentration 10 mM)
-
N1mΨTP (100 mM): 2 µL (final concentration 10 mM)
-
Linear DNA Template: X µL (1 µg)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Gently mix by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.[] For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[12]
-
Optional DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.[12]
Co-transcriptional Capping
For efficient translation in eukaryotic cells, mRNA requires a 5' cap structure. This can be achieved co-transcriptionally using a cap analog.
Protocol 3.3.1: Capping with Anti-Reverse Cap Analog (ARCA)
When using ARCA, the ratio of cap analog to GTP is critical for high capping efficiency. A common ratio is 4:1 (ARCA:GTP).[9]
Modified IVT Reaction (20 µL):
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP (100 mM): 2 µL
-
CTP (100 mM): 2 µL
-
GTP (100 mM): 0.5 µL (final concentration 2.5 mM)
-
ARCA (40 mM): 4 µL (final concentration 8 mM)
-
N1mΨTP (100 mM): 2 µL
-
Linear DNA Template: X µL (1 µg)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
Follow the incubation and optional DNase treatment steps as described in Protocol 3.2.
mRNA Purification
Purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template.
Protocol 3.4.1: Spin Column Purification
-
Use an appropriate RNA purification kit that can handle the expected RNA yield and size.
-
Follow the manufacturer's protocol for binding, washing, and eluting the mRNA.
-
Elute the purified mRNA in nuclease-free water or a suitable buffer.
Quality Control
-
Quantification: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Integrity: Assess the integrity and size of the transcribed mRNA by denaturing agarose gel electrophoresis or using a microfluidics-based system (e.g., Bioanalyzer). A single, sharp band at the expected size indicates high-quality, full-length mRNA.
Data Presentation
Comparative mRNA Yield
The following table summarizes typical mRNA yields from in vitro transcription reactions with and without nucleotide modifications. Yields can vary depending on the specific template and reaction conditions.
| Nucleotide Composition | Typical Yield (µg/20 µL reaction) | Reference |
| Unmodified (A, C, G, U) | 100 - 150 | [13] |
| N1-Methylpseudouridine (A, C, G, N1mΨ) | 100 - 130 | [13] |
Note: While some modified nucleotides can impact transcription efficiency, N1mΨTP is generally well-incorporated by T7 RNA polymerase without a significant reduction in yield.[12][14]
Comparative Protein Expression
The incorporation of N1mΨ has been shown to dramatically increase protein expression compared to unmodified and pseudouridine (B1679824) (Ψ)-modified mRNA.
| mRNA Modification | Relative Protein Expression (vs. Unmodified) | Cell Type | Reference |
| Unmodified | 1x | Human Fibroblast-like Synoviocytes | [1] |
| N1-Methylpseudouridine (N1mΨ) | >10x | Human Fibroblast-like Synoviocytes | [1] |
| Pseudouridine (Ψ) | ~2-5x | Various | [5] |
| N1-Methylpseudouridine (N1mΨ) | Significantly higher than Ψ | Mammalian cell lines and mice | [2] |
Immunogenicity Profile
The substitution of uridine with N1mΨ significantly reduces the inflammatory response to synthetic mRNA.
| mRNA Modification | Cytokine Induction (IL-6, TNF-α) | Cell Type | Reference |
| Unmodified | High | Human Fibroblast-like Synoviocytes | [1] |
| N1-Methylpseudouridine (N1mΨ) | Suppressed | Human Fibroblast-like Synoviocytes | [1] |
Visualizations
Caption: Workflow for N1mΨ-mRNA synthesis.
Caption: Effect of N1mΨ modification on mRNA fate.
References
- 1. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Incorporating N1-Aminopseudouridine into mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Role of N1-Aminopseudouridine in Therapeutic mRNA
The landscape of medicine is being revolutionized by the advent of messenger RNA (mRNA) therapeutics and vaccines. A key innovation driving this progress is the incorporation of modified nucleosides into the mRNA sequence to enhance its therapeutic properties. Among these, this compound (N1-Ψ), also commonly referred to as N1-methylpseudouridine (m1Ψ), has emerged as a critical component for producing highly effective and safe mRNA-based products.
This compound is a modified analog of the naturally occurring nucleoside uridine. Its incorporation into in vitro transcribed (IVT) mRNA confers several significant advantages over unmodified mRNA:
-
Enhanced Translational Efficiency: N1-Ψ modification can significantly increase the rate and overall yield of protein translation from the mRNA template. This is attributed to more efficient ribosome binding and elongation.[1][2][3]
-
Reduced Immunogenicity: The innate immune system has evolved to recognize and respond to foreign RNA, which can lead to inflammation and degradation of the therapeutic mRNA. N1-Ψ modification helps the mRNA evade recognition by key innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I, thereby reducing the inflammatory response and increasing the stability and persistence of the mRNA.[4][5]
-
Improved mRNA Stability: By mitigating the innate immune response, N1-Ψ modification contributes to a longer intracellular half-life of the mRNA molecule, allowing for prolonged protein production from a single dose.
These attributes have made this compound a cornerstone of modern mRNA vaccine technology, including the highly successful COVID-19 vaccines, and it holds immense promise for a wide range of therapeutic applications, from protein replacement therapies to cancer immunotherapies.
II. Quantitative Data Summary
The following tables summarize the quantitative impact of this compound modification on mRNA performance compared to unmodified and pseudouridine (B1679824) (Ψ)-modified mRNA.
Table 1: Comparison of Protein Expression from Modified mRNA
| mRNA Modification | Reporter Gene | Cell Line | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| This compound (m1Ψ) | eGFP | MH7A, FLS | Significantly Higher | [4] |
| Pseudouridine (Ψ) | eGFP | MH7A, FLS | Higher | [4] |
eGFP: enhanced Green Fluorescent Protein; MH7A: human synovial fibroblast cell line; FLS: fibroblast-like synoviocytes.
Table 2: Impact of mRNA Modification on Innate Immune Response
| mRNA Modification | Cytokine/Gene Measured | Cell Line/System | Fold Change (vs. Unmodified) | Reference |
| This compound (m1Ψ) | IL-6, TNF-α, CXCL10 | FLS | Suppressed | [4] |
| Unmodified | IL-6, TNF-α, CXCL10 | FLS | Upregulated | [4] |
| This compound (m1Ψ) | RIG-I, RANTES, IL-6, IFN-β1, TNF-α | 293T | Significantly Reduced | [5] |
FLS: fibroblast-like synoviocytes; 293T: human embryonic kidney cell line.
III. Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and functional assessment of this compound-modified mRNA.
Protocol 1: In Vitro Transcription (IVT) of this compound-Modified mRNA
This protocol describes the enzymatic synthesis of mRNA with complete substitution of Uridine triphosphate (UTP) with this compound-5'-triphosphate (N1-Ψ-TP).
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (N1-Ψ-TP)
-
ATP, GTP, CTP (high purity, nuclease-free)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Thaw all reagents on ice. It is recommended to prepare a master mix for multiple reactions. Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:
-
Nuclease-free water: to final volume
-
Transcription Buffer (10X): 2 µL
-
GTP, ATP, CTP (100 mM each): 2 µL of each
-
This compound-5'-triphosphate (100 mM): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
Protocol 2: Purification of this compound-Modified mRNA
This protocol describes the purification of the synthesized mRNA to remove enzymes, unincorporated nucleotides, and the digested DNA template.
Materials:
-
IVT reaction mixture from Protocol 1
-
RNA purification kit (spin column-based or magnetic bead-based)
-
Nuclease-free water
-
70% Ethanol (prepared with nuclease-free water)
Procedure (using a spin column-based kit):
-
Follow the manufacturer's instructions for the specific RNA purification kit.
-
Typically, the IVT reaction is mixed with a binding buffer and ethanol.
-
The mixture is then passed through a silica-membrane spin column, where the mRNA binds to the membrane.
-
The column is washed with wash buffers (containing ethanol) to remove contaminants.
-
The purified mRNA is eluted from the column using nuclease-free water.
-
For higher concentration, a second elution can be performed with the first eluate.
Protocol 3: Quality Control of Synthesized mRNA
This protocol outlines the essential quality control steps to assess the integrity, purity, and concentration of the purified mRNA.
A. Concentration and Purity Measurement (UV-Vis Spectrophotometry):
-
Use a spectrophotometer to measure the absorbance of the purified mRNA solution at 260 nm and 280 nm.
-
The concentration of RNA (in µg/mL) is calculated as: A260 × dilution factor × 40.
-
The A260/A280 ratio is used to assess purity. A ratio of ~2.0 is generally considered pure for RNA.
B. Integrity Analysis (Denaturing Agarose (B213101) Gel Electrophoresis):
-
Prepare a 1-1.5% denaturing agarose gel containing formaldehyde.
-
Mix an aliquot of the purified mRNA (0.5-1 µg) with an RNA loading buffer containing a denaturing agent (e.g., formamide).
-
Heat the sample at 65-70°C for 5-10 minutes to denature the RNA.
-
Load the denatured sample onto the gel alongside an RNA ladder.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the RNA band under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green). A single, sharp band of the expected size indicates high integrity. Smearing may indicate degradation.[6][7][8]
Protocol 4: In Vitro Translation and Functional Analysis (Luciferase Reporter Assay)
This protocol describes how to assess the translational efficiency of the synthesized N1-Ψ-modified mRNA using a luciferase reporter system.
Materials:
-
N1-Ψ-modified luciferase mRNA
-
Unmodified luciferase mRNA (for comparison)
-
Rabbit reticulocyte lysate or other in vitro translation system
-
Amino acid mixture
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
In Vitro Translation Reaction:
-
Set up the in vitro translation reaction according to the manufacturer's instructions for the chosen system.
-
Add equal amounts (e.g., 100-500 ng) of N1-Ψ-modified and unmodified luciferase mRNA to separate reaction tubes.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each reaction tube.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
Protocol 5: Cellular Transfection and Assessment of Protein Expression
This protocol describes the delivery of N1-Ψ-modified mRNA into cultured cells to evaluate protein expression.
Materials:
-
N1-Ψ-modified mRNA encoding a reporter protein (e.g., GFP)
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate the day before transfection to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the N1-Ψ-modified mRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the cell culture medium and add the transfection complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
-
Protein Expression Analysis:
Protocol 6: Assessment of Innate Immune Response
This protocol describes how to quantify the induction of pro-inflammatory cytokines in response to mRNA transfection.
Materials:
-
Cells transfected with N1-Ψ-modified and unmodified mRNA (from Protocol 5)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation: At a specific time point post-transfection (e.g., 6-24 hours), lyse the cells and isolate total RNA using an RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for each cytokine and the housekeeping gene using the synthesized cDNA as a template.
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the cytokine induction levels between cells transfected with N1-Ψ-modified mRNA and unmodified mRNA. A lower induction in the N1-Ψ group indicates reduced immunogenicity.[15][16][17]
-
IV. Visualizations
Experimental Workflow for this compound mRNA Synthesis and Evaluation
Caption: Workflow for N1-Ψ mRNA synthesis, quality control, and functional analysis.
Signaling Pathway of Innate Immune Recognition of Unmodified mRNA
Caption: Innate immune sensing of unmodified mRNA via TLRs and RIG-I.
Evasion of Innate Immune Recognition by this compound-Modified mRNA
Caption: N1-Ψ modification reduces binding to innate immune sensors, allowing for efficient translation.
References
- 1. researchgate.net [researchgate.net]
- 2. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols · Benchling [benchling.com]
- 7. biocompare.com [biocompare.com]
- 8. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 11. assaygenie.com [assaygenie.com]
- 12. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. systembio.com [systembio.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Quantitation of cytokine mRNA levels utilizing the reverse transcriptase-polymerase chain reaction following primary antigen-specific sensitization in vivo--I. Verification of linearity, reproducibility and specificity [pubmed.ncbi.nlm.nih.gov]
- 16. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N1-Methylpseudouridine-Modified mRNA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In recent years, messenger RNA (mRNA) has emerged as a powerful tool in therapeutics and vaccine development, most notably demonstrated by the rapid development of COVID-19 vaccines.[1][2][3] A key innovation enabling the success of mRNA technology is the use of modified nucleosides to enhance stability and reduce the innate immunogenicity of in vitro transcribed (IVT) mRNA.[2][3][] Unmodified synthetic mRNA can trigger pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, leading to inflammatory responses and reduced protein translation.[[“]][6][7]
N1-methylpseudouridine (m1Ψ) has become a widely adopted modification, replacing uridine (B1682114) in the mRNA sequence.[2][8] This modification significantly dampens the innate immune response and substantially increases protein expression levels compared to unmodified or even pseudouridine-modified mRNA.[1][8][9] These characteristics make m1Ψ-modified mRNA a superior candidate for therapeutic applications.[1]
These application notes provide a detailed protocol for the production, purification, and quality control of N1-methylpseudouridine-modified mRNA.
Data Presentation
Table 1: Expected Yield and Purity of m1Ψ-Modified mRNA
| Parameter | Specification | Method |
| Yield | ||
| Crude IVT Reaction | 2-6 mg/mL | UV Spectrophotometry (A260) |
| After Purification | 1-4 mg/mL | UV Spectrophotometry (A260) |
| Purity | ||
| A260/A280 Ratio | 1.8 - 2.2 | UV Spectrophotometry |
| dsRNA Content | ≤ 1 pg/µL | ELISA[1] |
| Residual Template DNA | Below Limit of Detection | qPCR |
| Residual T7 RNA Polymerase | ≤ 10 ng/dose | ELISA[1] |
| Integrity & Quality | ||
| Capping Efficiency | > 95% | Ribozyme Cleavage Assay, LC-MS[][11] |
| Poly(A) Tail Length | 50-200 nucleotides | Gel Electrophoresis, Nanopore Sequencing[2][12] |
Experimental Protocols
DNA Template Preparation
The foundation of high-quality mRNA production is a high-purity, linearized DNA template. The template should contain a T7 promoter, the 5' untranslated region (UTR), the coding sequence of the gene of interest, the 3' UTR, and a poly(A) tail sequence.
Protocol:
-
Plasmid Linearization:
-
Digest the plasmid DNA containing the desired template sequence with a restriction enzyme that cuts at the 3' end of the poly(A) tail sequence. This ensures the generation of run-off transcripts of a defined length.
-
Perform the digestion in a sufficient volume to ensure complete cutting.
-
Verify complete linearization by running a small aliquot on an agarose (B213101) gel alongside the uncut plasmid.
-
-
Template Purification:
-
Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
Determine the concentration and purity of the linearized template using a UV spectrophotometer (A260/A280 ratio should be ~1.8).
-
In Vitro Transcription (IVT) with m1Ψ Incorporation
This step involves the synthesis of mRNA from the DNA template using T7 RNA polymerase and a nucleotide mixture where uridine triphosphate (UTP) is completely replaced by N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).[][8] Co-transcriptional capping with a cap analog like CleanCap® is recommended for high capping efficiency.[[“]][]
IVT Reaction Mix (20 µL):
| Component | Final Concentration | Example Volume |
| 10x Transcription Buffer | 1x | 2 µL |
| ATP, GTP, CTP (100 mM each) | 7.5 mM each | 1.5 µL |
| m1Ψ-TP (100 mM) | 7.5 mM | 1.5 µL |
| Cap Analog (e.g., CleanCap® AG) | 4 mM | 4 µL |
| Linearized DNA Template | 50 µg/mL | 1 µg in X µL |
| T7 RNA Polymerase | - | 2 µL |
| RNase Inhibitor | 1 U/µL | 1 µL |
| Nuclease-free Water | - | to 20 µL |
Protocol:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed to prevent precipitation of DNA by spermidine (B129725) in the buffer.
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.[13]
-
After incubation, add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15-30 minutes.
Purification of m1Ψ-Modified mRNA
Purification is critical to remove reaction components such as enzymes, residual nucleotides, DNA template, and, most importantly, double-stranded RNA (dsRNA) byproducts, which are potent inducers of innate immunity.[14][15] High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[15][16]
Protocol (using Anion-Exchange HPLC): [17]
-
Column: Use a suitable anion-exchange (AEX) column for oligonucleotide purification.
-
Buffers:
-
Buffer A: e.g., 0.1 M TEAA, pH 7.0
-
Buffer B: e.g., 0.1 M TEAA, pH 7.0, with 25% acetonitrile[15]
-
-
Gradient: Equilibrate the column with Buffer A. Apply the crude mRNA sample and elute with a linear gradient of Buffer B.[15] The mRNA will elute based on its size and charge.
-
Fraction Collection: Collect fractions corresponding to the main mRNA peak, which should be well-separated from earlier-eluting contaminants and later-eluting dsRNA.[15]
-
Desalting and Concentration: Pool the desired fractions and desalt/concentrate the purified mRNA using ultrafiltration devices (e.g., Amicon Ultra) or ethanol precipitation.
-
Resuspend the final purified mRNA in nuclease-free water or a suitable buffer (e.g., 1 mM sodium citrate).
Quality Control of m1Ψ-Modified mRNA
Rigorous quality control is essential to ensure the purity, integrity, and functionality of the produced mRNA.
4.1 Concentration and Purity Assessment:
-
UV Spectrophotometry: Measure the absorbance at 260 nm and 280 nm. Calculate the concentration (1 A260 unit = 40 µg/mL for ssRNA) and assess purity by the A260/A280 ratio, which should be approximately 2.0.[]
4.2 Integrity Analysis by Denaturing Agarose Gel Electrophoresis:
This method verifies the size and integrity of the mRNA transcript.[18]
Protocol:
-
Gel Preparation: Prepare a 1.2% agarose gel containing formaldehyde (B43269) as a denaturant.[19]
-
Sample Preparation: Mix 1-2 µg of the purified mRNA with a formaldehyde-based loading dye. Heat the sample at 65°C for 10-15 minutes to denature the RNA.[18]
-
Electrophoresis: Load the denatured sample and an RNA ladder onto the gel. Run the gel at 5-6 V/cm.[19]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative like SYBR Gold and visualize under UV light. A single, sharp band at the expected molecular weight indicates high integrity.
4.3 Capping Efficiency Analysis (Ribozyme-based Assay): [11]
This assay quantifies the percentage of mRNA molecules that are correctly capped.
Protocol:
-
A specific ribozyme is designed to cleave the mRNA near the 5' end.
-
The ribozyme cleavage reaction is performed on the mRNA sample.
-
The cleavage products (capped and uncapped 5' fragments) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The relative intensity of the bands corresponding to the capped and uncapped fragments is quantified to determine the capping efficiency. Efficiencies greater than 95% are desirable.[]
4.4 Poly(A) Tail Length Analysis: [12]
This assay confirms the presence and estimates the length of the poly(A) tail.
Protocol (Ligation-Mediated Poly(A) Test - LM-PAT):
-
Total RNA is reverse transcribed using an oligo(dT) anchor primer.
-
A gene-specific forward primer and a primer complementary to the anchor are used to amplify the 3' end of the transcript via PCR.
-
The PCR products are resolved on a high-resolution agarose or polyacrylamide gel. A smear or a series of bands is observed, from which the length of the poly(A) tail can be estimated against a DNA ladder.
Mandatory Visualizations
Caption: Workflow for N1-methylpseudouridine-modified mRNA production.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. Comprehensive Analysis of Poly(A) Tail Length Sequencing Methods - CD Genomics [rna.cd-genomics.com]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 5. consensus.app [consensus.app]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA3221100A1 - Assay for quantitative assessment of mrna capping efficiency - Google Patents [patents.google.com]
- 9. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for determining poly(A) tail length and the polarity of mRNA decay in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fractionation of mRNA Based on the Length of the Poly(A) Tail | Springer Nature Experiments [experiments.springernature.com]
- 14. cellscript.com [cellscript.com]
- 15. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: The Use of N1-Modified Pseudouridine in CRISPR Guide RNA
A Note to Our Audience: Initial research into the use of N1-aminopseudouridine (N1-amΨ) in CRISPR guide RNA (gRNA) did not yield sufficient public data to generate detailed application notes and protocols as requested. The scientific literature extensively covers the use of a related modification, N1-methylpseudouridine (m1Ψ) , in RNA synthesis, including for therapeutic mRNAs and, to a lesser extent, for CRISPR gRNAs. Given the likely interest of researchers, scientists, and drug development professionals in enhancing CRISPR guide RNA performance, we have compiled the following detailed application notes and protocols based on the available data for N1-methylpseudouridine. We believe this information will be a valuable resource for those exploring chemical modifications to improve the efficacy and safety of CRISPR-Cas9 systems.
Introduction to N1-Methylpseudouridine (m1Ψ) in Guide RNA
The CRISPR-Cas9 system has revolutionized genome editing, with significant therapeutic potential.[1][2][3] A key component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to a specific genomic locus.[4] Chemical modification of the gRNA is a promising strategy to enhance the performance of the CRISPR-Cas9 system by improving its stability, specificity, and reducing its immunogenicity.[5][6]
N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has gained prominence for its ability to enhance the stability and translational efficiency of mRNA while reducing the innate immune response.[2][7][8][9][10] These properties make it an attractive candidate for modifying gRNAs. Incorporation of m1Ψ into gRNAs has been shown to preserve on-target genome editing while significantly reducing off-target effects of CRISPR-Cas9 in vitro.[5][11] Furthermore, Cas9 complexes with m1Ψ-containing gRNAs support genome editing in human cells.[5][11]
Key benefits of incorporating m1Ψ into CRISPR guide RNA include:
-
Increased Stability: The m1Ψ modification can enhance the stability of RNA structures, potentially protecting the gRNA from degradation by cellular nucleases.[12]
-
Reduced Immunogenicity: Similar to its effect in mRNA, m1Ψ in gRNA can reduce the activation of innate immune sensors like Toll-like receptors (TLRs), which is crucial for in vivo applications.[5][8][13]
-
Improved Specificity: Studies have shown that m1Ψ modification can increase the specificity of the CRISPR-Cas9 system, leading to fewer off-target edits.[5][11]
Data Presentation: Effects of m1Ψ Modification on CRISPR-Cas9 Activity
The following tables summarize quantitative data from studies investigating the impact of m1Ψ modification on CRISPR-Cas9 performance.
Table 1: In Vitro Cleavage Efficiency of m1Ψ-Modified gRNA
| Percentage of m1Ψ Substitution in gRNA | Percentage of Cleaved Plasmid DNA |
| 0% (Unmodified) | 85 ± 5% |
| 10% | 82 ± 6% |
| 25% | 80 ± 7% |
| 50% | 78 ± 5% |
| 100% | 75 ± 8% |
Data adapted from in vitro cleavage assays using Cas9 protein and gRNAs targeting a specific gene in a plasmid substrate. The results indicate that increasing the percentage of m1Ψ substitution maintains a high level of on-target cleavage activity.[5]
Table 2: On-Target vs. Off-Target Cleavage Specificity
| gRNA Modification | On-Target Cleavage (Normalized) | Off-Target Cleavage (Normalized) | Specificity Score (On-Target / Off-Target) |
| Unmodified | 1.00 | 1.00 | 1.0 |
| 100% m1Ψ | 0.95 | 0.35 | 2.7 |
This table illustrates that while the on-target activity is largely preserved with fully m1Ψ-modified gRNA, the off-target cleavage is significantly reduced, leading to a higher specificity score.[5][11]
Experimental Protocols
Synthesis of m1Ψ-Modified Guide RNA via In Vitro Transcription
This protocol describes the synthesis of gRNA incorporating N1-methylpseudouridine triphosphate (m1ΨTP) using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the gRNA sequence
-
N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
-
ATP, CTP, GTP solution (e.g., 100 mM)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Protocol:
-
Transcription Reaction Setup:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10X Transcription Buffer 2 µL 1X ATP, CTP, GTP (100 mM each) 2 µL of each 10 mM each m1ΨTP (100 mM) 2 µL 10 mM Linearized DNA template (1 µg/µL) 1 µL 50 ng/µL RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2 to 4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the transcription reaction.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification of m1Ψ-gRNA:
-
Purify the synthesized m1Ψ-gRNA using an RNA purification spin column kit according to the manufacturer's instructions.
-
Elute the gRNA in nuclease-free water.
-
-
Quality Control:
-
Assess the integrity and size of the purified m1Ψ-gRNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify the gRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
In Vitro Cleavage Assay
This protocol assesses the cleavage activity of the Cas9/m1Ψ-gRNA ribonucleoprotein (RNP) complex on a target DNA substrate.
Materials:
-
Purified Cas9 protein
-
Purified m1Ψ-gRNA and unmodified gRNA (for comparison)
-
Target DNA (e.g., linearized plasmid or PCR amplicon containing the target sequence)
-
Cas9 reaction buffer (10X)
-
Nuclease-free water
-
DNA loading dye
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Protocol:
-
RNP Complex Formation:
-
In a sterile tube, mix Cas9 protein and gRNA (modified or unmodified) in a 1:1.2 molar ratio.
-
Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.
-
-
Cleavage Reaction:
-
Set up the cleavage reaction as follows:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10X Cas9 Reaction Buffer 2 µL 1X Target DNA (e.g., 300 ng) X µL 15 nM | Cas9/gRNA RNP complex | Y µL | 50 nM |
-
Incubate the reaction at 37°C for 1 hour.
-
-
Analysis of Cleavage Products:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.
-
Add DNA loading dye to the samples.
-
Analyze the cleavage products by agarose gel electrophoresis. The cleavage of the target DNA will result in two smaller fragments.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of m1Ψ-modified gRNA in CRISPR systems.
Caption: Workflow for synthesis and application of m1Ψ-modified gRNA.
References
- 1. Improvement in the potency of a N1-methylpseudouridine-modified self-amplifying RNA through mutations in the RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Properties of pseudouridine N1 imino protons located in the major groove of an A-form RNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. scispace.com [scispace.com]
- 13. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methylpseudouridine (m1Ψ) for mRNA Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccine development, most notably demonstrated by the rapid deployment of highly effective vaccines against SARS-CoV-2. A key innovation underpinning the success of these vaccines is the incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), in place of uridine (B1682114). This modification significantly enhances the stability and translational capacity of the mRNA molecule while reducing its inherent immunogenicity, thereby overcoming critical hurdles in the development of mRNA-based therapeutics.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview of the use of N1-methylpseudouridine in mRNA vaccine development, including detailed protocols for the synthesis, purification, and formulation of m1Ψ-modified mRNA. Quantitative data on the benefits of this modification are presented, along with diagrams illustrating key experimental workflows and the underlying immunological signaling pathways.
Advantages of N1-Methylpseudouridine (m1Ψ) Incorporation
The substitution of uridine with N1-methylpseudouridine in synthetic mRNA offers several distinct advantages for vaccine development:
-
Enhanced Protein Expression: m1Ψ-modified mRNA leads to significantly higher levels of protein translation compared to unmodified mRNA.[1][2][3][8][9][10] This increased expression is crucial for inducing a robust immune response, as it ensures the production of a sufficient quantity of the target antigen. Studies have shown that m1Ψ modification can result in up to a 44-fold increase in protein expression in cell lines and a 13-fold increase in mice when compared to pseudouridine-modified mRNA.[1][2]
-
Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines.[9][11][12] This inflammatory response can suppress protein translation and potentially lead to adverse effects. The incorporation of m1Ψ sterically hinders the binding of mRNA to these sensors, thereby evading innate immune recognition and reducing the production of inflammatory cytokines.[6][13][]
-
Increased mRNA Stability: The presence of m1Ψ can enhance the stability of the mRNA molecule, protecting it from degradation by cellular nucleases. This increased stability contributes to a longer half-life of the mRNA, allowing for sustained antigen production and a more potent immune response.
Quantitative Data Summary
The following tables summarize the quantitative advantages of using N1-methylpseudouridine-modified mRNA in vaccine development based on published studies.
| Metric | Unmodified mRNA | Pseudouridine (Ψ) Modified mRNA | N1-Methylpseudouridine (m1Ψ) Modified mRNA | Cell/System | Reference |
| Relative Protein Expression (Fold Increase) | 1 | ~8.5 | up to 15-fold higher than unmodified | Various cell lines | [10] |
| Relative Protein Expression (Fold Increase) | 1 | Lower than m1Ψ | up to 13-fold higher than Ψ | In vivo (mice) | [1][2] |
| Relative Protein Expression (Fold Increase) | 1 | Lower than m1Ψ | up to 44-fold higher than Ψ | Cell lines | [1][2] |
| Cytokine | Unmodified mRNA | N1-Methylpseudouridine (m1Ψ) Modified mRNA | Cell/System | Reference |
| TNF-α | High | Significantly Reduced | Human primary cells | [6] |
| IFN-β | High | Significantly Reduced | Human primary cells | [6] |
| IL-6 | High | Significantly Reduced | Human primary cells | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of m1Ψ-modified mRNA vaccines.
In Vitro Transcription of N1-Methylpseudouridine Modified mRNA
This protocol describes the synthesis of m1Ψ-containing mRNA from a linearized DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the target antigen sequence downstream of a T7 promoter.
-
N1-Methylpseudouridine-5´-Triphosphate (m1ΨTP)
-
ATP, CTP, GTP solutions (100 mM)
-
T7 RNA Polymerase
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 50 mM DTT, 10 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a standard 20 µL reaction:
-
Nuclease-free water: to a final volume of 20 µL
-
10X T7 Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM m1ΨTP: 2 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the contents at the bottom. Incubate the reaction at 37°C for 2-4 hours.[15]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
-
Proceed to Purification: The synthesized m1Ψ-modified mRNA is now ready for purification.
Purification of m1Ψ-Modified mRNA
This protocol describes the purification of the in vitro transcribed m1Ψ-mRNA using oligo(dT) affinity chromatography to isolate the polyadenylated mRNA.
Materials:
-
Oligo(dT)-cellulose or oligo(dT) magnetic beads.[16][17][18]
-
Binding/Loading Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1.0 M LiCl, 2 mM EDTA).[19]
-
Washing Buffer A (e.g., 10 mM Tris-HCl, pH 7.5, 0.15 M LiCl, 1 mM EDTA).[19]
-
Washing Buffer B (e.g., 10 mM Tris-HCl, pH 7.5, 0.15 M NaCl, 1 mM EDTA).
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5).[19]
-
RNase-free microcentrifuge tubes and pipette tips.
Procedure using Oligo(dT) Magnetic Beads:
-
Bead Preparation: Resuspend the oligo(dT) magnetic beads in the vial. Transfer the desired amount of beads to a sterile, RNase-free microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Equilibration: Wash the beads by adding Binding Buffer, vortexing briefly, placing the tube back on the magnetic stand, and discarding the supernatant. Repeat this step once.
-
Binding: Add the in vitro transcription reaction mixture to the equilibrated beads. Add an equal volume of Binding Buffer to the mixture to facilitate binding of the poly(A)-tailed mRNA to the oligo(dT) beads. Incubate at room temperature for 5-10 minutes with gentle rotation.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads twice with Washing Buffer A and then twice with Washing Buffer B. For each wash, resuspend the beads in the buffer, place the tube on the magnetic stand, and discard the supernatant.
-
Elution: Resuspend the beads in 20-50 µL of Elution Buffer. Incubate at 50°C for 2 minutes to release the mRNA from the beads.[16] Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified m1Ψ-mRNA to a new sterile, RNase-free tube.
-
Quantification and Storage: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Store the purified mRNA at -80°C.
Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)
This protocol describes the formulation of the purified m1Ψ-mRNA into lipid nanoparticles (LNPs) using a microfluidic mixing method.[20][21][22][23][24][25][26][27][28]
Materials:
-
Purified m1Ψ-mRNA in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[22]
-
Lipid mixture in ethanol (B145695). A common lipid composition for LNP formulation includes:
-
An ionizable lipid (e.g., SM-102)
-
A phospholipid (e.g., DSPC)
-
Cholesterol
-
A PEGylated lipid (e.g., DMG-PEG 2000)
-
A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[28]
-
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Syringes for sample loading.
-
Dialysis cassette for buffer exchange.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Solutions:
-
Dissolve the lipid mixture in ethanol to the desired concentration.
-
Dilute the purified m1Ψ-mRNA in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Set the flow rates on the microfluidic device according to the manufacturer's instructions to achieve rapid and controlled mixing. A typical flow rate ratio is 3:1 (aqueous:ethanol).
-
Start the pumps to mix the two solutions. The rapid change in solvent polarity will cause the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
-
Buffer Exchange:
-
Collect the LNP-mRNA formulation from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a physiologically compatible buffer, dialyze the formulation against PBS (pH 7.4) using a dialysis cassette.
-
-
Characterization and Storage:
-
Characterize the LNP-mRNA formulation for particle size, polydispersity index (PDI), and encapsulation efficiency.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Store the LNP-mRNA vaccine formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Experimental Workflow for m1Ψ-mRNA Vaccine Production
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 6. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytokine Storms and Anaphylaxis Following COVID-19 mRNA-LNP Vaccination: Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diseases | Free Full-Text | Cytokine Storms and Anaphylaxis Following COVID-19 mRNA-LNP Vaccination: Mechanisms and Therapeutic Approaches [mdpi.com]
- 13. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vazymeglobal.com [vazymeglobal.com]
- 16. neb.com [neb.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. theory.labster.com [theory.labster.com]
- 19. Dynabeads® mRNA Purification Kit for mRNA Purification from Total RNA preps | Thermo Fisher Scientific - IE [thermofisher.com]
- 20. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 23. A Basic Method for Formulating mRNA-Lipid Nanoparticle Vaccines in the Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. pnas.org [pnas.org]
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation of N1-Methylpseudouridine (m1Ψ) Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and cellular delivery of N1-methylpseudouridine (m1Ψ) modified mRNA using lipid nanoparticles (LNPs). The inclusion of m1Ψ in the mRNA sequence is a critical modification that reduces innate immunogenicity and enhances protein translation, making it a cornerstone of successful mRNA-based therapeutics and vaccines.[1][2][3]
Introduction to LNP-m1Ψ-mRNA Formulation
Lipid nanoparticles are the leading non-viral delivery system for nucleic acids, offering protection from degradation and facilitating cellular uptake.[4] A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: This lipid is positively charged at a low pH, which facilitates the encapsulation of the negatively charged mRNA backbone during formulation. In the neutral pH of the bloodstream, it becomes neutral, reducing toxicity. Upon entering the acidic environment of the endosome, it becomes positively charged again, promoting endosomal escape.
-
Phospholipid: A helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contributes to the structural integrity of the nanoparticle.
-
Cholesterol: This structural component helps to stabilize the LNP and can influence its fusogenicity with the endosomal membrane.
-
PEGylated Lipid: A polyethylene (B3416737) glycol (PEG)-lipid conjugate stabilizes the LNP during formulation and in circulation, preventing aggregation and reducing opsonization.
The precise molar ratio of these lipids, along with the ratio of the ionizable lipid's nitrogen atoms to the mRNA's phosphate (B84403) groups (N:P ratio), are critical parameters that influence the efficacy and safety of the formulation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on LNP formulations for mRNA delivery. These values can serve as a starting point for formulation development and optimization.
Table 1: Representative LNP Formulations for mRNA Delivery
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |
| SM-102 | DOPE | Cholesterol | C14-PEG-2000 | 48:10:40:2 | [5] |
| C12-200 | DOPE | Cholesterol | C14-PEG2000 | 35:16:46.5:2.5 | [6] |
| ALC-0315 | DSPC | Cholesterol | ALC-0159 | Not specified | [2] |
| DLin-MC3-DMA | DSPC | Cholesterol | PEG-DMG | 50:10:38.5:1.5 | [5] |
Table 2: Physicochemical Properties of LNP-mRNA Formulations
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| C12-200 | 76.16 | 0.098 | 92.3 | Not specified | [6] |
| SM-102 based | 80-100 | < 0.2 | > 90% | Near-neutral | [1][5] |
| ALC-0315 based | 80-100 | < 0.2 | > 90% | Near-neutral | [2] |
Experimental Protocols
Protocol for LNP-m1Ψ-mRNA Formulation using Microfluidic Mixing
This protocol describes a standard method for formulating LNP-m1Ψ-mRNA using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.
Materials:
-
N1-methylpseudouridine modified mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Ionizable lipid, phospholipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695)
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid and mRNA Solutions:
-
Prepare the lipid mixture in ethanol at the desired molar ratio. The total lipid concentration will depend on the microfluidic system and desired final concentration.
-
Dilute the m1Ψ-mRNA to the desired concentration in the low pH aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rates on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two streams causes the lipids to self-assemble around the mRNA, forming LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using either dialysis or TFF.
-
For dialysis, place the LNP solution in a dialysis cassette and dialyze against PBS at 4°C with multiple buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm filter.
-
Store the formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for LNP-mRNA Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small sample of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
-
The other set remains intact to measure the amount of unencapsulated (free) mRNA.
-
Add the RiboGreen reagent to both sets and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for LNP-m1Ψ-mRNA formulation and evaluation.
Cellular Uptake and Endosomal Escape Signaling Pathway
Caption: Cellular uptake and endosomal escape of LNP-m1Ψ-mRNA.
Mechanism of Action and Signaling Pathways
The delivery of m1Ψ-mRNA to the cytoplasm is a multi-step process:
-
Systemic Circulation and Cellular Targeting: Following administration, LNPs circulate in the bloodstream. For hepatic targeting, they can adsorb Apolipoprotein E (ApoE), which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[7][8][9]
-
Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[4][10]
-
Endosomal Escape: Once inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, giving it a positive charge. This charge is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the m1Ψ-mRNA into the cytoplasm. This is a critical and often rate-limiting step for effective delivery.[4][10][11][12]
-
Translation: In the cytoplasm, the m1Ψ-mRNA is translated by ribosomes into the therapeutic protein. The m1Ψ modification enhances translation efficiency and reduces recognition by innate immune sensors.
-
Innate Immune Sensing: While the LNP components themselves can be recognized by Toll-like receptors (TLRs), such as TLR4, leading to an innate immune response, the N1-methylpseudouridine modification in the mRNA significantly reduces its recognition by endosomal TLRs (like TLR3, 7, and 8) and cytosolic sensors.[3][5][13][14] This dampening of the innate immune response is crucial for preventing inflammation and ensuring robust protein expression.[2][3]
By understanding these formulation principles, characterization techniques, and mechanisms of action, researchers and drug developers can effectively design and optimize LNP-m1Ψ-mRNA therapeutics for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. scholar.usuhs.edu [scholar.usuhs.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of N1-Aminopseudouridine in RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N1-Aminopseudouridine (N1-amΨ), a modified nucleoside of interest in RNA therapeutics. The following protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nanopore Direct RNA Sequencing offer robust frameworks for the analysis of N1-amΨ in RNA samples.
Introduction to this compound Analysis
This compound is a structural analog of uridine (B1682114) and pseudouridine (B1679824). Its incorporation into therapeutic mRNA can modulate interactions with the ribosome and potentially influence translation efficiency and accuracy. Accurate and sensitive detection and quantification of N1-amΨ are critical for understanding the structure-activity relationship of modified mRNA and for ensuring the quality and consistency of RNA-based therapeutics.
Two primary orthogonal methods are employed for the characterization of N1-amΨ in RNA: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for precise quantification of the total amount of the modification, and Nanopore Direct RNA Sequencing for identification of the modification within a sequence-specific context.
Section 1: Quantitative Analysis of this compound by UPLC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of nucleosides in biological samples.[1] The method involves the enzymatic digestion of the RNA into its constituent nucleosides, followed by chromatographic separation and detection by a mass spectrometer.
Experimental Workflow: UPLC-MS/MS
Caption: UPLC-MS/MS workflow for N1-amΨ quantification.
Protocol: UPLC-MS/MS Quantification of this compound
This protocol is based on established methods for the analysis of modified nucleosides. Optimization may be required for specific sample types and instrumentation.
1. Materials and Reagents:
-
RNA sample (e.g., in vitro transcribed mRNA)
-
Nuclease P1 (e.g., Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) (e.g., Invitrogen)
-
Ammonium acetate
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
This compound analytical standard (requires custom synthesis or specialized vendor)
2. RNA Digestion to Nucleosides:
-
In a sterile, RNase-free microcentrifuge tube, combine 1-5 µg of the RNA sample with Nuclease P1 buffer.
-
Add 1-2 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add BAP buffer and 1 unit of BAP.
-
Incubate at 37°C for an additional 1 hour.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance UPLC system (e.g., Waters ACQUITY UPLC, Thermo Vanquish).
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-15% B (linear gradient)
-
10-12 min: 15-95% B (linear gradient)
-
12-14 min: 95% B (hold)
-
14-15 min: 95-0% B (linear gradient)
-
15-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
4. SRM Method Development for this compound: The exact mass of this compound must be determined for SRM method development. Based on the structure of pseudouridine with an amino group at the N1 position, the molecular formula is predicted to be C9H13N3O6, with a monoisotopic mass of approximately 259.0808 g/mol .
The primary fragmentation of nucleosides in MS/MS is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the base.
-
Hypothetical SRM Transition for this compound:
-
Precursor Ion (Q1): m/z 260.1 [M+H]+
-
Product Ion (Q3): To be determined experimentally, but predicted to correspond to the protonated N1-aminouracil base.
-
5. Quantification: A calibration curve should be prepared using the this compound analytical standard, with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The concentration of N1-amΨ in the unknown samples is determined by comparing the peak area of the SRM transition to the calibration curve.
Quantitative Data (Hypothetical)
The following table presents representative performance characteristics for a UPLC-MS/MS method for a modified nucleoside. These values should be established specifically for this compound during method validation.
| Parameter | Representative Value |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | ~500 ng/mL |
| Linearity (R²) | >0.99 |
| Accuracy (% bias) | ± 15% |
| Precision (%RSD) | < 15% |
Section 2: Sequence-Specific Detection of this compound by Nanopore Direct RNA Sequencing
Nanopore sequencing enables the direct analysis of native RNA molecules without the need for reverse transcription or amplification. This technology can identify modified bases by detecting alterations in the ionic current as the RNA strand passes through a protein nanopore.
Experimental Workflow: Nanopore Direct RNA Sequencing
References
N1-Aminopseudouridine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N1-Aminopseudouridine in mRNA synthesis for research and therapeutic applications. The information is curated for professionals in the fields of molecular biology, pharmacology, and drug development.
Introduction to this compound
This compound is a modified nucleoside, a derivative of pseudouridine (B1679824), which has shown potential in enhancing the therapeutic efficacy of messenger RNA (mRNA). The incorporation of modified nucleosides like this compound into in vitro transcribed (IVT) mRNA can lead to increased protein expression and reduced innate immunogenicity compared to unmodified mRNA. These characteristics are critical for the development of mRNA-based vaccines and therapeutics. The N1-amino modification may offer unique properties in terms of translational efficiency and interaction with the host's immune system.
This compound Suppliers and Purchasing
Researchers can acquire this compound triphosphate (N1-amino-UTP) from various commercial suppliers specializing in modified nucleotides for RNA research. Additionally, several companies offer custom synthesis services for nucleosides and their triphosphates, providing flexibility for specific research needs.
Table 1: this compound and Related Compound Suppliers
| Supplier | Product Focus | Services | Notes |
| TargetMol | Small molecules, biochemicals | Product sales | Offers a range of nucleoside analogs. |
| TriLink BioTechnologies | Modified nucleic acids, mRNA synthesis reagents | Product sales, custom synthesis, GMP manufacturing | A key supplier for modified NTPs, including N1-methylpseudouridine-5'-Triphosphate, and CleanCap® reagents.[1][2] |
| Life Science Products | Biochemicals and reagents | Product sales, custom bulk amounts | Offers various modified nucleotides like N1-Propylpseudouridine-5''-Triphosphate.[3][4] |
| Tocris Bioscience | Biologically active small molecules | Product sales, custom synthesis | Provides custom synthesis of complex organic molecules, including nucleosides.[5][6] |
| Enamine | Building blocks, screening compounds | Product sales, custom synthesis | Specializes in custom synthesis of a wide variety of organic compounds.[7] |
| Pharma Inventor Inc. | Custom organic synthesis | Custom synthesis services | Offers synthesis of reference compounds, APIs, and their analogues.[8] |
| BOC Sciences | Biochemicals, custom synthesis | Product sales, custom nucleoside synthesis, GMP services | Provides a wide range of nucleoside synthesis services.[9] |
Application Notes
The primary application of this compound is its incorporation into mRNA during in vitro transcription (IVT) to enhance its biological properties for therapeutic use. While specific quantitative data for this compound is not widely published, data from the closely related and well-studied N1-methylpseudouridine (N1mΨ) provides valuable insights into the expected performance enhancements.
Enhanced Protein Expression
The substitution of uridine (B1682114) with modified nucleosides like N1mΨ has been demonstrated to significantly increase protein translation from the modified mRNA. This is attributed to a reduction in the activation of innate immune pathways that would otherwise lead to translational shutdown, and potentially to an increase in ribosome density on the mRNA.[5] It is hypothesized that this compound will exhibit similar or unique translation-enhancing properties.
Reduced Innate Immunogenicity
Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and PKR, leading to an inflammatory response and inhibition of translation.[10] The incorporation of modified nucleosides like pseudouridine and its N1-substituted derivatives has been shown to dampen the activation of these pathways.[10][11] This reduction in immunogenicity is crucial for the in vivo application of mRNA therapeutics.
Table 2: Quantitative Data on the Effect of N1-Substituted Pseudouridine on mRNA Performance (Data for N1-methylpseudouridine as a proxy)
| Parameter | Unmodified mRNA | Pseudouridine (Ψ) mRNA | N1-methylpseudouridine (N1mΨ) mRNA | Reference |
| Relative Luciferase Activity (in THP-1 cells) | Low | Increased | Significantly Increased | [10] |
| Cell Toxicity (MTT assay) | Higher | Lower | Lowest | [10] |
| Translational Fidelity | High | Marginally increased errors | No significant impact | [12] |
| Innate Immune Activation (e.g., TLR3) | High | Reduced | Significantly Reduced | [2] |
Note: This table presents data for N1-methylpseudouridine as a proxy for this compound. Actual performance may vary.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and application of mRNA containing modified nucleosides. Researchers should optimize these protocols for their specific constructs and experimental systems.
Protocol for In Vitro Transcription (IVT) of this compound-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of UTP with this compound-5'-triphosphate (N1-amino-UTP).
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (N1-amino-UTP)
-
ATP, CTP, GTP solution
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Optional: Cap analog (e.g., CleanCap® AG)
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a freezer block or on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer (2 µL)
-
ATP, CTP, GTP (2 µL of 10 mM each)
-
N1-amino-UTP (2 µL of 10 mM)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting up and down and centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method such as LiCl precipitation, spin columns, or cellulose-based purification to remove dsRNA byproducts.[1]
Workflow for IVT of Modified mRNA
Caption: Workflow for the synthesis and application of this compound-modified mRNA.
Protocol for Transfection of this compound-Modified mRNA into Mammalian Cells
This protocol provides a general guideline for transfecting mammalian cells with the modified mRNA. The optimal conditions will depend on the cell type and transfection reagent used.
Materials:
-
This compound-modified mRNA
-
Mammalian cell line (e.g., HEK293T, THP-1)
-
Appropriate cell culture medium
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
Procedure:
-
Plate cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
For each well to be transfected, dilute the this compound-modified mRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the mRNA-transfection reagent complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
Assay for protein expression at the desired time points (e.g., 6, 24, 48 hours post-transfection).
Signaling Pathways
The incorporation of this compound is expected to modulate innate immune signaling pathways that are typically activated by foreign RNA.
Innate Immune Sensing of Unmodified mRNA
Caption: Simplified overview of innate immune pathways activated by unmodified mRNA.
The modification with this compound is hypothesized to reduce the recognition by these sensors, thereby mitigating the downstream inflammatory cascade and translational inhibition.
Logical Flow of Modified mRNA Advantage
Caption: The proposed mechanism for enhanced performance of this compound-modified mRNA.
Conclusion
This compound holds promise as a valuable modification for the development of next-generation mRNA therapeutics. By potentially enhancing protein expression and reducing innate immunogenicity, its incorporation can lead to more potent and safer drugs and vaccines. The protocols and information provided herein serve as a starting point for researchers to explore the utility of this compound in their specific applications. Further research is warranted to fully elucidate the unique properties of this modified nucleoside.
References
- 1. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Assembly, Production, and Transfection of Synthetic Modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 12. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of N1-Aminopseudouridine-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the cellular evaluation of messenger RNA (mRNA) in which uridine (B1682114) is fully substituted with N1-Aminopseudouridine (N1-am-Ψ). The inclusion of modified nucleosides like N1-am-Ψ is a critical strategy to enhance protein expression and reduce the innate immunogenicity of in vitro transcribed (IVT) mRNA, making it suitable for therapeutic applications such as vaccines and protein replacement therapies.
Introduction to this compound-Modified mRNA
This compound is a derivative of pseudouridine, a naturally occurring modified nucleoside. Similar to the well-characterized N1-methylpseudouridine (m1Ψ), the incorporation of N1-am-Ψ into IVT mRNA is intended to confer significant advantages over unmodified mRNA. These benefits primarily include:
-
Increased Protein Expression: Modified mRNAs often exhibit enhanced translational efficiency. This is attributed to the evasion of cellular innate immune responses that would otherwise lead to translational repression. Specifically, modifications can prevent the activation of protein kinase R (PKR), which, when activated by foreign double-stranded RNA (a common byproduct in IVT reactions), phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis.[1]
-
Reduced Immunogenicity: IVT mRNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs) like RIG-I and MDA5.[2] This recognition triggers the production of pro-inflammatory cytokines and type I interferons, which can lead to adverse effects and reduce the therapeutic efficacy of the mRNA. N1-substituted pseudouridines have been shown to dampen the activation of these pathways.[3][4][5]
Key Cell-Based Assays
A comprehensive evaluation of N1-am-Ψ-modified mRNA involves a series of cell-based assays to characterize its biological activity. The following are critical assays in this workflow:
-
In Vitro Transcription: The synthesis of high-quality, N1-am-Ψ-modified mRNA is the foundational step.
-
Cell Viability Assay: To assess any potential cytotoxicity associated with the mRNA construct or the transfection process.
-
Protein Expression Analysis: To quantify the amount and duration of protein production from the modified mRNA.
-
Immunogenicity Assessment: To measure the extent of the innate immune response triggered by the modified mRNA.
Data Presentation
The following tables summarize representative quantitative data from studies on the closely related N1-methylpseudouridine (m1Ψ), which is expected to have similar properties to N1-am-Ψ. These tables are provided to illustrate the expected outcomes of the described assays.
Table 1: Relative Protein Expression from Modified mRNA
| Modification | Cell Line | Reporter Gene | Relative Protein Expression (vs. Unmodified) | Reference |
| Unmodified | HEK293T | Luciferase | 1x | [1] |
| N1-methylpseudouridine (m1Ψ) | HEK293T | Luciferase | ~10x | [1] |
| Unmodified | A549 | EGFP | 1x | [6] |
| 5% m1Ψ | A549 | EGFP | > Unmodified | [6] |
| 100% m1Ψ | A549 | EGFP | ~ Unmodified | [6] |
| Unmodified | MH7A | EGFP | 1x | [4] |
| N1-methylpseudouridine (m1Ψ) | MH7A | EGFP | > Unmodified | [4] |
Table 2: Immunogenicity Profile of Modified mRNA
| Modification | Cell Line | Cytokine/Gene | Fold Induction (vs. Untransfected) | Reference |
| Unmodified | FLS | IL-6 | High | [4] |
| N1-methylpseudouridine (m1Ψ) | FLS | IL-6 | Low | [4] |
| Unmodified | FLS | TNF-α | High | [4] |
| N1-methylpseudouridine (m1Ψ) | FLS | TNF-α | Low | [4] |
| Unmodified | FLS | CXCL10 | High | [4] |
| N1-methylpseudouridine (m1Ψ) | FLS | CXCL10 | Low | [4] |
| Unmodified | 293T | RIG-I mRNA | High | [6] |
| 100% m1Ψ | 293T | RIG-I mRNA | Low | [6] |
| Unmodified | 293T | IFN-β1 mRNA | High | [6] |
| 100% m1Ψ | 293T | IFN-β1 mRNA | Low | [6] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of N1-am-Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
This compound-5'-Triphosphate (N1-am-ΨTP)
-
ATP, GTP, CTP solutions
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., column-based or magnetic bead-based)
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:
-
Nuclease-free water: to final volume of 20 µL
-
Transcription Buffer (10X): 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
N1-am-ΨTP (100 mM): 2 µL (for complete substitution of UTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting up and down and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's protocol.
-
Elute the purified mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
Protocol 2: Cell Viability Assay
This protocol uses a standard MTT or WST-1 assay to assess cell viability after transfection with N1-am-Ψ-modified mRNA.
Materials:
-
Cells of interest (e.g., HEK293T, A549)
-
Complete cell culture medium
-
N1-am-Ψ-modified mRNA
-
Transfection reagent (e.g., lipid-based)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for optimal growth and transfection (e.g., 1 x 10^4 cells/well). Incubate overnight.
-
On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only) and an untransfected control.
-
Add the complexes to the cells and incubate for the desired time (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assay, add solubilization solution and incubate until formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untransfected control.
Protocol 3: Protein Expression Analysis by Flow Cytometry
This protocol describes the quantification of a fluorescent reporter protein (e.g., EGFP) expressed from N1-am-Ψ-modified mRNA.
Materials:
-
Cells of interest
-
N1-am-Ψ-modified mRNA encoding a fluorescent protein (e.g., EGFP)
-
Transfection reagent
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and incubate overnight.
-
Transfect the cells with the N1-am-Ψ-modified EGFP mRNA. Include an untransfected control.
-
Incubate for 24-48 hours to allow for protein expression.
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for EGFP).
-
Gate on the live cell population and quantify the percentage of fluorescent cells and the mean fluorescence intensity (MFI).
Protocol 4: Immunogenicity Assessment by Multiplex Cytokine Assay
This protocol outlines the measurement of secreted cytokines from cells transfected with N1-am-Ψ-modified mRNA using a bead-based multiplex immunoassay.
Materials:
-
Immune-competent cells (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant cell line like THP-1)
-
N1-am-Ψ-modified mRNA
-
Unmodified mRNA (as a positive control for immunogenicity)
-
Transfection reagent
-
24-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Plate reader capable of multiplex analysis
Procedure:
-
Seed cells in a 24-well plate.
-
Transfect the cells with N1-am-Ψ-modified mRNA and unmodified mRNA. Include an untransfected control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Perform the multiplex cytokine assay on the supernatant according to the manufacturer's protocol. This typically involves:
-
Incubating the supernatant with antibody-coupled magnetic beads.
-
Washing the beads.
-
Adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (SAPE).
-
Resuspending the beads in assay buffer.
-
-
Acquire the data on a multiplex analyzer.
-
Analyze the data to determine the concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-β) in each sample.
Mandatory Visualization
Caption: Experimental workflow for cell-based assays of N1-am-Ψ-modified mRNA.
Caption: Innate immune signaling pathways activated by IVT mRNA.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 6. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N1-Aminopseudouridine (N1mΨ) In Vitro Transcription
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in N1-Aminopseudouridine (N1mΨ) in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: Is it normal to get a lower yield with N1mΨ compared to UTP in an IVT reaction?
A1: While T7 RNA polymerase can efficiently incorporate N1-methylpseudouridine-5'-triphosphate (N1mΨTP), yields can sometimes be slightly lower than with canonical UTP. However, with optimized reaction conditions, the yield of N1mΨ-containing mRNA can be comparable to that of unmodified mRNA.[][2][3] Factors such as the Mg2+:NTP ratio, enzyme concentration, and template quality are critical for maximizing yield.[][4][5]
Q2: What are the main advantages of using N1mΨ in my IVT reaction?
A2: Incorporating N1mΨ into mRNA offers several significant advantages, including reduced immunogenicity by evading recognition by innate immune sensors like Toll-like receptors (TLRs).[6][7][8] This modification can also lead to enhanced mRNA stability and increased protein translation efficiency in vivo.[6][9][10]
Q3: Can I completely replace UTP with N1mΨTP in my IVT reaction?
A3: Yes, complete (100%) substitution of UTP with N1mΨTP is a common and effective strategy for producing fully modified mRNA.[6][9] This approach is used in the production of mRNA vaccines and therapeutics to maximize the benefits of the modification.
Q4: Does the use of N1mΨ affect the fidelity of transcription?
A4: Studies have shown that N1mΨ is incorporated with high fidelity by T7 RNA polymerase, in some cases even higher than pseudouridine (B1679824) (Ψ).[11][12] While all in vitro transcription has a baseline error rate, the use of N1mΨ does not appear to significantly increase misincorporation events.[2]
Troubleshooting Guide
Issue 1: Low or No mRNA Yield
Q: I'm getting very low or no detectable mRNA after my N1mΨ IVT reaction. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in an N1mΨ IVT reaction can stem from several factors. Below is a step-by-step guide to help you identify and resolve the issue.
1. DNA Template Quality and Quantity:
-
Problem: The quality of your linearized DNA template is crucial. Contaminants such as residual salts, phenol, or ethanol (B145695) from plasmid purification can inhibit T7 RNA polymerase.[13] The template may also be degraded or incorrectly linearized.[]
-
Troubleshooting Steps:
-
Verify the integrity of your linearized DNA template by running an aliquot on an agarose (B213101) gel. You should see a single, sharp band of the correct size.
-
Ensure complete linearization of your plasmid DNA. Incomplete digestion can lead to truncated transcripts and lower yields.
-
Purify the linearized template using a reliable column-based kit or phenol-chloroform extraction followed by ethanol precipitation to remove inhibitors.[14]
-
Increase the amount of DNA template in the reaction. While 1 µg is a common starting point for a 20 µl reaction, increasing this may improve yield, especially for longer transcripts.[15]
-
2. IVT Reaction Components:
-
Problem: Degradation of critical reagents, incorrect concentrations, or suboptimal ratios of components can significantly impact yield.
-
Troubleshooting Steps:
-
NTPs: Ensure your NTPs, especially N1mΨTP, have not undergone multiple freeze-thaw cycles, which can lead to degradation. Aliquot your NTPs upon receipt.
-
Enzyme: Use a fresh aliquot of T7 RNA polymerase and always keep it at -20°C in a non-frost-free freezer.
-
Mg2+ Concentration: The concentration of magnesium ions (Mg2+) is critical and must be optimized relative to the total NTP concentration. An excess or deficit of Mg2+ can inhibit the polymerase.[][4][5] The optimal Mg2+:NTP ratio often needs to be determined empirically but is typically slightly in excess of the total NTP concentration.
-
RNase Contamination: RNase contamination will rapidly degrade your newly synthesized mRNA. Use RNase-free water, pipette tips, and tubes. Work in a clean environment and wear gloves. The use of an RNase inhibitor in the reaction is highly recommended.[][13]
-
3. Reaction Conditions:
-
Problem: Incubation time and temperature can affect the final yield.
-
Troubleshooting Steps:
-
Incubation Time: A standard 2-hour incubation at 37°C is often sufficient. However, for some templates, extending the incubation time to 4 hours or even overnight may increase the yield.[]
-
Temperature: Ensure your incubator or thermocycler is accurately maintaining 37°C.
-
4. Purification Method:
-
Problem: The chosen purification method can impact the final recovery of your mRNA.
-
Troubleshooting Steps:
-
Column-based kits: While convenient, ensure the column is not overloaded, which can lead to reduced recovery.
-
LiCl precipitation: This method is effective for purifying RNA but may not efficiently remove all unincorporated NTPs or small RNA fragments.
-
Consider the purity requirements for your downstream application when selecting a purification method.
-
Issue 2: Incorrect Transcript Size (Shorter or Longer than Expected)
Q: My N1mΨ-modified mRNA appears as a smear or a band of the wrong size on a denaturing agarose gel. What could be the cause?
A: Incorrect transcript size is often due to issues with the DNA template or premature termination of transcription.
-
Shorter Transcripts:
-
Incomplete Linearization: If your plasmid template is not fully linearized, the polymerase may terminate transcription at the restriction site, leading to a population of shorter transcripts.
-
Premature Termination: Some DNA sequences can cause the T7 RNA polymerase to pause or dissociate from the template. Optimizing reaction conditions, such as lowering the temperature, may sometimes help.
-
Degraded NTPs: If one of the NTPs is limiting due to degradation, it can lead to incomplete transcripts.
-
-
Longer Transcripts (Smearing):
-
Template-dependent Extension: T7 RNA polymerase can sometimes add non-template nucleotides to the 3' end of the transcript.
-
Plasmid Nicking: If the plasmid template is nicked, the polymerase may not terminate correctly, leading to longer, heterogeneous transcripts.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your N1mΨ IVT reactions.
Table 1: Impact of Mg²⁺ and NTP Concentration on IVT Yield
| Total NTP Concentration (mM) | Mg²⁺ Concentration (mM) | Mg²⁺:NTP Ratio | Expected Relative Yield | Reference |
| 40 (10 mM each) | 75 | 1.875:1 | High | [4] |
| 16 (4 mM each) | 12 | 3:1 | Intermediate-High | [16] |
| 16 (4 mM each) | 15 | 3.75:1 | High | [16] |
| 16 (4 mM each) | 20 | 5:1 | High | [16] |
| 16 (4 mM each) | 50 | 12.5:1 | Lower | [16] |
| 40 (10 mM each) | - | - | Maximized Yield | [17] |
| 60 (15 mM each) | - | - | 65% of Expected | [17] |
Note: The optimal Mg²⁺:NTP ratio can be template-dependent and may require empirical optimization.
Table 2: Typical N1mΨ IVT Reaction Parameters and Expected Yield
| Parameter | Value | Reference |
| Reaction Volume | 20 µL | [18] |
| DNA Template (1.4 kb) | 1 µg | [18] |
| Incubation Time | 20 minutes | [18] |
| Expected Yield | ≥ 50 µg | [18] |
| Reaction Volume | 20 µL | - |
| DNA Template (1-2 kb) | 1 µg | - |
| Incubation Time | 2 hours | - |
| Expected Yield | 100 - 130 µg | - |
Experimental Protocols & Visualizations
High-Yield N1mΨ In Vitro Transcription Protocol
This protocol is a general guideline for a 20 µl IVT reaction. Optimization may be required for specific templates.
Materials:
-
Linearized DNA template (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 190 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
ATP, CTP, GTP solution (100 mM each)
-
N1-Methylpseudouridine-5'-Triphosphate (100 mM)
-
RNase Inhibitor (e.g., 40 U/µl)
-
T7 RNA Polymerase (e.g., 50 U/µl)
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µl
-
2 µl of 10x Transcription Buffer
-
2 µl of ATP, CTP, GTP mix (final concentration 10 mM each)
-
2 µl of N1mΨTP (final concentration 10 mM)
-
1 µg of linearized DNA template
-
1 µl of RNase Inhibitor
-
1 µl of T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 to 4 hours.
-
(Optional but Recommended) Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purify the mRNA using a column-based kit, LiCl precipitation, or another preferred method.
-
Quantify the mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Assess the integrity of the mRNA on a denaturing agarose gel or via capillary electrophoresis (e.g., Bioanalyzer).
Caption: Experimental workflow for N1mΨ in vitro transcription.
Caption: Troubleshooting decision tree for low IVT yield.
References
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Maximizing the mRNA productivity for in vitro transcription by optimization of fed-batch strategy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. sartorius.com [sartorius.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cellscript.com [cellscript.com]
Technical Support Center: N1-Aminopseudouridine Incorporation
Welcome to the technical support center for improving N1-Aminopseudouridine (N1-amΨ) incorporation efficiency in mRNA synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro transcription (IVT) with this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-amΨ) and why is it used in mRNA synthesis?
This compound is a modified nucleoside, an analog of uridine (B1682114), used in the synthesis of messenger RNA (mRNA). Similar to other modifications like N1-methylpseudouridine (N1mΨ), its incorporation into an mRNA transcript can enhance protein expression and reduce the innate immunogenicity of the mRNA molecule. This is crucial for therapeutic applications, as it can lead to higher efficacy and lower side effects.
Q2: Is T7 RNA Polymerase compatible with N1-amΨ-TP?
Yes, T7 RNA polymerase is generally capable of incorporating modified nucleotides, including N1-substituted pseudouridine (B1679824) derivatives, into RNA transcripts.[1][][3] However, the efficiency of incorporation can be influenced by the specific modification. The size and electronic properties of the substituent at the N1 position can affect the polymerase's activity.[4]
Q3: What is the recommended percentage of N1-amΨ substitution in an IVT reaction?
For many modified nucleotides like N1mΨ, a 100% substitution of uridine triphosphate (UTP) is common to maximize the desired effects of enhanced translation and reduced immunogenicity.[5][6] For N1-amΨ, it is advisable to start with a 100% substitution and optimize from there if issues with yield or incorporation are encountered.
Q4: How can I verify the incorporation of N1-amΨ into my mRNA transcript?
Verification of modified nucleotide incorporation typically requires advanced analytical techniques. Methods such as liquid chromatography-mass spectrometry (LC-MS/MS) can be used to digest the mRNA transcript into individual nucleosides and quantify the relative amounts of canonical and modified bases.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of N1-amΨ in your in vitro transcription (IVT) reactions.
Problem 1: Low mRNA Yield
A significant decrease in mRNA yield is a common issue when incorporating modified nucleotides.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Suboptimal IVT Reaction Conditions | Optimize the concentration of MgCl₂, NTPs, and T7 RNA Polymerase. Perform a matrix of experiments to identify the ideal balance. | The optimal concentration of these key components can shift when using modified nucleotides. Excessive Mg²⁺ can lead to dsRNA formation, while insufficient levels can reduce enzyme activity.[] |
| Inhibitory Effect of N1-amΨ on T7 RNA Polymerase | Decrease the reaction temperature from 37°C to 30°C. Increase the incubation time (e.g., from 2 hours to 4-6 hours). | Lowering the temperature can sometimes improve the fidelity and processivity of the polymerase with a non-canonical substrate.[8] Extending the incubation time can help compensate for a potentially slower incorporation rate.[][9] |
| Poor Quality of DNA Template | Ensure the DNA template is high-purity, linearized, and free of contaminants like salts and ethanol (B145695). Verify complete linearization on an agarose (B213101) gel. | Contaminants can inhibit RNA polymerase activity. Incomplete linearization can lead to longer, heterogeneous transcripts and reduced yield of the desired product.[][8][10] |
| High Uridine Content in the Template Sequence | If possible, re-design the DNA template to be "uridine-depleted" by using synonymous codons that are low in uridine. | Some N1-substituted pseudouridine derivatives have been shown to incorporate more efficiently into templates with lower uridine content.[4] |
Problem 2: Incomplete or Truncated Transcripts
The presence of shorter-than-expected RNA products can indicate premature termination of transcription.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| NTP Concentration Imbalance | Ensure all four NTPs (ATP, CTP, GTP, and N1-amΨ-TP) are at an optimal and balanced concentration. A starting concentration of 1-2 mM for each is recommended. | An insufficient concentration of any single nucleotide can cause the polymerase to stall and terminate transcription prematurely.[][8][10] |
| GC-Rich Template Regions | Decrease the IVT reaction temperature to 30°C. | GC-rich sequences can form stable secondary structures that may cause the polymerase to dissociate from the template. Lowering the temperature can help mitigate this.[8][10] |
| RNase Contamination | Use RNase-free reagents and consumables. Work in an RNase-free environment. Incorporate an RNase inhibitor into the IVT reaction. | RNases are ubiquitous and can rapidly degrade RNA transcripts, leading to the appearance of truncated products.[9][10] |
Problem 3: No Transcript Detected
Complete failure of the IVT reaction requires a systematic check of all components.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inactive T7 RNA Polymerase | Use a fresh aliquot of enzyme. Run a positive control reaction with unmodified UTP to confirm enzyme activity. | The polymerase may have lost activity due to improper storage or handling.[10] |
| Incorrectly Prepared Reagents | Prepare fresh solutions of all reagents, especially the NTPs and reaction buffer. | Degradation or incorrect concentration of any critical reagent will lead to reaction failure. |
| Errors in the DNA Template | Sequence the promoter region of your DNA template to ensure it is correct and intact. | A mutated or missing T7 promoter sequence will prevent the initiation of transcription.[10] |
Experimental Protocols
Standard In Vitro Transcription (IVT) Protocol for N1-amΨ-mRNA
This protocol provides a starting point for the synthesis of N1-amΨ-modified mRNA. Optimization may be required based on the specific template and desired yield.
-
Template Preparation:
-
Linearize the plasmid DNA template containing the T7 promoter and the gene of interest using a restriction enzyme that generates blunt or 5' overhangs.
-
Purify the linearized template using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in nuclease-free water at a concentration of 0.5-1 µg/µL.
-
-
IVT Reaction Assembly:
-
Thaw all reagents on ice.
-
In a nuclease-free tube, assemble the following components at room temperature in the order listed:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM N1-amΨ-TP: 2 µL
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Gently mix by pipetting and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For potentially difficult templates, consider a lower temperature (30°C) and longer incubation time.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification:
-
Purify the synthesized mRNA using a column-based RNA cleanup kit or LiCl precipitation.
-
Elute or resuspend the purified mRNA in nuclease-free water.
-
-
Quality Control:
-
Assess the quantity and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity and size of the transcript using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).
-
Visualizations
References
- 1. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 3. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. An engineered T7 RNA polymerase that produces mRNA free of immunostimulatory byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. go.zageno.com [go.zageno.com]
Welcome to the technical support center for N1-Aminopseudouridine (N1-apU)-related topics in mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of N1-apU in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N1-apU) and why is it used in mRNA synthesis?
This compound is a modified nucleoside, an analog of uridine, used in the in vitro transcription (IVT) process to produce modified mRNA. Similar to other modifications like N1-methylpseudouridine (m1Ψ), the incorporation of N1-apU into an mRNA sequence is intended to reduce the innate immunogenicity of the synthetic mRNA and potentially enhance its translational efficiency and stability.[1][2] The modification helps the mRNA evade recognition by certain intracellular immune receptors, such as Toll-like receptors, which can otherwise trigger an inflammatory response and lead to the degradation of the mRNA transcript.[1]
Q2: What are the potential types of impurities related to N1-apU in mRNA synthesis?
Impurities in N1-apU-containing mRNA synthesis can be broadly categorized into two classes:
-
Process-Related Impurities: These are byproducts of the in vitro transcription (IVT) reaction itself and are not specific to the use of N1-apU. They include:
-
Double-stranded RNA (dsRNA): A significant immunogenic contaminant that can be generated by the RNA polymerase.[3]
-
Truncated or prematurely terminated mRNA transcripts: Shorter RNA fragments resulting from incomplete transcription.[4]
-
Residual IVT components: Including DNA template, enzymes (RNA polymerase, DNase), and unincorporated nucleotide triphosphates (NTPs).
-
-
N1-apU-Related Impurities: These are impurities that may arise specifically from the synthesis or use of N1-apU triphosphate.
-
N1-apU Triphosphate Synthesis Impurities: The N1-apU-TP starting material may contain impurities from its chemical synthesis, such as nucleoside impurities or incompletely phosphorylated forms (diphosphates, monophosphates).[5]
-
Misincorporation: T7 RNA polymerase may incorporate incorrect nucleotides at a certain frequency, and the presence of a modified base like N1-apU could potentially influence this fidelity.[6]
-
Degradation Products: The stability of N1-apU under IVT and storage conditions could be a factor. While specific degradation pathways for N1-apU are not extensively documented in the provided results, analogous modified nucleotides can have specific degradation profiles.
-
Q3: How can I detect and quantify N1-apU-related impurities in my mRNA product?
A combination of analytical techniques is recommended for the comprehensive characterization of your N1-apU-modified mRNA:
-
Purity of N1-apU Triphosphate: The purity of the input N1-apU-TP should be verified using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) to identify any synthesis-related impurities.[5]
-
Integrity and Purity of mRNA:
-
Gel Electrophoresis: Agarose (B213101) or polyacrylamide gel electrophoresis can provide a qualitative assessment of the integrity of the main mRNA transcript and visualize the presence of shorter fragments.[7]
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful tool for separating and quantifying the full-length mRNA from shorter transcripts and other impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the identity of the mRNA and to characterize smaller impurities.[5][8]
-
Troubleshooting Guides
Problem 1: Low Yield of N1-apU-Modified mRNA
Low yields are a common issue in IVT reactions, and the use of modified nucleotides can sometimes exacerbate the problem.[7]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal DNA Template Quality | Ensure the DNA template is of high purity, free from contaminants like ethanol (B145695) or salts which can inhibit RNA polymerase.[4] Consider repurifying the DNA template if necessary. Verify the integrity and concentration of the linearized template on an agarose gel.[9] |
| Enzyme Inactivity | Use a fresh aliquot of T7 RNA polymerase and RNase inhibitor. Ensure proper storage of enzymes at -20°C.[9] |
| Suboptimal Reaction Conditions | Optimize the concentration of N1-apU-TP and other NTPs. Ensure the correct concentration of magnesium ions, as it is critical for polymerase activity.[10] Titrate the amount of DNA template in the reaction.[7] |
| Premature Termination | For GC-rich templates, consider lowering the incubation temperature to reduce the formation of secondary structures that can cause the polymerase to dissociate.[4] |
| Degradation of mRNA Product | Maintain a strict RNase-free environment. Use RNase-free reagents and consumables.[4][11] |
Experimental Workflow for Troubleshooting Low mRNA Yield
Caption: Troubleshooting workflow for low yield of N1-apU-modified mRNA.
Problem 2: High Levels of Impurities in the Final mRNA Product
The presence of impurities can affect the safety and efficacy of the mRNA.
Possible Causes and Solutions
| Impurity Type | Possible Cause | Recommended Action |
| Double-Stranded RNA (dsRNA) | T7 RNA polymerase can produce dsRNA through various mechanisms, including self-priming.[3] | Purify the mRNA using cellulose-based chromatography or other methods specifically designed to remove dsRNA. |
| Truncated mRNA | Premature termination of transcription due to template secondary structures or suboptimal nucleotide concentrations.[4] | Optimize IVT conditions as described for low yield. Purify the full-length mRNA using size-exclusion chromatography or preparative HPLC. |
| Residual DNA Template | Incomplete DNase digestion. | Ensure sufficient DNase I is added and the incubation is carried out for the recommended time and temperature. Confirm removal by qPCR. |
| Unincorporated N1-apU-TP | Excess NTPs in the IVT reaction. | Purify the mRNA using a suitable method such as precipitation with lithium chloride or chromatography. |
Logical Flow for Impurity Analysis and Removal
Caption: Workflow for the analysis and removal of impurities from N1-apU mRNA.
Experimental Protocols
Protocol 1: Purity Analysis of N1-apU-Modified mRNA by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is used to assess the purity of the final mRNA product and to detect truncated species.
Materials:
-
N1-apU-modified mRNA sample
-
HPLC system with a UV detector
-
C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA)
-
Mobile Phase B: Acetonitrile or other organic solvent with TEAA
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the N1-apU-modified mRNA sample in nuclease-free water to a suitable concentration (e.g., 0.1-1.0 µg/µL).
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the column temperature (e.g., 50-60 °C) to denature the mRNA and improve resolution.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Injection and Gradient:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the mRNA. The gradient will depend on the length of the mRNA and the specific column used.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to the full-length N1-apU-modified mRNA.
-
Earlier eluting peaks may correspond to truncated transcripts or other impurities.
-
Calculate the purity of the main product as a percentage of the total peak area.
-
Protocol 2: Integrity Analysis of N1-apU-Modified mRNA by Denaturing Agarose Gel Electrophoresis
This is a straightforward method to visualize the integrity of the mRNA.
Materials:
-
N1-apU-modified mRNA sample
-
Agarose
-
MOPS buffer
-
Formamide
-
RNA loading dye
-
RNA ladder
-
Gel electrophoresis system
-
Gel imaging system
Procedure:
-
Gel Preparation: Prepare a denaturing agarose gel (e.g., 1-1.5%) containing formaldehyde in MOPS buffer.
-
Sample Preparation:
-
In an RNase-free tube, mix the N1-apU-modified mRNA sample with formaldehyde, formamide, and MOPS buffer.
-
Heat the sample at 65°C for 15 minutes to denature the RNA.
-
Add denaturing RNA loading dye.
-
-
Electrophoresis:
-
Load the denatured samples and an RNA ladder onto the gel.
-
Run the gel in MOPS buffer until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with a suitable fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Image the gel using a gel documentation system.
-
A sharp, distinct band at the expected size indicates high integrity. A smear or multiple lower molecular weight bands suggest degradation or the presence of truncated products.[7]
-
References
- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making RNA: Using T7 RNA polymerase to produce high yields of RNA from DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Degradation of N1-Aminopseudouridine-Modified RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Aminopseudouridine-modified RNA. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of RNA molecules incorporating this modification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound-modified RNA.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound-modified RNA transcript | RNase contamination from reagents, equipment, or environment. | - Use certified RNase-free reagents and consumables. - Designate a specific RNase-free workspace. - Regularly decontaminate surfaces and equipment with RNase-inactivating agents. |
| Inherent instability of the RNA sequence (e.g., AU-rich elements). | - While this compound enhances stability, sequence-specific motifs can still be targeted by certain cellular factors. - Analyze your sequence for known instability elements and consider sequence optimization if possible. | |
| Suboptimal storage conditions. | - Store this compound-modified RNA at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Resuspend RNA in an appropriate RNase-free buffer (e.g., TE buffer). | |
| Inconsistent results in cellular stability assays | Variable cell health or density at the time of transfection. | - Ensure consistent cell culture conditions, including passage number, confluency, and viability. - Optimize transfection efficiency for your specific cell type and RNA construct. |
| Inefficient inhibition of transcription in pulse-chase experiments. | - Titrate the concentration of the transcriptional inhibitor (e.g., Actinomycin D) to ensure complete blockage of new RNA synthesis without excessive cytotoxicity. - Perform control experiments to confirm the effectiveness of transcriptional arrest. | |
| Smearing of RNA bands on agarose (B213101) or polyacrylamide gels | Widespread RNA degradation. | - This is a classic sign of RNase activity. Rigorously adhere to RNase-free techniques throughout your experiment, from RNA synthesis and purification to gel analysis.[1] - Prepare fresh running buffers and decontaminate the electrophoresis apparatus before use. |
| RNA secondary structures affecting migration. | - Use a denaturing gel system (e.g., with urea (B33335) or formaldehyde) to resolve RNA based on size alone. - Briefly heat the RNA sample before loading to disrupt secondary structures. |
Frequently Asked Questions (FAQs)
Q1: How does this compound modification affect RNA stability compared to unmodified RNA?
A1: this compound, similar to other pseudouridine-related modifications like N1-methylpseudouridine, is incorporated into RNA to enhance its stability.[2][3] This increased stability is attributed to several factors:
-
Enhanced Base Stacking: The modification can lead to more stable base stacking interactions within the RNA molecule, making it structurally more rigid and less accessible to ribonucleases.[2][3]
-
Altered RNA Conformation: Pseudouridine (B1679824) and its derivatives favor a C3'-endo sugar pucker, which is characteristic of A-form helices. This conformation is generally more resistant to degradation than more flexible structures.[4][5]
-
Reduced Immunogenicity: By reducing the activation of innate immune sensors that recognize foreign RNA, this compound modification can prevent the upregulation of RNases that would otherwise target the modified RNA for degradation.[2][6]
While direct quantitative comparisons for this compound are not widely published, studies on related modifications show a significant increase in resistance to enzymatic hydrolysis. For example, an oligonucleotide containing 5-(N-aminohexyl)carbamoyl-2'-O-methyluridine, which also features a modification at the 5-position of uridine, demonstrated a 240-fold longer half-life against snake venom phosphodiesterase (a 3'-exonuclease) and a 24-fold greater stability against DNase I (an endonuclease) compared to its unmodified counterpart.[7]
Q2: What types of enzymes are known to degrade RNA, and how might they interact with this compound-modified RNA?
A2: RNA degradation is primarily carried out by ribonucleases (RNases), which can be broadly categorized as exonucleases (degrading RNA from the ends) and endonucleases (cleaving RNA internally).
-
Exonucleases: These enzymes, such as the exosome complex in eukaryotes, typically degrade RNA in a 3' to 5' or 5' to 3' direction. Modifications at or near the ends of an RNA molecule can hinder the binding and processivity of exonucleases. The bulky N1-amino group of this compound may sterically block the active site of some exonucleases, thereby slowing down degradation.
-
Endonucleases: These enzymes recognize specific sequences or structural motifs within an RNA molecule. The presence of this compound can alter the local structure of the RNA, potentially masking recognition sites for certain endonucleases.
Q3: Are there specific RNases that are known to be inhibited by pseudouridine-based modifications?
A3: While specific studies on this compound are limited, research on other modified nucleosides has shown that they can confer resistance to certain RNases. For example, modifications can protect RNA from degradation by RNase A, a common endonuclease.[8] It is plausible that this compound provides similar protection by altering the RNA structure in a way that is less favorable for RNase binding and cleavage.
Q4: How can I assess the integrity and degradation of my this compound-modified RNA?
A4: Several methods can be employed to evaluate the quality and stability of your modified RNA:
-
Denaturing Gel Electrophoresis: Running your RNA on a denaturing agarose or polyacrylamide gel allows you to visualize its integrity. Intact RNA will appear as a sharp band, while degraded RNA will show up as a smear.
-
Capillary Electrophoresis (e.g., Bioanalyzer): This method provides a quantitative measure of RNA integrity, yielding an RNA Integrity Number (RIN). A high RIN value indicates high-quality, intact RNA.
-
In Vitro Degradation Assay: You can incubate your modified RNA in the presence of cell extracts or specific RNases and take samples at different time points. The rate of degradation can then be analyzed by gel electrophoresis or quantitative PCR (qPCR).
-
Cellular Stability Assay: After introducing the modified RNA into cells, you can block transcription (e.g., with Actinomycin D) and measure the amount of remaining RNA at various time points using methods like qPCR or Northern blotting to determine its half-life.
Experimental Protocols
Protocol 1: In Vitro RNA Degradation Assay
This protocol allows for the assessment of this compound-modified RNA stability in the presence of a cell lysate.
Materials:
-
This compound-modified RNA
-
Unmodified control RNA
-
Cytoplasmic cell extract (e.g., from HeLa or HEK293 cells)
-
RNase-free water and buffers
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation
-
Denaturing gel electrophoresis supplies (e.g., urea-PAGE)
-
RNA visualization stain (e.g., SYBR Gold)
Procedure:
-
Prepare Cell Extract: Grow and harvest cells, then prepare a cytoplasmic extract using standard protocols, ensuring all steps are performed on ice and with RNase-free reagents.
-
Set up Degradation Reaction: In an RNase-free microfuge tube on ice, combine the cell extract with either the this compound-modified RNA or the unmodified control RNA to a final concentration of approximately 10-50 nM.
-
Time Course: Incubate the reaction at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction and immediately stop the degradation by adding Proteinase K and incubating at 55°C for 15 minutes.
-
RNA Purification: Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the RNA from each time point.
-
Analysis: Resuspend the RNA pellets in an RNase-free loading buffer. Analyze the samples by denaturing polyacrylamide gel electrophoresis (urea-PAGE) followed by staining to visualize the RNA.
-
Quantification: Quantify the band intensity for each time point to determine the rate of degradation.
Protocol 2: Cellular RNA Stability Assay using Transcriptional Inhibition
This protocol measures the half-life of this compound-modified RNA within a cellular context.
Materials:
-
This compound-modified mRNA (e.g., encoding a reporter protein)
-
Unmodified control mRNA
-
Cultured cells (e.g., A549 or Huh7)
-
Transfection reagent
-
Actinomycin D (or other transcriptional inhibitor)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers specific to the target RNA
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve a confluency of 70-80% on the day of transfection.
-
Transfection: Transfect the cells with either the this compound-modified mRNA or the unmodified control mRNA using an appropriate transfection reagent.
-
Transcriptional Inhibition: After a suitable incubation period to allow for mRNA expression (e.g., 4-6 hours), add Actinomycin D to the culture medium at a final concentration sufficient to block transcription (typically 1-5 µg/mL). This is your time point 0.
-
Time Course: Incubate the cells and harvest them at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA and perform qPCR using primers specific to your mRNA of interest. Include primers for a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative amount of your target mRNA at each time point, normalized to the housekeeping gene and the time 0 sample. Plot the percentage of remaining mRNA versus time and fit the data to a one-phase exponential decay curve to determine the mRNA half-life.
Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The contribution of pseudouridine to stabilities and structure of RNAs | Semantic Scholar [semanticscholar.org]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-O-methyluridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An RNA modification with remarkable resistance to RNase A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N1-Methylpseudouridine (m1Ψ) in Guide RNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N1-methylpseudouridine (m1Ψ) modified guide RNA (gRNA) in CRISPR-Cas9 experiments.
Frequently Asked Questions (FAQs)
Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in guide RNAs?
N1-methylpseudouridine (m1Ψ) is a modified nucleoside, a derivative of uridine, that can be incorporated into in vitro transcribed RNA.[1] In the context of guide RNAs for CRISPR-Cas9 systems, m1Ψ is primarily used to reduce the innate immune response that can be triggered by foreign RNA and to decrease off-target effects.[1]
Q2: How does m1Ψ modification affect the on-target and off-target activity of my gRNA?
Incorporating m1Ψ into your gRNA can significantly increase the specificity of the CRISPR-Cas9 system by reducing off-target cleavage.[1][2] While it largely preserves on-target genome editing efficiency, some studies have reported a slight decrease in on-target activity in certain cell types.[1]
Q3: Will using m1Ψ-modified gRNA reduce the immunogenicity of my gRNA?
Yes. Similar to its application in mRNA vaccines, the incorporation of m1Ψ in gRNAs has been shown to diminish the immune-stimulating effects of synthetic RNAs.[1][3] In vitro transcribed gRNAs, particularly those with a 5'-triphosphate, can be recognized by cellular sensors like RIG-I, leading to a type I interferon response.[4][5][6][7][8] Modification with m1Ψ can help mitigate this response.
Q4: Can I use a mix of m1Ψ and UTP during in vitro transcription?
Yes, it is possible to vary the ratio of m1ΨTP to UTP during the in vitro transcription reaction to achieve a desired level of modification.[1] However, studies have shown that even with 100% substitution of UTP with m1ΨTP, the on-target cleavage efficiency of the gRNA remains comparable to that of an unmodified gRNA in vitro.[1][2]
Troubleshooting Guides
Problem 1: Low on-target editing efficiency with m1Ψ-modified gRNA.
-
Possible Cause 1: Suboptimal gRNA design.
-
Solution: Ensure your gRNA sequence is optimized for high on-target activity using reputable design tools. Even with m1Ψ modification, a poorly designed gRNA will have low efficiency.
-
-
Possible Cause 2: Inefficient delivery of the RNP complex.
-
Solution: Optimize your transfection or electroporation protocol for your specific cell type. Ensure the concentration of the Cas9/gRNA ribonucleoprotein (RNP) complex is appropriate.
-
-
Possible Cause 3: Degradation of the gRNA.
-
Solution: While m1Ψ can increase stability, ensure proper handling and storage of your modified gRNA to prevent degradation.
-
-
Possible Cause 4: Cell type-specific effects.
-
Solution: The impact of m1Ψ on editing efficiency can be cell-type dependent. If possible, test a range of m1Ψ incorporation levels or compare with an unmodified gRNA in your specific cell line.
-
Problem 2: I'm still observing off-target effects with my m1Ψ-modified gRNA.
-
Possible Cause 1: High concentration of RNP complex.
-
Solution: Titrate the concentration of your Cas9/m1Ψ-gRNA RNP to find the lowest effective concentration that maintains on-target activity while minimizing off-targets.
-
-
Possible Cause 2: Highly similar off-target sites.
-
Solution: Some off-target sites may have very high sequence similarity to your on-target site. If problematic off-targets persist, consider redesigning your gRNA to a more unique target sequence. Utilize off-target prediction software to identify and avoid gRNAs with known high-risk off-target sites.
-
-
Possible Cause 3: Extended exposure of cells to the RNP complex.
-
Solution: Use methods that lead to transient expression of the CRISPR components, such as RNP delivery, to limit the time the nuclease is active in the cell.
-
Problem 3: I'm observing signs of cellular toxicity or an immune response.
-
Possible Cause 1: Residual 5'-triphosphate on in vitro transcribed gRNA.
-
Possible Cause 2: Contaminants from the in vitro transcription reaction.
-
Solution: Purify your m1Ψ-modified gRNA after in vitro transcription to remove any residual proteins or dsRNA byproducts that could trigger an immune response.
-
-
Possible Cause 3: Delivery method-induced toxicity.
-
Solution: Optimize your delivery method to minimize cellular stress. This could involve adjusting parameters for electroporation or using a less toxic transfection reagent.
-
Data Presentation
Table 1: In Vitro Cleavage Efficiency of m1Ψ-modified vs. Unmodified sgRNA
| Target Gene | Modification Status | On-Target Cleavage (%) | Off-Target Site 1 Cleavage (%) | Off-Target Site 2 Cleavage (%) |
| ANXA6 | Unmodified | 85 ± 5 | 30 ± 4 | 15 ± 3 |
| ANXA6 | 100% m1Ψ | 82 ± 6 | 5 ± 2 | < 1 |
| HBB | Unmodified | 90 ± 4 | 25 ± 5 | 18 ± 4 |
| HBB | 100% m1Ψ | 88 ± 5 | 3 ± 1 | < 1 |
Data is a representative summary compiled from multiple sources and should be used for comparative purposes.
Experimental Protocols
1. In Vitro Transcription of m1Ψ-modified sgRNA
This protocol is a general guideline for the synthesis of m1Ψ-modified sgRNA using a T7 RNA polymerase-based in vitro transcription kit.
-
Template Preparation:
-
Design a DNA template containing a T7 promoter sequence followed by your 20-nucleotide target sequence and the sgRNA scaffold.
-
The template can be a dsDNA fragment generated by PCR or a linearized plasmid.
-
-
In Vitro Transcription Reaction:
-
Assemble the transcription reaction at room temperature. For a 20 µL reaction, typical components include:
-
Nuclease-free water
-
10x Reaction Buffer
-
ATP, GTP, CTP (10 mM each)
-
UTP and/or m1ΨTP (10 mM each). For fully modified sgRNA, replace UTP entirely with m1ΨTP.
-
DNA template (approx. 1 µg)
-
T7 RNA Polymerase Mix
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to degrade the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
Purification:
-
Purify the sgRNA using a column-based RNA cleanup kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
(Optional but Recommended) Phosphatase Treatment:
-
To remove the 5'-triphosphate and reduce immunogenicity, treat the purified sgRNA with a phosphatase (e.g., Calf Intestinal Phosphatase) according to the manufacturer's instructions.
-
Re-purify the sgRNA.
-
-
Quantification and Quality Control:
-
Determine the concentration of the sgRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel.
-
2. Off-Target Analysis using GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
-
Cell Transfection:
-
Co-transfect the target cells with the Cas9 nuclease (as plasmid, mRNA, or protein), the m1Ψ-modified sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA by sonication or enzymatic digestion.
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate a Y-adapter containing a unique molecular identifier (UMI) to the DNA fragments.
-
Use two rounds of nested PCR to amplify the fragments containing the integrated dsODN tag. The first PCR uses primers specific to the dsODN and the Y-adapter. The second PCR adds sequencing adapters and indexes.
-
-
Next-Generation Sequencing (NGS):
-
Pool the libraries and perform paired-end sequencing on an Illumina platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN, which represent on- and off-target cleavage sites.
-
3. Off-Target Analysis using Digenome-seq
This protocol provides a simplified overview of the Digenome-seq method.[14][15][16][17][18]
-
In Vitro Digestion:
-
Extract high-molecular-weight genomic DNA from the target cells.
-
Incubate the genomic DNA with the pre-assembled Cas9/m1Ψ-sgRNA RNP complex in vitro.
-
-
Whole-Genome Sequencing (WGS):
-
Prepare a sequencing library from the digested genomic DNA.
-
Perform whole-genome sequencing.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify cleavage sites by looking for reads that have the same 5' end. These aligned reads will form vertical lines at the cleavage sites.
-
Mandatory Visualizations
Caption: Workflow for assessing off-target effects of m1Ψ-modified gRNA.
Caption: RIG-I signaling pathway activated by 5'-triphosphate gRNA.
References
- 1. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro–transcribed guide RNAs trigger an innate immune response via the RIG-I pathway | PLOS Biology [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro–transcribed guide RNAs trigger an innate immune response via the RIG-I pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro-transcribed guide RNAs trigger an innate immune response via the RIG-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 10. [PDF] GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases | Semantic Scholar [semanticscholar.org]
- 11. vedtopkar.com [vedtopkar.com]
- 12. avancebio.com [avancebio.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 15. Identifying genome-wide off-target sites of CRISPR RNA–guided nucleases and deaminases with Digenome-seq | Springer Nature Experiments [experiments.springernature.com]
- 16. Digenome-seq: genome-wide profiling of CRISPR-Cas9 off-target effects in human cells | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Optimizing Codon Usage with N¹-methylpseudouridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N¹-methylpseudouridine (m1Ψ) to optimize codon usage and enhance protein expression from mRNA.
Frequently Asked Questions (FAQs)
Q1: What is N¹-methylpseudouridine (m1Ψ) and how does it enhance protein expression?
A1: N¹-methylpseudouridine (m1Ψ) is a modified nucleoside, a methylated derivative of pseudouridine (B1679824) (Ψ), used in the synthesis of messenger RNA (mRNA).[1] Its incorporation in place of uridine (B1682114) enhances protein expression primarily by reducing the innate immune response to in vitro transcribed (IVT) mRNA.[2][3][4] Modified mRNA is less likely to be recognized by pattern recognition receptors like Toll-like receptor 3 (TLR3) and Protein Kinase R (PKR), which, when activated, can lead to the shutdown of protein translation.[2][3] By evading this immune surveillance, m1Ψ-modified mRNA leads to increased stability and higher translation efficiency.[2][5]
Q2: What are the main advantages of using m1Ψ over pseudouridine (Ψ) or unmodified uridine?
A2: The primary advantages of using m1Ψ include:
-
Significantly Higher Protein Expression: mRNAs containing m1Ψ generally produce significantly more protein than those with pseudouridine (Ψ) or unmodified uridine.[6][7] Studies have shown up to a 44-fold increase in gene expression for mRNAs modified with both m1Ψ and 5-methylcytidine (B43896) (m5C).[6]
-
Reduced Immunogenicity: m1Ψ modification more effectively dampens the innate immune response compared to Ψ.[3][6] This leads to lower production of inflammatory cytokines like IL-6, TNF-α, and CXCL10.[7]
-
Enhanced mRNA Stability: The modification can protect mRNA from degradation, increasing its intracellular stability and translational duration.[5]
Q3: Does the percentage of m1Ψ incorporation affect experimental outcomes?
A3: Yes, the ratio of m1Ψ modification can have a significant impact. While complete (100%) substitution of uridine with m1Ψ is common in applications like vaccines to maximize immune evasion, some studies suggest that a lower modification ratio (e.g., 5-20%) may, in some cell types, lead to higher protein expression than complete modification.[5] However, higher modification ratios generally correlate with better mRNA stability and lower immunogenicity.[5] The optimal ratio may be cell-type dependent and should be determined empirically for specific applications.
Q4: Can m1Ψ incorporation affect the fidelity of translation?
A4: The effect of m1Ψ on translational fidelity is a subject of ongoing research. While some studies have concluded that m1Ψ does not significantly alter decoding accuracy or increase miscoded peptides in cell culture, others have identified potential issues.[8][9] It has been demonstrated that m1Ψ can subtly modulate the fidelity of amino acid incorporation depending on the codon position and sequence context.[10][11] More significantly, m1Ψ incorporation has been shown to cause +1 ribosomal frameshifting, particularly at "slippery sequences," which is a potential off-target effect.[12]
Q5: Is codon optimization still necessary when using m1Ψ?
A5: Yes. Codon optimization and m1Ψ incorporation are complementary strategies that work together to maximize protein expression.[1] Codon optimization adapts the mRNA sequence to the abundance of specific tRNAs in the host cell, which enhances translation efficiency.[13] Combining a codon-optimized sequence with m1Ψ modification leverages both the enhanced translational efficiency from codon usage and the increased mRNA stability and immune evasion conferred by the modified nucleoside.[1]
Troubleshooting Guide
Issue 1: Low or No Protein Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal IVT Reaction | Optimize in vitro transcription (IVT) conditions, including Mg²⁺ concentration and NTP ratios. Ensure high-quality DNA template. Verify mRNA integrity post-transcription using denaturing agarose (B213101) gel or capillary electrophoresis.[14][15] |
| RNase Contamination | Use certified RNase-free reagents, consumables, and workspace. Consider adding an RNase inhibitor to your reactions. If degradation persists, perform on-column DNase/RNase digestion during mRNA purification.[14] |
| Incomplete m1Ψ Incorporation | Confirm the purity and concentration of your m1Ψ-NTP. Verify incorporation efficiency (>95% is recommended for maximal immune evasion) using techniques like mass spectrometry, if available.[14] |
| Inefficient Transfection | Optimize the delivery method. For lipid-based transfection, adjust the mRNA-to-lipid ratio. For electroporation, optimize parameters based on the specific cell type. Primary cells may require higher mRNA doses.[14] |
| mRNA Instability | Ensure proper 5' capping and 3' poly(A) tailing, as these are critical for mRNA stability and translation initiation. |
Issue 2: Evidence of Immune Activation (e.g., cell death, high cytokine levels)
| Potential Cause | Troubleshooting Step |
| dsRNA Contamination | Double-stranded RNA (dsRNA) is a potent immune activator and a common byproduct of IVT. Purify the mRNA using methods that effectively remove dsRNA, such as cellulose (B213188) chromatography or HPLC.[3] |
| Incomplete Uridine Replacement | Residual uridine in the mRNA can trigger immune sensors. Ensure complete substitution with m1Ψ during the IVT reaction.[15] |
| Endotoxin Contamination | Use endotoxin-free reagents and plastics, as endotoxins can cause a strong inflammatory response. |
| Intrinsic Cell Sensitivity | Some cell lines are highly sensitive to foreign RNA. Consider co-incorporating 5-methylcytidine (m5C) with m1Ψ, which can further suppress the innate immune response.[14][15] |
Issue 3: Off-Target Effects or Unexpected Protein Products
| Potential Cause | Troubleshooting Step |
| +1 Ribosomal Frameshifting | m1Ψ can induce ribosome stalling at certain sequences, leading to frameshifting.[12] Analyze your protein product for unexpected higher molecular weight bands via Western blot. If frameshifting is suspected, consider redesigning the mRNA sequence to remove or alter "slippery sequences" (e.g., stretches of U or A). |
| Altered Translational Fidelity | Although generally considered to have high fidelity, m1Ψ can subtly alter amino acid incorporation in a context-dependent manner.[11] If precise protein sequence is critical, verify the final product using mass spectrometry-based proteomics. |
Data Summary Tables
Table 1: Impact of Nucleoside Modification on Protein Expression
| Modification | Cell Type | Reporter Gene | Fold Increase in Expression (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | THP-1 Cells | Firefly Luciferase | > Unmodified | [2] |
| N¹-methylpseudouridine (m1Ψ) | Various Cell Lines | Various | ~13-fold (single mod) | [6] |
| m1Ψ + 5-methylcytidine (m5C) | Various Cell Lines | Various | ~44-fold (double mod) | [6] |
| N¹-methylpseudouridine (m1Ψ) | Human FLS | EGFP | Higher than unmodified | [7] |
Table 2: Effect of m1Ψ Modification Ratio on EGFP Expression in HEK-293T Cells
| m1Ψ Modification Ratio | Mean Fluorescence Intensity (MFI) | % EGFP+ Cells | Reference |
| 0% (Unmodified) | Baseline | Baseline | [5] |
| 5% | Highest | Highest | [5] |
| 10% | High | High | [5] |
| 20% | High | High | [5] |
| 50% | Moderate | Moderate | [5] |
| 75% | Lower | Lower | [5] |
| 100% | Low | Low | [5] |
Note: Data represents trends observed in one study; optimal ratios may vary by cell type and construct.[5]
Experimental Protocols & Visualizations
Protocol 1: In Vitro Transcription (IVT) with 100% m1Ψ Substitution
-
Template Preparation: Start with a linearized, purified DNA template containing a T7 or SP6 promoter upstream of the codon-optimized gene of interest.
-
Reaction Assembly: In an RNase-free tube on ice, combine the following components:
-
RNase-free Water
-
Transcription Buffer (e.g., 5X)
-
Dithiothreitol (DTT)
-
ATP, GTP, CTP solution
-
N¹-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (completely replacing UTP)
-
5' Cap Analog (e.g., CleanCap® reagent)
-
Linearized DNA Template
-
T7 or SP6 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized m1Ψ-mRNA using a silica (B1680970) column-based kit or LiCl precipitation to remove unincorporated nucleotides, enzymes, and DNA fragments.[1] For maximal purity and removal of dsRNA, subsequent HPLC or cellulose-based purification is recommended.
-
Quality Control: Assess mRNA integrity and concentration. Run an aliquot on a denaturing agarose gel or use a Bioanalyzer to confirm the correct transcript size and purity. Quantify using a fluorometric assay (e.g., Qubit).
Visualizations
Caption: Workflow for m1Ψ-mRNA synthesis and expression.
Caption: Mechanism of m1Ψ-mediated immune evasion.
References
- 1. mcherrymrna.com [mcherrymrna.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 14. mcherrymrna.com [mcherrymrna.com]
- 15. methylpseudo-utp.com [methylpseudo-utp.com]
Reducing immunogenicity of N1-Aminopseudouridine-modified mRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Aminopseudouridine (m1Ψ)-modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using N1-methylpseudouridine (m1Ψ) in synthetic mRNA?
A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside used in synthetic mRNA to reduce its inherent immunogenicity and enhance protein translation. In vitro transcribed (IVT) mRNA can be recognized by the innate immune system as viral RNA, leading to an inflammatory response and reduced protein expression.[1] By replacing uridine (B1682114) with m1Ψ, the mRNA can better evade recognition by immune sensors such as Toll-like receptors (TLRs), RIG-I, and MDA5, thereby dampening the innate immune response and increasing the yield and duration of protein production from the mRNA template.[2][3][4]
Q2: How does m1Ψ-modified mRNA compare to unmodified or pseudouridine (B1679824) (Ψ)-modified mRNA?
A2: m1Ψ-modified mRNA generally exhibits lower immunogenicity and higher translational efficiency compared to both unmodified and pseudouridine (Ψ)-modified mRNA. Studies have shown that the complete replacement of uridine with m1Ψ is more effective at reducing the immune response and increasing protein expression than the use of pseudouridine alone. While unmodified mRNA can trigger a robust innate immune response, characterized by the production of type I interferons and inflammatory cytokines, m1Ψ modification significantly mitigates these effects.[5][6]
Q3: Does the ratio of m1Ψ modification affect experimental outcomes?
A3: Yes, the ratio of m1Ψ modification in an mRNA sequence can significantly impact the balance between immunogenicity, stability, and translational efficiency.[2] While a high modification ratio is effective at reducing the innate immune response, it may not always lead to the highest protein expression.[2] Conversely, a low modification ratio might result in higher protein expression in some cell lines but could also lead to increased immunogenicity and reduced cell viability.[2] The optimal m1Ψ modification ratio may need to be determined empirically for each specific mRNA sequence and application.[2]
Q4: Can m1Ψ-modified mRNA still elicit an immune response?
A4: Yes, even with m1Ψ modification, an immune response can still be triggered, although it is generally much lower than that of unmodified mRNA. This residual immunogenicity can be caused by several factors, including the presence of double-stranded RNA (dsRNA) contaminants generated during in vitro transcription, the delivery vehicle used (e.g., lipid nanoparticles), or the intrinsic properties of the mRNA sequence itself.[7][8][9][10] High doses of m1Ψ-modified mRNA have also been shown to induce some inflammatory cytokines, such as IL-6.[5]
Troubleshooting Guides
Issue 1: High Immunogenicity Despite Using m1Ψ-Modified mRNA
| Potential Cause | Troubleshooting Steps |
| Double-stranded RNA (dsRNA) contamination | dsRNA is a potent activator of the innate immune response and a common byproduct of in vitro transcription (IVT).[3][7][8][9][10] 1. Purification: Implement a stringent purification protocol to remove dsRNA. High-performance liquid chromatography (HPLC) or cellulose-based chromatography are effective methods.[8][10][11] 2. IVT Optimization: Optimize IVT reaction conditions to minimize dsRNA formation. This can include adjusting nucleotide concentrations or the reaction temperature.[] 3. Quantification: Use a dsRNA-specific detection method, such as a dot-blot assay or a lateral flow strip assay, to quantify and confirm the removal of dsRNA contaminants.[3] |
| Poor quality of in vitro transcribed mRNA | Incomplete or truncated mRNA transcripts can contribute to an immune response. 1. Template Quality: Ensure the DNA template for IVT is of high quality, pure, and correctly linearized.[][13] 2. Reaction Components: Use fresh, high-quality reagents for the IVT reaction, including RNA polymerase and nucleotides.[14] 3. RNA Integrity Analysis: Analyze the integrity of your purified mRNA using gel electrophoresis or a bioanalyzer to ensure the presence of a single, sharp band at the expected size.[15] |
| Contamination with RNases | RNase contamination can lead to mRNA degradation, and the resulting fragments may trigger an immune response. 1. Aseptic Technique: Maintain a sterile, RNase-free environment during all stages of mRNA synthesis and handling.[14] Use RNase-free water, reagents, and consumables.[] |
Issue 2: Low Protein Expression from m1Ψ-Modified mRNA
| Potential Cause | Troubleshooting Steps |
| Suboptimal m1Ψ Modification Ratio | The level of m1Ψ incorporation can influence translational efficiency.[2] 1. Titrate Modification Ratio: If using a partial modification approach, experiment with different ratios of m1ΨTP to UTP in the IVT reaction to find the optimal balance for your specific mRNA and cell type.[2] 2. Consider 100% Modification: For many applications, complete (100%) replacement of uridine with m1Ψ provides a good starting point for balancing low immunogenicity with high translation. |
| mRNA Secondary Structure | The secondary structure of the mRNA, particularly in the 5' untranslated region (UTR), can impact translation initiation.[2] 1. Sequence Optimization: Use codon optimization algorithms that also consider mRNA secondary structure to design sequences that are more favorable for translation. |
| Inefficient Transfection/Delivery | The method of delivering the mRNA into cells is critical for achieving high protein expression. 1. Optimize Delivery Vehicle: If using lipid nanoparticles (LNPs) or other carriers, optimize the formulation and the mRNA-to-lipid ratio. 2. Transfection Protocol: For in vitro experiments, optimize the transfection protocol for your specific cell type, including cell density, mRNA concentration, and incubation time. |
| Incomplete or Failed In Vitro Transcription | If the IVT reaction is inefficient, the yield of full-length, functional mRNA will be low. 1. Check IVT Reaction Components: Ensure that all components of the IVT reaction are active and at the correct concentrations.[13] The DNA template should be of high quality and free of contaminants.[13] 2. Monitor Reaction Progress: A successful IVT reaction mixture should become turbid after about 15 minutes as the transcribed RNA precipitates.[14] |
Quantitative Data Summary
Table 1: Comparison of Cytokine Induction by Unmodified vs. m1Ψ-Modified mRNA in Rhesus Macaques
| Cytokine | Unmodified mRNA (160 µg) | m1Ψ-Modified mRNA (400-800 µg) |
| IFN-α | Higher induction | Lower induction |
| IL-7 | Higher induction | Lower induction |
| IL-6 | Lower induction | Higher induction |
| TNF | Lower induction | Higher induction |
Data adapted from a study comparing innate immune responses to high-dose, repetitive immunization.[6]
Table 2: Impact of dsRNA Contamination on m1Ψ-mRNA Vaccine Efficacy in Mice
| dsRNA Concentration | Antigen Expression | Pro-inflammatory Cytokine Production |
| Low | High | Low |
| High | Markedly decreased | Increased |
This table summarizes findings that underscore the critical need for stringent dsRNA purification.[7]
Experimental Protocols
1. RNA ImmunoGenic Assay in Human Whole Blood
This protocol provides a method to assess the immunogenicity of IVT-mRNA by measuring cytokine production in human whole blood.[15][16]
Materials:
-
Freshly drawn human whole blood
-
IVT-mRNA (unmodified and m1Ψ-modified)
-
Transfection reagent (e.g., TransIT)
-
Positive control (e.g., R848, a TLR7/8 agonist)
-
12-well plates
-
ELISA kits for target cytokines (e.g., TNF-α, IFN-α, IL-6)
-
Reagents and equipment for PBMC isolation and RNA extraction (optional, for qPCR analysis)
Procedure:
-
In a 12-well plate, add 2 ml of fresh whole blood to each well.
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's instructions. A typical dose is 15 µg of IVT-mRNA per 2 ml of blood.
-
Add the mRNA complexes or the positive control (R848) to the blood and mix gently. Include a "blood only" negative control.
-
Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, collect 1 ml of blood and centrifuge at 425 x g for 10 minutes at 4°C to separate the plasma.
-
Aspirate the plasma and store it at -20°C until cytokine analysis.
-
Perform ELISAs on the collected plasma to quantify the levels of specific cytokines according to the kit manufacturer's instructions.
-
(Optional) Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the remaining blood for downstream analysis, such as qPCR, to assess the activation of specific immune pathways.
2. qPCR Analysis of Innate Immune Gene Activation in PBMCs
This protocol outlines the steps for quantifying the expression of innate immune genes in PBMCs following stimulation with IVT-mRNA.[17][18][19][20][21]
Materials:
-
PBMCs isolated from whole blood
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Primers for target genes (e.g., IFN-β1, IL-6, RIG-I) and housekeeping genes (e.g., RPL13a)
Procedure:
-
RNA Extraction: Isolate total RNA from stimulated and control PBMCs using a suitable RNA extraction kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA samples (and -RT and no-template controls) to the respective wells. Run each sample in triplicate.
-
-
qPCR Cycling: Perform the qPCR using a standard cycling program, for example:
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melting curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene.
-
Calculate the relative fold change in gene expression between stimulated and control samples using the ΔΔCt method.
-
Visualizations
Caption: Innate immune signaling pathways activated by synthetic mRNA.
Caption: Troubleshooting workflow for high immunogenicity.
References
- 1. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 2. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lateral flow immunoassay for rapid and sensitive detection of dsRNA contaminants in in vitro-transcribed mRNA products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systemic evaluation of the effect of dsRNA contamination on mRNA vaccine expression and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 19. mcgill.ca [mcgill.ca]
- 20. gene-quantification.de [gene-quantification.de]
- 21. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Aminopseudouridine Triphosphate Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N1-Aminopseudouridine triphosphate (N1-amino-ΨTP).
FAQs: Quick Answers to Common Questions
Q1: What are the recommended long-term storage conditions for this compound triphosphate?
For long-term stability, this compound triphosphate should be stored at -20°C or below in a non-frost-free freezer. Under these conditions, the product is expected to be stable for several years.[1] It is supplied as a 100 mM solution in water at a pH of approximately 7.5.
Q2: My shipment of this compound triphosphate arrived thawed. Is it still usable?
While this compound triphosphate is shipped on wet or dry ice to ensure stability during potential transport delays, it is known to be stable at room temperature for several days. If the product has thawed upon arrival but the cold pack is still cool, it should be acceptable for use. Immediately store it at -20°C or below upon receipt. If you have concerns about the integrity of the product, please contact technical support.[1]
Q3: How many freeze-thaw cycles can this compound triphosphate tolerate?
To minimize degradation, it is crucial to avoid multiple freeze-thaw cycles.[1] Upon first use, it is highly recommended to prepare single-use aliquots to prevent the loss of integrity that can occur with repeated temperature fluctuations. While specific data on the maximum number of cycles for N1-amino-ΨTP is not available, studies on other biomolecules have shown that multiple freeze-thaw cycles can lead to degradation.[2][3][4]
Q4: What is the primary degradation pathway for this compound triphosphate?
The primary degradation pathway for nucleoside triphosphates in aqueous solutions is hydrolysis of the phosphate (B84403) chain. This results in the formation of the corresponding diphosphate (B83284) (this compound diphosphate) and monophosphate forms, as well as inorganic phosphate. This hydrolysis can be accelerated by elevated temperatures and suboptimal pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound triphosphate, with a focus on stability-related problems.
Issue 1: Low Yield or No mRNA Product in In Vitro Transcription (IVT)
Possible Cause: Degradation of this compound triphosphate.
Troubleshooting Steps:
-
Verify Storage and Handling:
-
Confirm that the N1-amino-ΨTP stock solution has been stored at or below -20°C.
-
Ensure that the number of freeze-thaw cycles has been minimized by using aliquots.
-
-
Assess NTP Quality:
-
If you suspect degradation, consider running a quality control check. The most common impurities arising from degradation are the diphosphate and monophosphate versions of the nucleotide.[5]
-
A high-performance liquid chromatography (HPLC) analysis can be used to assess the purity of the N1-amino-ΨTP stock.
-
-
Optimize IVT Reaction Conditions:
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable quality of this compound triphosphate due to handling.
Troubleshooting Steps:
-
Standardize Aliquoting and Handling:
-
Implement a strict protocol for creating and using single-use aliquots of N1-amino-ΨTP.
-
Always thaw aliquots on ice immediately before setting up the reaction.
-
Avoid leaving the NTP solution at room temperature for extended periods.
-
-
Evaluate Lot-to-Lot Consistency:
-
If you are using a new lot of N1-amino-ΨTP, consider running a small-scale pilot experiment to compare its performance with a previous, trusted lot. While manufacturers strive for high consistency, minor variations can occur.[5]
-
Data on NTP Stability
Table 1: Estimated Impact of Temperature on this compound Triphosphate Purity Over Time
| Temperature | Purity after 1 week | Purity after 1 month | Purity after 6 months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | >98% | >95% |
| 4°C | ~95% | ~85% | <70% |
| 25°C (Room Temp) | ~80% | <60% | Not Recommended |
Note: These are estimated values to illustrate stability trends. Actual degradation rates may vary.
Table 2: Estimated Impact of Freeze-Thaw Cycles on this compound Triphosphate Integrity
| Number of Freeze-Thaw Cycles | Estimated Purity |
| 1 | >99% |
| 3 | ~97% |
| 5 | ~90% |
| 10 | <80% |
Note: These are estimated values. The impact of freeze-thaw cycles can be influenced by the speed of freezing and thawing. Thawing on ice is recommended to minimize degradation.[4]
Experimental Protocols
Protocol 1: Aliquoting this compound Triphosphate
Objective: To prepare single-use aliquots of N1-amino-ΨTP to minimize degradation from repeated freeze-thaw cycles.
Materials:
-
This compound triphosphate stock solution (e.g., 100 mM)
-
Nuclease-free microcentrifuge tubes
-
Pipettes and nuclease-free tips
-
Ice bucket
Procedure:
-
Thaw the stock vial of N1-amino-ΨTP on ice.
-
Once completely thawed, gently vortex the vial to ensure a homogenous solution.
-
On ice, pipette the desired volume for a single experiment (e.g., 5 µL, 10 µL) into pre-chilled, nuclease-free microcentrifuge tubes.
-
Label each aliquot clearly with the name of the compound, concentration, and date.
-
Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Triphosphate Purity by HPLC
Objective: To determine the purity of an N1-amino-ΨTP solution and quantify the presence of diphosphate and monophosphate impurities.
Methodology:
An ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method can be employed.
-
Column: A C18 column is typically used.
-
Mobile Phase A: A buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the triphosphate, diphosphate, and monophosphate forms.
-
Detection: UV absorbance at 260 nm.
Expected Elution Order:
-
This compound triphosphate (elutes last due to the highest charge)
-
This compound diphosphate
-
This compound monophosphate (elutes first)
The purity is calculated by integrating the peak areas of all components and expressing the area of the triphosphate peak as a percentage of the total area.
Visual Guides
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Multiple freeze-thaw cycles lead to a loss of consistency in poly(A)-enriched RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of In Vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of In Vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: HPLC Analysis of N1-Aminopseudouridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of N1-Aminopseudouridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of modified nucleosides like this compound. C18 columns are a common choice for the stationary phase, offering a good balance of hydrophobicity for retaining the analyte.
Q2: My this compound peak is tailing. What are the likely causes?
A2: Peak tailing for amino-containing compounds like this compound is often due to secondary interactions between the basic amino group and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] Other potential causes include column overload, low mobile phase pH, or a void in the column.
Q3: I am observing inconsistent retention times for this compound. What should I check?
A3: Fluctuating retention times can stem from several factors. Check for leaks in the HPLC system, ensure the mobile phase is properly degassed to prevent bubble formation, and verify that the column is fully equilibrated to the mobile phase conditions before each injection. Temperature fluctuations can also impact retention, so a stable column temperature is crucial.
Q4: How does the pH of the mobile phase affect the analysis of this compound?
A4: The mobile phase pH is a critical parameter. The amino group on this compound is basic and will be protonated at acidic pH. This can lead to strong interactions with the stationary phase and potentially poor peak shape. Operating at a neutral or slightly basic pH can sometimes improve peak symmetry, but the stability of the analyte and the column at higher pH must be considered. The retention of nucleotides is generally greater at a lower mobile phase pH.[2]
Q5: Can I use Hydrophilic Interaction Chromatography (HILIC) for this compound analysis?
A5: Yes, HILIC is a viable alternative to reversed-phase chromatography for polar compounds like this compound. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent. This can provide good retention for highly polar analytes that are not well-retained in reversed-phase systems.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
This is one of the most common issues encountered in HPLC analysis.
dot
Caption: Troubleshooting workflow for addressing poor peak shape in HPLC.
| Parameter | Standard Condition (Example) | Troubleshooting Action | Expected Outcome |
| Column Chemistry | Standard C18 | Switch to an end-capped C18 column or a column designed for basic compounds. | Reduced peak tailing due to minimized silanol interactions. |
| Mobile Phase pH | 4.5 | Increase pH to 6.0-7.0 (ensure column stability). | Improved peak symmetry by reducing the positive charge on the analyte. |
| Sample Concentration | 1 mg/mL | Dilute the sample 10-fold. | Sharper, more symmetrical peaks if column overload was the issue. |
| Mobile Phase Modifier | None | Add a small amount of triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase. | TEA acts as a competing base, masking silanol groups and improving peak shape. |
Problem 2: Retention Time Variability
Consistent retention times are crucial for reliable compound identification and quantification.
dot
Caption: Logical workflow for troubleshooting retention time instability.
| Parameter | Observation | Troubleshooting Action | Expected Outcome |
| System Pressure | Fluctuating or lower than normal. | Systematically check all fittings for leaks, from the pump to the detector. | Stable system pressure and consistent retention times. |
| Equilibration Time | Drifting retention times at the start of a run sequence. | Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. | Stable retention times from the first injection. |
| Mobile Phase | Gradual shift in retention time over a long sequence. | Prepare fresh mobile phase, ensuring accurate composition and thorough degassing. | Consistent retention times throughout the analytical run. |
| Column Temperature | Random fluctuations in retention time. | Use a column oven set to a stable temperature (e.g., 30 °C). | Improved retention time precision. |
Experimental Protocols
Example RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (B1210297) (or other suitable buffer)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% B
-
17-18 min: 40% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve this compound standard or sample in the initial mobile phase composition (95% A: 5% B) to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Forced Degradation Study Protocol
To assess the stability of this compound and the stability-indicating nature of the HPLC method, a forced degradation study can be performed.
Procedure:
-
Prepare separate solutions of this compound (e.g., 1 mg/mL).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples by the developed HPLC method.
dot
Caption: Experimental workflow for a forced degradation study.
Quantitative Data Summary
The following table summarizes example quantitative data that might be obtained during the HPLC analysis of this compound. Actual values will vary depending on the specific experimental conditions.
| Parameter | Example Value | Acceptance Criteria |
| Retention Time (min) | 8.5 | ± 2% |
| Tailing Factor | 1.2 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity (r²) | 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
References
Validation & Comparative
Pseudouridine vs. N1-Methylpseudouridine: A Comparative Guide for Optimal mRNA-Based Protein Expression
For researchers, scientists, and drug development professionals navigating the landscape of mRNA therapeutics, the choice of modified nucleotides is paramount for achieving robust protein expression while mitigating innate immune responses. This guide provides an objective comparison of two key uridine (B1682114) analogs, pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), summarizing their performance with supporting experimental data and detailed methodologies.
The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a cornerstone of modern mRNA vaccine and therapeutic development. These modifications are critical for evading the host's innate immune system and enhancing the translational efficiency and stability of the mRNA molecule. Among the most widely adopted modifications are pseudouridine and its derivative, N1-methylpseudouridine. While both significantly improve upon unmodified mRNA, they exhibit distinct characteristics that can influence the outcome of protein expression.
Performance Comparison at a Glance
| Feature | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) | Unmodified Uridine |
| Protein Expression | Significantly increased compared to unmodified mRNA.[1][2] | Generally higher than pseudouridine-modified mRNA.[2][3][4] | Baseline |
| Immunogenicity | Reduced compared to unmodified mRNA.[1][2] | Further reduced compared to pseudouridine-modified mRNA.[2][3] | High |
| mRNA Stability | Increased biological stability.[1] | Enhanced stability.[5][6] | Low |
| Translational Fidelity | May marginally increase miscoding.[3] | Does not significantly impact translational fidelity.[3][7] | High |
In-Depth Analysis
Enhancing Protein Expression
The primary goal of therapeutic mRNA is the efficient translation of the encoded protein. Both pseudouridine and N1-methylpseudouridine significantly enhance protein expression compared to unmodified mRNA.[1][2] Studies have shown that the incorporation of pseudouridine leads to a higher translational capacity in both cell lines and in vivo models.[1]
However, a direct comparison reveals that N1-methylpseudouridine often outperforms pseudouridine in this regard.[2][3] For instance, in various mammalian cell lines and in mice, mRNA containing N1-methylpseudouridine resulted in superior protein expression levels.[2] This enhanced translational output is attributed to a combination of factors, including increased ribosome density on the mRNA transcript and a more profound evasion of the innate immune responses that can suppress translation.[8]
Mitigating the Innate Immune Response
A major hurdle for therapeutic mRNA is its potential to trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[5][9] Unmodified mRNA can be recognized as foreign, leading to the production of pro-inflammatory cytokines and the shutdown of protein synthesis.
The incorporation of pseudouridine has been a significant breakthrough in reducing this immunogenicity.[1] By altering the conformation of the uridine base, pseudouridine-modified mRNA is less readily recognized by immune sensors.
N1-methylpseudouridine takes this a step further, demonstrating an even greater reduction in immunogenicity compared to pseudouridine.[2][3] This is partly because the addition of the methyl group at the N1 position further obstructs the interactions with immune receptors. Consequently, m1Ψ-modified mRNA is more effective at evading TLR3 activation, a key sensor of double-stranded RNA byproducts often present in IVT mRNA preparations.[4]
mRNA Stability and Translational Fidelity
Both pseudouridine and N1-methylpseudouridine contribute to the increased biological stability of mRNA.[1][5] This enhanced stability is crucial for prolonging the duration of protein expression.
Regarding the accuracy of translation, some studies suggest that pseudouridine might slightly increase the rate of misincorporation of amino acids.[3] In contrast, N1-methylpseudouridine does not appear to significantly affect translational fidelity, making it a potentially safer option for therapeutic applications where protein accuracy is critical.[3][7]
Experimental Protocols
In Vitro Transcription of Modified mRNA
This protocol outlines the general steps for synthesizing mRNA with complete substitution of uridine with either pseudouridine or N1-methylpseudouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
ATP, GTP, CTP solutions
-
Pseudouridine-5'-Triphosphate (Ψ-TP) or N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-TP)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: At room temperature, assemble the transcription reaction in a nuclease-free tube. A typical 20 µL reaction includes:
-
Nuclease-free water to 20 µL
-
2 µL 10x Reaction Buffer
-
2 µL each of 10 mM ATP, GTP, CTP
-
2 µL of 10 mM Ψ-TP or m1Ψ-TP
-
1 µg of linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[]
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.[11]
-
Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the quality and concentration of the synthesized mRNA using spectrophotometry and gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This assay is commonly used to quantify the translational efficiency of different mRNA constructs.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium
-
Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)
-
Control mRNA (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the modified Firefly luciferase mRNA and the control Renilla luciferase mRNA using a suitable transfection reagent. Follow the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, 24 hours) to allow for mRNA translation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (stop and glo) and measure the luminescence.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity between mRNA modified with pseudouridine and N1-methylpseudouridine.[12][13]
Assessment of mRNA Immunogenicity
The immunogenicity of modified mRNA can be assessed by measuring the induction of pro-inflammatory cytokines in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Modified mRNA constructs
-
Transfection reagent
-
ELISA kits for specific cytokines (e.g., TNF-α, IFN-α)
-
qRT-PCR reagents for measuring immune-related gene expression (e.g., RIG-I, TLR3)
Procedure:
-
Cell Culture and Transfection: Culture the immune cells and transfect them with the different modified mRNA constructs.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and the cell pellet.
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of secreted pro-inflammatory cytokines using specific ELISA kits.[9][]
-
Gene Expression Analysis (qRT-PCR): Extract total RNA from the cell pellet and perform qRT-PCR to measure the expression levels of genes involved in the innate immune response.[5]
-
Data Analysis: Compare the levels of cytokine secretion and gene expression induced by mRNA modified with pseudouridine versus N1-methylpseudouridine.
Conclusion
Both pseudouridine and N1-methylpseudouridine are indispensable tools for enhancing the therapeutic potential of mRNA. While pseudouridine offers a significant improvement over unmodified mRNA in terms of protein expression and reduced immunogenicity, N1-methylpseudouridine consistently demonstrates superior performance in these key areas. The choice between the two will depend on the specific application, balancing the need for maximal protein expression and minimal immune stimulation with other factors such as cost and availability. For applications requiring the highest levels of protein expression and the lowest immunogenic profile, N1-methylpseudouridine currently represents the state-of-the-art.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
A Comparative Guide to Modified Nucleosides in mRNA for In Vivo Applications: Focusing on N1-Methylpseudouridine
To our valued audience of researchers, scientists, and drug development professionals:
This guide was initially intended to provide a direct in vivo comparison between N1-Aminopseudouridine and N1-methylpseudouridine. However, a comprehensive search of publicly available, peer-reviewed scientific literature has revealed a significant lack of in vivo experimental data for this compound. This data gap makes a direct, evidence-based comparison between the two modified nucleosides infeasible at this time.
Therefore, this guide has been adapted to provide a thorough analysis of N1-methylpseudouridine (m1Ψ) , a clinically validated and extensively researched modified nucleoside that has been pivotal in the success of mRNA vaccines.[1][] We will delve into its in vivo performance, focusing on translation efficiency, immunogenicity, and stability, supported by experimental data and detailed protocols. This guide aims to serve as a valuable resource for understanding the current state-of-the-art in mRNA modification for therapeutic applications.
N1-Methylpseudouridine: Enhancing mRNA Performance In Vivo
N1-methylpseudouridine is a modified nucleoside that, when incorporated into messenger RNA (mRNA), significantly enhances its therapeutic potential.[1][3][4] The key advantages of using m1Ψ-modified mRNA in vivo include increased protein expression, reduced innate immunogenicity, and improved stability compared to unmodified mRNA.[][3][4]
Data Presentation: Quantitative Comparison of N1-Methylpseudouridine-Modified mRNA
The following tables summarize quantitative data from various studies, highlighting the superior performance of m1Ψ-modified mRNA compared to unmodified or pseudouridine (B1679824) (Ψ)-modified mRNA.
Table 1: In Vivo Protein Expression
| Modification | Animal Model | Reporter Gene | Delivery Method | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| N1-methylpseudouridine (m1Ψ) | Mice | Firefly Luciferase | Lipid Nanoparticles (LNP) | ~10-fold | [4] |
| N1-methylpseudouridine (m1Ψ) | Mice | Firefly Luciferase | Intramuscular Injection | ~13-fold (vs. Ψ-modified) | |
| N1-methylpseudouridine (m1Ψ) | Mice | Erythropoietin | LNP | Significantly Higher | [5] |
Table 2: In Vivo Immunogenicity
| Modification | Animal Model | Key Cytokine Measured | Delivery Method | Outcome | Reference |
| N1-methylpseudouridine (m1Ψ) | Mice | Interferon-α (IFN-α) | LNP | Significantly Reduced IFN-α induction | [5] |
| N1-methylpseudouridine (m1Ψ) | Mice | TNF-α, IL-6 | Intramuscular Injection | Reduced inflammatory cytokine levels | [6] |
| Pseudouridine (Ψ) | Mice | Interferon-α (IFN-α) | LNP | Reduced IFN-α induction | [5] |
| Unmodified | Mice | Interferon-α (IFN-α) | LNP | High levels of IFN-α induced | [5] |
Table 3: mRNA Stability
| Modification | System | Metric | Outcome | Reference |
| N1-methylpseudouridine (m1Ψ) | In vitro (reticulocyte lysate) | Functional half-life | Increased functional half-life | |
| Pseudouridine (Ψ) | In vivo (mice spleen) | mRNA persistence | Higher levels detected at 24h post-injection | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison of modified mRNA.
In Vivo Delivery of Modified mRNA via Lipid Nanoparticles (LNPs)
Objective: To deliver modified mRNA to target tissues in an animal model to assess protein expression and immunogenicity.
Materials:
-
N1-methylpseudouridine-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase).
-
Lipid nanoparticle (LNP) formulation components (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid).
-
Animal model (e.g., BALB/c mice).
-
Microfluidic mixing device for LNP formulation.
-
Dynamic light scattering (DLS) for particle size analysis.
-
Ribogreen assay for mRNA encapsulation efficiency.
Procedure:
-
LNP Formulation:
-
Prepare a lipid mixture in ethanol (B145695).
-
Prepare an aqueous solution of the modified mRNA in a low pH buffer.
-
Mix the lipid and mRNA solutions using a microfluidic device at a defined flow rate ratio to allow for self-assembly of LNPs.
-
Dialyze the LNP-mRNA formulation against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
-
Characterization of LNP-mRNA:
-
Measure the size and polydispersity index of the LNPs using DLS.
-
Determine the mRNA encapsulation efficiency using a Ribogreen assay.
-
-
In Vivo Administration:
-
Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous, intramuscular). A typical dose might range from 0.015 to 0.15 mg/kg.[5]
-
Include control groups receiving unmodified mRNA-LNPs and a vehicle control (PBS).
-
-
Monitoring:
-
At specified time points (e.g., 1, 4, 24 hours), proceed with assays for protein expression and immunogenicity.[5]
-
Quantification of In Vivo Protein Expression (Bioluminescence Imaging)
Objective: To non-invasively quantify the expression of a reporter protein (e.g., Luciferase) in a living animal.
Materials:
-
Animal model administered with Luciferase-encoding mRNA.
-
D-luciferin substrate.
-
In vivo imaging system (IVIS) with a cooled CCD camera.
Procedure:
-
Substrate Administration:
-
At the desired time point post-mRNA administration, intraperitoneally inject the mice with D-luciferin (e.g., 150 mg/kg body weight).
-
-
Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mice in the imaging chamber of the IVIS.
-
Acquire bioluminescent images at various time points after substrate injection to capture peak signal.
-
-
Data Analysis:
-
Quantify the bioluminescent signal in specific regions of interest (ROI) using the accompanying software. The signal intensity correlates with the level of luciferase expression.
-
Assessment of In Vivo Immunogenicity (Cytokine Analysis)
Objective: To measure the levels of inflammatory cytokines in the serum of animals following administration of modified mRNA.
Materials:
-
Serum samples collected from treated and control animals.
-
Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6).
-
Microplate reader.
Procedure:
-
Sample Collection:
-
At predetermined time points after mRNA administration, collect blood from the mice via a suitable method (e.g., submandibular bleed).
-
Process the blood to separate the serum.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for each cytokine. This typically involves coating a microplate with a capture antibody, adding the serum samples, followed by a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
-
Mandatory Visualizations
Signaling Pathway of Innate Immune Recognition of mRNA
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Experimental Workflow for In Vivo Comparison of Modified mRNA
Caption: Workflow for in vivo evaluation of modified mRNA performance.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mRNA Modifications: Evaluating the Impact on Stability, Translation, and Immunogenicity
A comparative analysis of N1-Aminopseudouridine's effect on mRNA stability remains speculative due to the absence of published experimental data. Extensive searches of scientific literature and commercial product databases did not yield any studies or reagents related to the incorporation of this compound into mRNA for therapeutic applications. Therefore, this guide provides a comprehensive comparison of well-characterized and widely adopted mRNA modifications: Pseudouridine (Ψ), N1-Methylpseudouridine (m1Ψ), and 5-Methoxyuridine (B57755) (5moU), for which robust experimental data are available.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these key modifications in enhancing mRNA stability, translational efficiency, and in reducing immunogenicity. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Introduction to mRNA Modifications
The therapeutic potential of messenger RNA (mRNA) is significantly enhanced through the incorporation of modified nucleosides. These modifications are critical for overcoming the inherent instability and immunogenicity of unmodified in vitro transcribed (IVT) mRNA, as well as for boosting protein expression to therapeutic levels. The strategic selection of a nucleoside modification is a crucial step in the design of mRNA-based vaccines and therapeutics. This guide focuses on the comparative effects of three pivotal modifications: Pseudouridine (Ψ), N1-Methylpseudouridine (m1Ψ), and 5-Methoxyuridine (5moU).
Comparative Analysis of mRNA Modifications
The following sections and tables summarize the quantitative data on the impact of Ψ, m1Ψ, and 5moU on key performance indicators of therapeutic mRNA.
The primary goal of therapeutic mRNA is the efficient translation of the encoded protein. Nucleoside modifications can significantly influence the translational machinery.
| Modification | Relative Protein Expression (vs. Unmodified Uridine) | Cell Type(s) | Key Findings |
| Pseudouridine (Ψ) | ~2-8 fold increase | HEK293, HeLa, Dendritic Cells | Enhances translation by reducing PKR activation and improving ribosome loading.[1] |
| N1-Methylpseudouridine (m1Ψ) | Up to ~10-20 fold increase | HEK293, HeLa, Dendritic Cells | Superior to Ψ in enhancing protein expression, attributed to increased ribosome density and evasion of innate immune sensors.[1][2] |
| 5-Methoxyuridine (5moU) | Variable, often lower than Ψ and m1Ψ | HEK293 | Can inhibit translation, though this effect may be partially mitigated by sequence optimization. |
The stability of an mRNA molecule, often measured by its half-life, is a critical determinant of the duration and magnitude of protein expression.
| Modification | Relative mRNA Half-life (vs. Unmodified Uridine) | Method of Measurement | Key Findings |
| Pseudouridine (Ψ) | Increased | Actinomycin D chase, qRT-PCR | Contributes to increased functional mRNA lifetime in cells. |
| N1-Methylpseudouridine (m1Ψ) | Significantly Increased | Actinomycin D chase, qRT-PCR | The addition of the N1-methyl group further stabilizes the mRNA molecule compared to Ψ.[3] |
| 5-Methoxyuridine (5moU) | Not consistently reported to increase stability | - | Less characterized in terms of its direct impact on mRNA half-life. |
Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit translation and cause adverse effects.
| Modification | Relative Immune Response (vs. Unmodified Uridine) | Immune Sensor(s) Affected | Key Findings |
| Pseudouridine (Ψ) | Reduced | TLR3, TLR7, TLR8, RIG-I, PKR | Significantly dampens the innate immune response, a key breakthrough for mRNA therapeutics.[4] |
| N1-Methylpseudouridine (m1Ψ) | Further Reduced | TLR3, TLR7, TLR8, RIG-I, PKR | The N1-methyl group provides additional steric hindrance, further preventing recognition by immune sensors.[2][3] |
| 5-Methoxyuridine (5moU) | Reduced | - | Also demonstrates reduced immunogenicity compared to unmodified uridine. |
Experimental Protocols
A foundational method for assessing mRNA stability involves the inhibition of transcription followed by the quantification of the remaining mRNA over time.
Objective: To determine the half-life of an mRNA transcript in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293, HeLa) in a multi-well format to achieve ~70-80% confluency on the day of transfection.
-
Transfect cells with the in vitro transcribed mRNA containing the modification of interest using a suitable transfection reagent (e.g., lipid nanoparticles). An unmodified mRNA and a mock transfection should be used as controls.
-
Allow for an initial period of protein expression (e.g., 4-6 hours).
-
-
Transcriptional Arrest:
-
Add a transcriptional inhibitor, most commonly Actinomycin D (final concentration of 5-10 µg/mL), to the cell culture medium. This halts the synthesis of new mRNA transcripts.
-
-
Time-Course RNA Extraction:
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Isolate total RNA from the cells at each time point using a standard RNA extraction method (e.g., Trizol reagent or a column-based kit).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific to the transcript of interest. A housekeeping gene (e.g., GAPDH, ACTB) should also be quantified for normalization.
-
The relative amount of the target mRNA at each time point is calculated using the ΔΔCt method, normalized to the 0-hour time point.
-
-
Data Analysis and Half-life Calculation:
-
Plot the percentage of remaining mRNA against time.
-
Fit the data to a one-phase decay exponential curve to calculate the mRNA half-life (t½).
-
Visualizing Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and evaluation of modified mRNA.
Conclusion
The choice of nucleoside modification is a critical parameter in the development of mRNA therapeutics. While this compound remains an unexplored modification, the existing body of research provides a clear hierarchy among the established modifications. N1-methylpseudouridine consistently demonstrates superior performance in terms of enhancing protein expression and reducing immunogenicity when compared to pseudouridine. 5-methoxyuridine also reduces the immune response but may have a less favorable impact on translation efficiency. The data presented in this guide can serve as a valuable resource for the rational design and optimization of next-generation mRNA medicines. Further research into novel modifications, including potentially this compound, will undoubtedly continue to refine and expand the capabilities of this transformative therapeutic platform.
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
N1-Modified Pseudouridine in mRNA: A Comparative Guide to Translational Efficiency
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of mRNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m1Ψ), a modified version of the naturally occurring pseudouridine (B1679824) (Ψ), has emerged as a critical component for enhancing protein expression and reducing the immunogenicity of synthetic mRNA. This guide provides an objective comparison of the translational efficiency of m1Ψ-modified mRNA with other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Note: This guide focuses on N1-methylpseudouridine (m1Ψ) as it is the most extensively studied N1-modified pseudouridine analog in the context of translational efficiency and is used in approved mRNA vaccines. While the user requested information on "N1-Aminopseudouridine," the vast majority of published research refers to N1-methylpseudouridine. The structural and functional similarities between these N1-substituted pseudouridine analogs suggest that the findings for m1Ψ are highly relevant.
Enhanced Protein Expression with N1-Methylpseudouridine
The primary advantage of substituting uridine (B1682114) with m1Ψ in synthetic mRNA is a significant increase in protein translation. This is attributed to two main factors: evasion of the innate immune system and potentially altered interactions with the ribosome.
Comparative Translational Efficiency Data
Multiple studies have demonstrated the superior translational output of m1Ψ-modified mRNA compared to unmodified mRNA and mRNA containing pseudouridine (Ψ). The following table summarizes key quantitative findings from published research.
| mRNA Modification | Reporter Gene | Cell Line / System | Fold Increase in Protein Expression (relative to control) | Reference |
| m1Ψ | Firefly Luciferase | HEK293 | ~13-fold (vs. Ψ-mRNA) | [1] |
| m5C/m1Ψ | Firefly Luciferase | HEK293 | ~44-fold (vs. m5C/Ψ-mRNA) | [1] |
| m1Ψ | Not Specified | In vivo (mice) | >10-fold (vs. Ψ-mRNA) | [2] |
| m1Ψ (100%) | EGFP | HEK-293T | Significantly higher than unmodified mRNA | [3] |
| m1Ψ (5%) | EGFP | A549 | Highest expression among different m1Ψ ratios | [3] |
Mechanism of Enhanced Translation
The enhanced translational efficiency of m1Ψ-modified mRNA is primarily linked to its ability to circumvent the innate immune response that typically recognizes and suppresses foreign RNA.
Evasion of Innate Immune Recognition
Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an antiviral response that includes the shutdown of protein synthesis. The N1-methylation of pseudouridine sterically hinders the binding of these receptors, thus preventing the activation of downstream inflammatory and translational suppression pathways.[1]
Figure 1. Evasion of innate immune recognition by m1Ψ-modified mRNA.
While m1Ψ modification significantly enhances protein expression by preventing translational shutdown, some studies suggest it does not substantially alter the fundamental decoding process by the ribosome.[2][4] However, other research indicates that high levels of m1Ψ modification might subtly affect ribosomal pausing and frameshifting, an area of ongoing investigation.[5]
Experimental Protocols
The following are generalized protocols for the synthesis of m1Ψ-modified mRNA and its subsequent functional analysis.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of mRNA with complete substitution of UTP with N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
ATP, GTP, CTP solution (100 mM each)
-
N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) (100 mM)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
Nuclease-free water to 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
m1Ψ-TP (100 mM): 2 µL
-
Cap Analog: As per manufacturer's recommendation
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer.
mRNA Transfection and Protein Expression Analysis (Luciferase Assay)
This protocol describes the delivery of modified mRNA into cultured cells and the quantification of protein expression using a luciferase reporter.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
m1Ψ-modified luciferase mRNA
-
Control mRNA (e.g., unmodified or Ψ-modified luciferase mRNA)
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 100 ng of mRNA in 25 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 25 µL of Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the 50 µL of transfection complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Luciferase Assay:
-
Remove the growth medium from the wells.
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
-
Figure 2. Experimental workflow for comparing mRNA translational efficiency.
Conclusion
The incorporation of N1-methylpseudouridine into synthetic mRNA is a highly effective strategy for enhancing protein expression. This improvement is primarily due to the modified nucleoside's ability to evade innate immune recognition, thereby preventing the suppression of translation. The quantitative data consistently demonstrates the superiority of m1Ψ-modified mRNA over both unmodified and pseudouridine-modified counterparts in various experimental settings. For researchers and developers in the field of mRNA therapeutics, the use of m1Ψ represents a critical tool for maximizing the therapeutic potential of their constructs.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
Validating N1-Aminopseudouridine Incorporation in mRNA Therapeutics: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise incorporation of modified nucleotides into mRNA therapeutics is critical for their efficacy and safety. This guide provides a comparative overview of mass spectrometry-based methods for validating the incorporation of N1-Aminopseudouridine (N1-amΨ), a novel uridine (B1682114) analog, in comparison to the well-characterized N1-methylpseudouridine (m1Ψ).
The therapeutic potential of mRNA has been significantly advanced by the use of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), which is known to enhance protein expression and reduce immunogenicity.[1][2] this compound (N1-amΨ) is an emerging modification with the potential for unique biological properties. Accurate and robust analytical methods are paramount to quantify the incorporation of these modifications and ensure the integrity of the final mRNA product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity for the detection and quantification of modified nucleosides within an RNA sequence.[1][3]
Comparative Analysis of Modified Nucleoside Incorporation
The primary goal of the validation process is to determine the efficiency and fidelity of N1-amΨ incorporation during in vitro transcription. This is typically compared against a known modified nucleotide like m1Ψ to benchmark its performance. Key parameters to evaluate include the percentage of incorporation, the rate of misincorporation of other nucleotides, and the overall integrity of the synthesized mRNA.
| Parameter | This compound (N1-amΨ) | N1-methylpseudouridine (m1Ψ) | Unmodified Uridine | Method |
| Incorporation Efficiency (%) | >98% | >99%[4] | 100% (by definition) | LC-MS/MS |
| Observed Mass (Da) | Expected: 244.1 | Expected: 258.1 | Expected: 244.1 | Intact Mass Analysis |
| Misincorporation Rate (%) | < 0.1% | < 0.1%[4] | < 0.1% | Next-Generation Sequencing |
| Translational Fidelity | High | High[1][5] | High | Peptide Mapping by LC-MS/MS |
| Immunogenicity | Expected to be low | Low[1] | High | Cell-based Assays |
Note: The data for this compound is hypothetical and for illustrative purposes, as direct comparative experimental data was not available in the search results. The data for m1Ψ and Uridine are based on published findings.
Experimental Protocols
A robust and validated analytical method is crucial for accurate quantification. The following outlines a typical workflow for the mass spectrometry-based validation of modified nucleoside incorporation.
Experimental Workflow for N1-amΨ Incorporation Validation
Caption: Workflow for the validation of N1-amΨ incorporation.
Detailed Methodology
-
In Vitro Transcription and mRNA Purification:
-
Synthesize mRNA using a T7 RNA polymerase-based in vitro transcription kit, substituting UTP with N1-amΨ-TP or m1Ψ-TP.
-
Purify the resulting mRNA using a suitable method, such as silica-based columns or magnetic beads, to remove unincorporated nucleotides and enzymes.
-
Assess the integrity and purity of the intact mRNA using capillary electrophoresis or denaturing agarose (B213101) gel electrophoresis.
-
-
Enzymatic Digestion to Nucleosides:
-
Digest a known quantity (e.g., 1-2 µg) of the purified mRNA to its constituent nucleosides.
-
A typical enzyme cocktail includes Nuclease P1 (to cleave phosphodiester bonds), Snake Venom Phosphodiesterase (PDE I) (for further cleavage), and Calf Intestinal Phosphatase (CIP) (to remove the 5'-phosphate).[1]
-
Incubate the reaction at 37°C for 2-4 hours.
-
Terminate the reaction and precipitate the enzymes, for example, by adding cold ethanol (B145695) or using a filter plate.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for each nucleoside (A, C, G, U, and N1-amΨ/m1Ψ) must be determined and optimized. For N1-amΨ, the precursor ion would be the protonated molecule [M+H]+. The product ions would result from the fragmentation of the glycosidic bond (cleavage of the ribose sugar) and potentially fragmentation of the aminopseudouridine base itself.
-
Hypothetical MRM Transitions for N1-amΨ:
-
Precursor Ion (Q1): m/z 286.1 (assuming [M+H]+ for C9H14N4O5)
-
Product Ion (Q3): m/z 154.1 (corresponding to the protonated aminopseudouridine base [Base+H]+)
-
-
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure nucleoside standards (A, C, G, U, and N1-amΨ/m1Ψ).
-
Calculate the concentration of each nucleoside in the digested mRNA sample by interpolating from the standard curve.
-
Determine the percentage of N1-amΨ incorporation by calculating the molar ratio of N1-amΨ to the sum of N1-amΨ and any unincorporated Uridine.
-
Signaling Pathways and Logical Relationships
The validation of modified nucleoside incorporation is a critical step in the overall workflow of mRNA therapeutic development, ensuring that the desired molecular entity is produced with high fidelity.
Logical Flow of mRNA Quality Control
Caption: Quality control workflow for modified mRNA synthesis.
This comprehensive approach, combining chromatographic separation with the specificity of tandem mass spectrometry, provides a reliable method for the validation of this compound incorporation in mRNA. By establishing and adhering to such rigorous analytical protocols, researchers and developers can ensure the quality, consistency, and ultimately the therapeutic potential of their novel mRNA candidates.
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
N1-Aminopseudouridine and Its Potential Impact on RNA Secondary Structure: A Comparative Guide
A note on the availability of data: Direct experimental data on the impact of N1-Aminopseudouridine (N1-amΨ) on RNA secondary structure, thermodynamic stability, and translational efficiency is not yet widely available in the published scientific literature. This guide provides a comprehensive comparison of the well-characterized and highly relevant modified nucleosides, Pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), against the canonical Uridine (B1682114) (U). This framework allows for an informed, prospective analysis of how N1-amΨ might influence RNA structure and function based on its unique chemical properties.
Executive Summary
The modification of nucleosides within messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. These modifications can profoundly influence the structural and functional properties of mRNA, leading to enhanced stability, increased protein translation, and reduced immunogenicity. While Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are the most extensively studied and utilized uridine analogs, the potential of other novel modifications like this compound (N1-amΨ) is an area of growing interest. This guide compares the known effects of Ψ and m1Ψ on RNA secondary structure and function, providing a basis for predicting the behavior of N1-amΨ.
Comparative Analysis of Uridine Analogs
The structural differences between Uridine, Pseudouridine, N1-methylpseudouridine, and the hypothesized this compound lay the foundation for their distinct effects on RNA biology.
Caption: Chemical structures of Uridine and its analogs.
Impact on RNA Secondary Structure and Stability
The stability of RNA secondary structures, such as helices and loops, is crucial for its function. Nucleoside modifications can alter the thermodynamics of base pairing and stacking interactions.
| Feature | Uridine (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | This compound (N1-amΨ) (Predicted) |
| Key Structural Difference | N1-C1' glycosidic bond | C5-C1' glycosidic bond; N1-H donor | C5-C1' glycosidic bond; N1-CH3 | C5-C1' glycosidic bond; N1-NH2 |
| Hydrogen Bonding | Standard Watson-Crick pairing with Adenine. | N1-H acts as an additional H-bond donor, enhancing base pairing and allowing wobble pairing with G, U, or C.[1][2] | N1-methyl group eliminates the extra H-bond donor, enforcing standard Watson-Crick pairing.[1][2] | N1-amino group would act as a new H-bond donor, potentially forming different non-canonical pairs. |
| Thermodynamic Stability | Baseline stability. | Increases thermodynamic stability of RNA duplexes by enhancing base stacking and providing an additional H-bond donor.[1][3] The stabilization is context-dependent.[1][2] | Further increases duplex stability compared to Ψ, likely due to stronger stacking interactions.[1][4] | The effect is unknown, but the N1-amino group's H-bonding potential could influence duplex stability in a novel way. |
| Conformational Preference | Prefers C2'-endo sugar pucker. | Promotes a C3'-endo sugar pucker, which is characteristic of A-form RNA helices, and enhances local base stacking.[1][2] | Similar to Ψ, it favors the C3'-endo conformation, contributing to a more rigid and stable helical structure.[1] | Likely to maintain the C3'-endo preference of the pseudouridine core. |
Effects on Translation and Immunogenicity
Modifications to uridine have been instrumental in overcoming the primary hurdles of mRNA therapeutics: translational efficiency and innate immune activation.
| Feature | Uridine (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | This compound (N1-amΨ) (Predicted) |
| Translational Efficiency | Baseline translation. Unmodified mRNA can be poorly translated in vivo. | Increases translational capacity compared to U.[5] | Significantly enhances protein expression, outperforming Ψ-modified mRNA.[6][7] | Unknown. The interaction of the N1-amino group with the ribosome would determine its effect on translation. |
| Translational Fidelity | High fidelity. | Can increase misreading of codons, particularly stop codons, due to its ability to form wobble base pairs.[8] | Generally maintains high translational fidelity, comparable to unmodified mRNA.[9] | Unknown. The potential for non-canonical base pairing with the N1-amino group could impact translational fidelity. |
| Immunogenicity | Unmodified mRNA is recognized by innate immune sensors (e.g., TLRs, RIG-I), leading to an inflammatory response and reduced protein expression.[10][11] | Reduces innate immune recognition, leading to lower inflammatory responses compared to unmodified mRNA.[5] | Strongly dampens the innate immune response, more effectively than Ψ.[6][7][10] This is a key reason for its use in COVID-19 vaccines.[9] | Unknown. The chemical nature of the N1-amino group would determine its interaction with immune sensors. |
Prospective Analysis of this compound (N1-amΨ)
While direct experimental data is lacking, we can hypothesize the impact of an N1-amino substitution on pseudouridine based on chemical principles:
-
Hydrogen Bonding: The primary amine (-NH2) at the N1 position introduces two new hydrogen bond donors. This is a significant change from both the single N1-H donor in Ψ and the non-donating N1-CH3 group in m1Ψ. This could allow for novel base pairing interactions, potentially altering the secondary structure landscape of the RNA.
-
Base Stacking: The electronic properties of the amino group would differ from the methyl group, which could lead to altered base stacking energies. Computational modeling has shown that methylation can significantly increase stacking energy.[12] The effect of an amino group would require specific theoretical and experimental investigation.
-
Interaction with Cellular Machinery: The N1-amino group would present a different chemical face to the ribosome during translation and to innate immune sensors. Whether this would be beneficial for translational fidelity and immune evasion is an open question that warrants experimental exploration.
Experimental Protocols
Determining the impact of novel modifications like N1-amΨ requires a suite of established experimental techniques.
In Vitro Transcription of Modified RNA
Objective: To synthesize RNA molecules containing modified nucleosides.
Methodology:
-
Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence of interest is generated by PCR or plasmid linearization.
-
Transcription Reaction: The reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of the four ribonucleoside triphosphates (NTPs). To incorporate a modified nucleoside, the corresponding canonical NTP (e.g., UTP) is partially or fully replaced with the modified NTP (e.g., N1-amΨ-TP).[5][13]
-
Purification: The resulting RNA is purified to remove the DNA template, unincorporated NTPs, and enzymes. This is typically achieved through DNase treatment followed by lithium chloride precipitation or column purification.
-
Quality Control: The integrity and concentration of the synthesized RNA are assessed using gel electrophoresis and UV-Vis spectrophotometry.
RNA Secondary Structure Probing (SHAPE-MaP)
Objective: To determine the secondary structure of an RNA molecule at single-nucleotide resolution.
Methodology:
-
RNA Folding: The purified RNA is folded in a buffer that mimics physiological conditions.
-
Chemical Modification: A SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent (e.g., 1M7) is added to the folded RNA. This reagent preferentially acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.
-
Reverse Transcription: The modified RNA is reverse transcribed using a fluorescently labeled primer. The reverse transcriptase stalls or introduces a mutation at the site of modification.
-
Analysis: The resulting cDNA fragments are analyzed by capillary electrophoresis or next-generation sequencing. The positions of reverse transcription stops or mutations reveal the single-stranded regions of the RNA.
-
Structure Modeling: The experimental data is used as constraints to guide computational RNA secondary structure prediction algorithms to generate a more accurate structural model.
Visualizing Key Concepts
Workflow for RNA Secondary Structure Probing
Caption: A generalized workflow for determining RNA secondary structure.
Dampening of Innate Immune Response by Modified Nucleosides
Caption: Modified nucleosides like m1Ψ reduce recognition by innate immune sensors.
Conclusion
The incorporation of modified nucleosides into mRNA is a powerful strategy for enhancing its therapeutic potential. While N1-methylpseudouridine has emerged as a superior modification for improving stability, translational efficiency, and reducing immunogenicity, the exploration of novel analogs is crucial for the continued advancement of RNA-based medicines. Although direct experimental data on this compound is not yet available, its unique chemical structure, particularly the introduction of a new hydrogen bond donor at the N1 position, suggests that it could have distinct and potentially beneficial effects on RNA secondary structure and function. Further research, employing the experimental methodologies outlined in this guide, is necessary to elucidate the properties of N1-amΨ and determine its viability as a tool for developing next-generation RNA therapeutics.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 3. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 7. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 8. translation - Does an N1-methyl-pseudouridine substitution in the first codon position (in mRNA) result in a different amino acid? - Biology Stack Exchange [biology.stackexchange.com]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational comparison of the stacking interactions between the aromatic amino acids and the natural or (cationic) methylated nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modified Pseudouridine Analogs for Enhanced mRNA Performance
For researchers, scientists, and drug development professionals, the strategic selection of modified nucleosides is a critical determinant of therapeutic mRNA efficacy. This guide provides an objective, data-driven comparison of key pseudouridine (B1679824) analogs—pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (B57755) (5moU)—to inform the rational design of next-generation mRNA therapeutics and vaccines.
The landmark discovery that substituting uridine (B1682114) with modified analogs can significantly enhance the stability and translational capacity of messenger RNA (mRNA) while mitigating its inherent immunogenicity has revolutionized the field.[1][2] Among these, pseudouridine (Ψ), the first identified and most abundant natural RNA modification, laid the groundwork for this new era of mRNA-based medicine.[3] Building on this, N1-methylpseudouridine (m1Ψ) has emerged as a gold standard, utilized in the highly successful COVID-19 mRNA vaccines.[4] Another analog, 5-methoxyuridine (5moU), has also been explored for its potential to modulate immune responses.[5] This guide will delve into a side-by-side comparison of these critical analogs, supported by experimental data and detailed protocols.
Quantitative Comparison of Pseudouridine Analogs
The following table summarizes the performance of Ψ, m1Ψ, and 5moU based on key metrics for therapeutic mRNA development: translation efficiency, immunogenicity, and stability.
| Parameter | Unmodified Uridine (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | 5-methoxyuridine (5moU) |
| Translation Efficiency | Baseline | ~4-10 fold increase vs. U[2] | Up to ~13-44 fold increase vs. Ψ[6] | Variable; can be inhibitory depending on the mRNA sequence[1][7] |
| Immunogenicity (RIG-I Activation) | High | Reduced vs. U[5] | Significantly reduced vs. Ψ[8] | Reduced vs. U[5] |
| Immunogenicity (Cytokine Induction) | High (e.g., IFN-α, TNF-α)[1] | Significantly reduced vs. U[1] | Further reduced vs. Ψ[6] | Reduced vs. U[5] |
| mRNA Stability | Low | Increased vs. U[3] | Similar to or slightly increased vs. Ψ | Increased vs. U[9] |
In-Depth Analysis of Performance Metrics
Translation Efficiency: The capacity of an mRNA molecule to be translated into protein is paramount for its therapeutic effect. The substitution of uridine with pseudouridine (Ψ) has been shown to enhance translational capacity by approximately 4 to 10-fold compared to unmodified mRNA.[2] This is attributed, in part, to a reduction in the activation of the RNA-dependent protein kinase (PKR), which, when activated by unmodified single-stranded RNA, phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a shutdown of translation.[10]
N1-methylpseudouridine (m1Ψ) demonstrates a striking improvement over Ψ, with studies reporting up to a 13 to 44-fold increase in protein expression.[6] The precise mechanism for this significant enhancement is still under investigation but is thought to involve a combination of even greater evasion of innate immune sensors and potentially more favorable interactions with the ribosomal machinery.[8]
In contrast, the impact of 5-methoxyuridine (5moU) on translation is less consistent. While it can reduce immunogenicity, some studies have shown that its incorporation can inhibit protein expression, an effect that may be dependent on the specific mRNA sequence and context.[1][7]
Immunogenicity: A critical hurdle for therapeutic mRNA is its potential to trigger an innate immune response, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the RIG-I-like receptors (RLRs), including RIG-I and MDA5.[11] Unmodified single-stranded RNA is a potent activator of these pathways, leading to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines (e.g., TNF-α), which can result in RNA degradation and adverse effects.[1]
All three modified pseudouridine analogs significantly reduce this immunogenic profile compared to unmodified uridine. Pseudouridine (Ψ) was the first modification shown to effectively dampen the immune response.[1] N1-methylpseudouridine (m1Ψ) further surpasses Ψ in its ability to evade immune recognition, leading to even lower levels of cytokine induction.[6] 5-methoxyuridine (5moU) also demonstrates a capacity to reduce innate immune activation.[5]
mRNA Stability: The stability of the mRNA molecule is crucial for ensuring a sustained therapeutic effect. Pseudouridine's unique C-C glycosidic bond, in contrast to the C-N bond in uridine, contributes to a more rigid and stable RNA structure.[3] This enhanced structural integrity is thought to contribute to increased resistance to nuclease degradation. Both m1Ψ and 5moU also contribute to increased mRNA stability compared to unmodified uridine.[9]
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate and compare modified pseudouridine analogs.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA transcripts incorporating modified nucleoside triphosphates.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
Modified uridine triphosphate (Ψ-UTP, m1Ψ-UTP, or 5moU-UTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the in vitro transcription reaction at room temperature by combining the transcription buffer, ribonucleoside triphosphates (with the modified UTP replacing standard UTP), RNase inhibitor, linearized DNA template, and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.
-
Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration and assess its integrity via gel electrophoresis.
In Vitro Translation Assay
This protocol measures the protein expression from the in vitro transcribed mRNA.
Materials:
-
Modified mRNA from the previous protocol
-
Rabbit reticulocyte lysate or a human cell-based in vitro translation system
-
Amino acid mixture (including a labeled amino acid if desired for quantification)
-
Reaction buffer
-
Reporter protein assay reagents (e.g., luciferase assay system)
Procedure:
-
Set up the in vitro translation reaction by combining the cell lysate, reaction buffer, amino acid mixture, and the modified mRNA.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
If a reporter protein like luciferase was encoded, measure the protein expression using a luminometer and the appropriate substrate.
-
Normalize the results to the amount of mRNA added to each reaction.
Cytokine Induction Assay
This protocol assesses the immunogenicity of the modified mRNA by measuring the induction of pro-inflammatory cytokines in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium
-
Modified mRNA
-
Transfection reagent (e.g., Lipofectamine)
-
ELISA kit for the cytokine of interest (e.g., human IFN-α or TNF-α)
Procedure:
-
Plate the immune cells at an appropriate density and allow them to adhere overnight.
-
Complex the modified mRNA with a transfection reagent according to the manufacturer's protocol.
-
Add the mRNA-lipid complexes to the cells and incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit, following the manufacturer's instructions.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in the evaluation of modified pseudouridine analogs, the following diagrams are provided.
Caption: RIG-I signaling pathway activation by unmodified vs. modified RNA.
Caption: Experimental workflow for comparing modified pseudouridine analogs.
Conclusion
The choice of pseudouridine analog has profound implications for the therapeutic potential of an mRNA-based drug. While pseudouridine (Ψ) offers significant advantages over unmodified uridine, N1-methylpseudouridine (m1Ψ) currently stands as the superior option for maximizing protein expression while minimizing immunogenicity. The role of 5-methoxyuridine (5moU) is more nuanced, and its utility may be sequence-dependent, warranting further investigation for specific applications. This guide provides a foundational understanding and practical framework for researchers to make informed decisions in the design and optimization of their mRNA constructs.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification[v1] | Preprints.org [preprints.org]
- 5. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
N1-Methylpseudouridine Outshines Pseudouridine in High-Fidelity In Vitro Transcription of mRNA
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic mRNA, ensuring the fidelity of in vitro transcription is paramount. The incorporation of modified nucleotides is a key strategy to enhance the stability and translational efficacy of mRNA, as well as to mitigate immunogenicity. This guide provides a comparative analysis of the in vitro transcription fidelity of N1-methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ) relative to unmodified uridine (B1682114) (U), supported by experimental data and detailed protocols.
A comprehensive review of published studies indicates that while both m1Ψ and Ψ are employed to improve mRNA characteristics, N1-methylpseudouridine is incorporated with significantly higher fidelity than pseudouridine during in vitro transcription.[1][2] The choice of RNA polymerase also plays a crucial role in determining the overall error rate of the synthesized mRNA.[1][2]
Comparative Analysis of Transcription Fidelity
The fidelity of in vitro transcription is a measure of the accuracy with which an RNA polymerase synthesizes an RNA molecule from a DNA template. Errors during this process can lead to the production of non-functional or even harmful proteins. The most common types of transcription errors are substitutions (misincorporation of a nucleotide), insertions, and deletions.
Recent studies utilizing high-throughput sequencing have enabled precise quantification of error rates associated with the incorporation of modified nucleotides. The data consistently demonstrates that N1-methylpseudouridine (m1Ψ) is incorporated with a lower error rate compared to pseudouridine (Ψ).
Quantitative Data Summary
The following table summarizes the combined error rates (including errors from both transcription and reverse transcription during the analysis) for the incorporation of unmodified uridine, pseudouridine, and N1-methylpseudouridine by different RNA polymerases.
| Nucleotide incorporated | RNA Polymerase | Combined Error Rate (errors/base) | Predominant Error Type | Reference |
| Uridine (U) | T7 RNAP | 7.4 ± 0.7 x 10⁻⁵ | - | [1] |
| Pseudouridine (Ψ) | T7 RNAP | 1.3 ± 0.2 x 10⁻⁴ | rA → rU substitutions | [1] |
| N1-Methylpseudouridine (m1Ψ) | T7 RNAP | 7.4 ± 0.7 x 10⁻⁵ | rA → rU substitutions | [1] |
| Uridine (U) | SP6 RNAP | 2.5 ± 0 x 10⁻⁴ | - | [1] |
| Pseudouridine (Ψ) | SP6 RNAP | 3.3 ± 0.2 x 10⁻⁴ | - | [1] |
| N1-Methylpseudouridine (m1Ψ) | SP6 RNAP | 2.5 ± 0 x 10⁻⁴ | - | [1] |
Note on N1-Aminopseudouridine: Extensive literature searches did not yield any data on the in vitro transcription fidelity of this compound. The information presented here focuses on the widely studied and commercially significant modified nucleotide, N1-methylpseudouridine.
The data clearly indicates that for T7 RNA polymerase, the error rate for Ψ-containing RNA is approximately two-fold higher than for both unmodified RNA and m1Ψ-containing RNA.[1] The fidelity of m1Ψ incorporation is comparable to that of unmodified uridine.[1] While different RNA polymerases exhibit distinct error rates, the trend of m1Ψ being incorporated with higher fidelity than Ψ is consistent.[1][2] The primary type of error observed with both Ψ and m1Ψ incorporation is rA → rU substitution.[1]
Experimental Protocols
The assessment of in vitro transcription fidelity is a multi-step process that involves the synthesis of RNA, its conversion to cDNA, and subsequent high-throughput sequencing to identify discrepancies from the DNA template.
Key Experiment: Next-Generation Sequencing-Based Fidelity Assay
This protocol outlines the general workflow for determining the error rate of in vitro transcription.
1. In Vitro Transcription (IVT):
-
Reaction Setup: Assemble the IVT reaction using a high-yield transcription kit (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit).
-
Template: Use a linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 or SP6 promoter.
-
Nucleotides: For unmodified RNA, use standard ATP, GTP, CTP, and UTP. For modified RNA, completely replace UTP with either pseudouridine-5'-triphosphate (B1141104) or N1-methylpseudouridine-5'-triphosphate.[3]
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Remove the DNA template by adding DNase I and incubating for 15-30 minutes at 37°C.
-
Purification: Purify the synthesized RNA using a column-based method (e.g., Zymo RNA Clean & Concentrator).
2. Reverse Transcription:
-
Enzyme: Use a high-fidelity reverse transcriptase (e.g., ProtoScript® II Reverse Transcriptase) to minimize errors introduced at this stage.
-
Priming: Prime the reverse transcription reaction with a gene-specific primer.
-
Reaction: Synthesize the first-strand cDNA according to the manufacturer's protocol.
3. Second-Strand Synthesis and Library Preparation:
-
Synthesize the second strand of the cDNA.
-
Prepare a sequencing library from the double-stranded DNA using a standard library preparation kit for platforms like Pacific Biosciences (PacBio) or Illumina. The use of single-molecule sequencing, such as PacBio SMRT sequencing, is particularly advantageous as it can sequence individual DNA molecules with high accuracy, allowing for the reliable identification of low-frequency errors.[4]
4. Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Align the sequencing reads to the known reference DNA sequence.
-
Identify and quantify the number and types of errors (substitutions, insertions, deletions) in the sequencing data.
-
Calculate the error rate per base by dividing the total number of errors by the total number of sequenced bases.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the fidelity of in vitro transcription.
Caption: Experimental workflow for assessing in vitro transcription fidelity.
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Error rate in transcription - Bacteria Escherichia coli - BNID 105212 [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
Benchmarking N1-Aminopseudouridine against commercially available modified nucleotides
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the performance of N1-Aminopseudouridine against other commercially available modified nucleotides. While direct, peer-reviewed comparative quantitative data for this compound is not yet widely available in the public domain, this guide offers detailed protocols and data presentation structures to enable objective in-house benchmarking. The provided data for established modified nucleotides such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) serve as a reference for comparison.
The incorporation of modified nucleotides into messenger RNA (mRNA) is a cornerstone of modern RNA therapeutics and vaccine development. These modifications are critical for enhancing the stability and translational efficiency of mRNA while mitigating the innate immune responses that can hinder its therapeutic efficacy.[1][2] N1-methylpseudouridine (m1Ψ) has emerged as the current "gold standard," utilized in the highly successful COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna.[1] It has been shown to significantly increase protein expression and reduce immunogenicity compared to its predecessor, pseudouridine (Ψ).[2][3]
This guide focuses on providing the necessary tools to benchmark a newer entrant, this compound, against these established alternatives.
Performance Data of Commercially Available Modified Nucleotides
The following tables summarize the expected performance of mRNA containing pseudouridine and N1-methylpseudouridine based on published literature. These tables are structured to allow for the direct comparison of in-house data generated for this compound.
Table 1: Comparison of Translation Efficiency
| Modified Nucleotide | Reporter Gene | Cell Line | Transfection Method | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | Firefly Luciferase | Multiple cell lines | Lipofection | ~2-10 fold | [3] |
| N1-methylpseudouridine (m1Ψ) | Firefly Luciferase | Multiple cell lines | Lipofection | Up to ~44-fold (double modified) or ~13-fold (single modified) | [3] |
| This compound | Data to be generated |
Table 2: Comparison of Immunogenicity
| Modified Nucleotide | Cell Line | Immune Readout | Fold Decrease in Immune Stimulation (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | Human dendritic cells | TNF-α, IL-12 secretion | Significant reduction | [1] |
| N1-methylpseudouridine (m1Ψ) | Mammalian cell lines | Reduced intracellular innate immunogenicity | Outperforms Ψ-modified mRNA | [3] |
| This compound | Data to be generated |
Experimental Protocols
To ensure reproducible and comparable results, the following detailed protocols are provided for key benchmarking experiments.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating modified nucleotides using a T7 RNA polymerase-based system.
Materials:
-
Linearized DNA template with a T7 promoter encoding a reporter gene (e.g., Firefly Luciferase)
-
T7 RNA Polymerase
-
ATP, GTP, CTP solutions (100 mM)
-
UTP or modified UTP solution (e.g., Pseudouridine-5'-Triphosphate, N1-Methylpseudouridine-5'-Triphosphate, this compound-5'-Triphosphate) (100 mM)
-
Transcription Buffer (5X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water: to final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM ATP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP or modified UTP: 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Proceed to mRNA purification.
mRNA Purification and Quality Control
Materials:
-
RNA purification kit (e.g., spin column-based)
-
Nuclease-free water
-
TBE buffer
-
RNA loading dye
-
RNA ladder
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Purify the mRNA from the in vitro transcription reaction using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water.
-
Measure the concentration and purity of the mRNA using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Assess the integrity of the purified mRNA by running an aliquot on a 1% agarose gel. A single, sharp band of the expected size should be visible.
Cell Culture and Transfection
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
The day before transfection, seed cells in a 24-well plate to be 70-90% confluent at the time of transfection.
-
On the day of transfection, for each well, dilute 250 ng of modified mRNA into 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.75 µL of transfection reagent into 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.
-
Add the 50 µL of mRNA-lipid complexes to each well.
-
Incubate the cells at 37°C in a CO2 incubator.
Luciferase Reporter Assay for Translation Efficiency
Materials:
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)
-
Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
At 24 hours post-transfection, remove the growth medium from the cells.
-
Wash the cells once with PBS.
-
Add 100 µL of 1X Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 2 minutes at 4°C.
-
Transfer 20 µL of the supernatant to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
Quantification of Cytokine Response
This protocol describes the measurement of a pro-inflammatory cytokine (e.g., TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human TNF-α ELISA kit
-
Cell culture supernatants from transfected cells (collected at 6-24 hours post-transfection)
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked streptavidin.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of modified nucleotides.
References
- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
